molecular formula C14H17N5O3S B080608 Disperse Blue 106 CAS No. 12223-01-7

Disperse Blue 106

Cat. No.: B080608
CAS No.: 12223-01-7
M. Wt: 335.38 g/mol
InChI Key: UIHYHADQHHUIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disperse Blue 106 is a synthetic dye belonging to the anthraquinone family, used primarily for coloring synthetic fibers such as polyester, nylon, and acetate. Its primary research application is in the field of dermatology and toxicology, where it serves as a critical agent for studying allergic contact dermatitis (ACD), a common occupational and consumer health issue related to textiles. Clinical studies have consistently identified this compound, often together with the closely related Disperse Blue 124, as one of the most frequent causes of textile dermatitis. Consequently, it is included in standardized patch-testing systems as a screening allergen for this condition. Research into its sensitization potential is ongoing, with studies investigating its ability to covalently bind to proteins, which is the molecular initiating event in the skin sensitization adverse outcome pathway. Beyond its role as a contact sensitizer, recent scientific investigations have explored the effects of this compound on cellular health. A 2025 study examined the impact of various disperse dyes on cell viability and mitochondrial function in mammalian cell lines. The findings indicated that exposure to certain dyes, including Disperse Blue 124 (a dye often studied alongside DB 106 due to its similar properties and clinical relevance), can impair mitochondrial respiration and reduce cell viability within hours of exposure. This emerging area of research suggests that the biological impact of these dyes may extend beyond the skin's surface, potentially disrupting fundamental cellular processes. The ongoing study of this compound provides valuable insights for developing safer textiles and understanding the mechanisms of chemical-induced skin allergy and cellular toxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-3-18(6-7-20)11-4-5-12(10(2)8-11)16-17-14-15-9-13(23-14)19(21)22/h4-5,8-9,20H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHYHADQHHUIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864324
Record name C.I. Disperse Blue 106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68516-81-4, 12223-01-7
Record name Disperse Blue 106
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68516-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 111935
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disperse Blue 106
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Blue 106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE BLUE 106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C48O4QYD6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a monoazo disperse dye characterized by its vibrant blue color and its application in dyeing synthetic fibers, particularly polyester and acetate.[1][2] Its chemical structure, based on a thiazole azo component, is responsible for its dyeing properties. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for this compound, aimed at professionals in research and development.

Chemical Structure

The chemical structure of this compound is 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethanol. It is classified as a single azo dye.[3] Key identifiers and properties of the molecule are summarized in the table below.

PropertyValue
IUPAC Name 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethanol
CAS Number 68516-81-4
Molecular Formula C₁₄H₁₇N₅O₃S
Molecular Weight 335.38 g/mol
SMILES CCN(CCO)c1ccc(N=Nc2ncc(s2)--INVALID-LINK--[O-])c(C)c1
InChI Key UIHYHADQHHUIOF-UHFFFAOYSA-N

A summary of key chemical data for this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that is characteristic of the production of many azo dyes:

  • Diazotization: The primary aromatic amine, 2-amino-5-nitrothiazole, is converted into a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is reacted with the coupling component, 2-[ethyl(3-methylphenyl)amino]ethanol, to form the final azo dye.

The overall synthesis pathway can be visualized as follows:

Figure 1: Synthesis pathway of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from established procedures for diazotization and azo coupling reactions.

Materials:

  • 2-Amino-5-nitrothiazole

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite

  • 2-[ethyl(3-methylphenyl)amino]ethanol

  • Ice

  • Water

  • Sodium Hydroxide or other suitable base

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of 2-Amino-5-nitrothiazole

  • In a flask, carefully add 2-amino-5-nitrothiazole to concentrated sulfuric acid, ensuring the temperature is maintained below 30°C. This can be achieved by cooling the flask in an ice bath.

  • Once the 2-amino-5-nitrothiazole is completely dissolved, cool the solution to a temperature between 0°C and 5°C.

  • In a separate beaker, prepare a solution of sodium nitrite in concentrated sulfuric acid to form nitrosylsulfuric acid. This reaction is exothermic and should be done with caution, maintaining a low temperature.

  • Slowly add the nitrosylsulfuric acid solution to the solution of 2-amino-5-nitrothiazole, while vigorously stirring and maintaining the temperature between 0°C and 5°C.

  • After the addition is complete, continue to stir the mixture at 0-5°C for approximately 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the thiazole diazonium salt.

Step 2: Azo Coupling

  • In a separate reaction vessel, prepare a solution of the coupling component, 2-[ethyl(3-methylphenyl)amino]ethanol, in an appropriate solvent.

  • Cool this solution to 0-5°C using an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with constant and efficient stirring.

  • During the addition, maintain the pH of the reaction mixture. The optimal pH for the coupling reaction of N-alkylanilines is typically slightly acidic to neutral. The pH can be adjusted by the addition of a base, such as sodium hydroxide solution.

  • A colored precipitate of this compound will form. Continue stirring the reaction mixture at a low temperature for a few hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • Collect the precipitated this compound dye by filtration.

  • Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of higher purity.

  • Dry the purified this compound in a vacuum oven at a moderate temperature.

Quantitative Data

Data TypeExpected Observations
Yield Yields for azo dye synthesis can vary widely depending on the specific conditions and purification methods. A moderate to good yield would be expected for this reaction.
¹H NMR The spectrum would show characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group on the benzene ring (a singlet), and the protons of the ethanolamine side chain.
¹³C NMR The spectrum would display signals corresponding to the carbon atoms of the thiazole ring, the benzene ring, the azo group, and the N-ethyl and ethanolamine substituents.
FT-IR (cm⁻¹) Expected characteristic peaks would include: N-H stretching (if any secondary amine is present), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N=N stretching (azo group), and C-N stretching.
UV-Vis (λmax) The UV-Visible spectrum in a suitable solvent (e.g., ethanol or DMF) would exhibit a strong absorption band in the visible region, which is responsible for the blue color of the dye.

A table of expected quantitative data for this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its final analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Diazotization Diazotization of 2-Amino-5-nitrothiazole Coupling Azo Coupling with 2-[ethyl(3-methylphenyl)amino]ethanol Diazotization->Coupling Filtration Filtration Coupling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR IR FT-IR Spectroscopy Drying->IR UV_Vis UV-Vis Spectroscopy Drying->UV_Vis Yield Yield Calculation Drying->Yield

Figure 2: Workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide has detailed the chemical structure of this compound and provided a comprehensive, step-by-step protocol for its synthesis. The synthesis involves the well-established chemical processes of diazotization and azo coupling. While specific, verified quantitative data on reaction yield and detailed spectroscopic analysis are not widely published, this guide offers a solid foundation for the laboratory preparation and characterization of this important disperse dye. Further research to quantify the reaction yield and fully characterize the spectroscopic properties of this compound would be a valuable contribution to the field of dye chemistry.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106, a monoazo dye, is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester and acetate.[1][2] Its chemical structure and properties contribute to its effectiveness in these applications. However, this compound is also recognized as a significant contact allergen, causing allergic contact dermatitis in sensitized individuals.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and experimental context for researchers, scientists, and professionals in drug development who may encounter this compound.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Identifier Value Reference
Chemical Name 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol[6]
CAS Number 12223-01-7[7]
Molecular Formula C14H17N5O3S[7]
Molecular Weight 335.38 g/mol [6]
Property Value Reference
Boiling Point 550.8 °C at 760 mmHg[7][8]
Flash Point 286.9 °C[8]
Density 1.38 g/cm³[7][8]
Vapor Pressure 5.74E-13 mmHg at 25°C[8]
LogP (Octanol-Water Partition Coefficient) 4.116[6]
Water Solubility Insoluble / Slightly Soluble[9][10]

Experimental Protocols

The determination of key physicochemical parameters such as water solubility and the octanol-water partition coefficient (LogP) is crucial for understanding the environmental fate, bioavailability, and potential toxicological profile of a chemical. Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely accepted for generating reliable data.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is the saturation mass concentration in water at a given temperature. For a substance like this compound, which is poorly soluble in water, the Column Elution Method described in OECD Guideline 105 is appropriate.

Principle: A column is filled with a solid carrier material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is continuously monitored until it reaches a plateau, which represents the saturation concentration (i.e., water solubility).

Methodology:

  • Preparation of the Column: A suitable solid support material (e.g., glass beads, silica gel) is coated with an excess of this compound. This is typically achieved by dissolving the dye in a volatile solvent, mixing it with the support material, and then evaporating the solvent.

  • Column Packing: The coated support material is packed into a chromatography column.

  • Elution: Water is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at a constant value (e.g., 20 °C).

  • Analysis: The concentration of this compound in the collected fractions of the eluate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Determination of Solubility: The water solubility is determined from the plateau of the concentration versus time curve.

Determination of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. For a compound with a high LogP value like this compound, the Shake Flask Method (OECD Guideline 107) or the HPLC Method (OECD Guideline 117) can be employed.

Principle: A solution of the test substance in either water or octanol is placed in a flask with the other immiscible solvent. The flask is shaken to allow for the partitioning of the substance between the two phases until equilibrium is reached. The concentration of the substance in each phase is then measured.

Methodology:

  • Preparation of Solutions: A stock solution of this compound is prepared in either n-octanol or water.

  • Partitioning: A known volume of the stock solution is mixed with a known volume of the other solvent (water or n-octanol) in a separatory funnel or other suitable vessel.

  • Equilibration: The mixture is shaken for a sufficient period to reach equilibrium. The phases are then allowed to separate.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation of Kow: The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Allergenic Mechanism and Signaling Pathway

This compound is a well-documented contact allergen that can elicit a Type IV hypersensitivity reaction, also known as allergic contact dermatitis.[3][4] The mechanism involves the dye acting as a hapten.

Haptenation and Immune Response:

Small molecules like this compound are not immunogenic on their own. However, they can act as haptens by covalently binding to endogenous proteins in the skin.[12][13] This hapten-protein conjugate is then recognized as a foreign antigen by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.

Allergic_Contact_Dermatitis_Workflow cluster_skin Skin Exposure cluster_immune Immune Response DB106 This compound (Hapten) HaptenProtein Hapten-Protein Conjugate DB106->HaptenProtein Haptenation Protein Skin Proteins Protein->HaptenProtein APC Antigen Presenting Cell (e.g., Langerhans Cell) HaptenProtein->APC Uptake and Processing TCell Naive T-Cell APC->TCell Antigen Presentation (in Lymph Node) SensitizedTCell Sensitized T-Cell TCell->SensitizedTCell Proliferation and Differentiation Dermatitis Allergic Contact Dermatitis SensitizedTCell->Dermatitis Re-exposure and Inflammatory Response

Workflow of Allergic Contact Dermatitis Induction by this compound.

Upon initial contact, the hapten-protein conjugates are processed by APCs, which then migrate to the regional lymph nodes. In the lymph nodes, the APCs present the processed antigen to naive T-cells, leading to their activation, proliferation, and differentiation into memory T-cells. This initial phase is known as sensitization and does not produce a visible skin reaction.

Upon subsequent exposure to this compound, the memory T-cells in the skin recognize the hapten-protein conjugate. This recognition triggers a cascade of inflammatory responses, including the release of cytokines and chemokines, which recruit other immune cells to the site of exposure. The culmination of this inflammatory response is the clinical manifestation of allergic contact dermatitis, characterized by erythema, edema, and vesiculation.

The following diagram illustrates a simplified, generalized signaling pathway that can be initiated by the interaction of the hapten-protein complex with immune cells, leading to the inflammatory response characteristic of allergic contact dermatitis.

Signaling_Pathway cluster_cell Antigen Presenting Cell / T-Cell cluster_response Inflammatory Response Antigen Hapten-Protein Complex TCR T-Cell Receptor (TCR) Antigen->TCR Recognition Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) TCR->Signaling_Cascade CoReceptor Co-receptors (e.g., CD28) CoReceptor->Signaling_Cascade Co-stimulation Gene_Expression Gene Transcription (e.g., for cytokines) Signaling_Cascade->Gene_Expression Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IFN-γ, TNF-α, IL-1β) Gene_Expression->Cytokines Translation & Secretion Inflammation Recruitment of Inflammatory Cells Cytokines->Inflammation Dermatitis Clinical Symptoms of Dermatitis Inflammation->Dermatitis

Generalized Signaling Cascade in Allergic Contact Dermatitis.

Conclusion

This technical guide provides a consolidated resource on the core physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a framework for the standardized determination of its water solubility and lipophilicity. Furthermore, the elucidation of its role as a hapten in inducing allergic contact dermatitis, along with a generalized signaling pathway, offers crucial insights for toxicological assessment and in the development of safer alternatives. This information is intended to support the research and development efforts of scientists and professionals working with or encountering this compound.

References

Disperse Blue 106 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disperse dye, Disperse Blue 106, including its chemical identity, physicochemical properties, synthesis, applications, and relevant experimental protocols.

Chemical Identity and Properties

This compound is a monoazo dye characterized by its low water solubility and its application in dyeing hydrophobic fibers. It is recognized as a significant allergen in textiles.

Chemical Identifiers:

There is some discrepancy in the literature regarding the CAS number for this compound. Both 12223-01-7 and 68516-81-4 are frequently used to refer to this compound. Some sources indicate that 68516-81-4 is a related or alternative CAS number for the same chemical entity. For the purpose of this guide, both numbers are provided.

  • Chemical Name: 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethanol[1]

  • C.I. Name: this compound, C.I. 111935[2]

  • Molecular Formula: C₁₄H₁₇N₅O₃S[1][2]

  • Molecular Weight: 335.38 g/mol [1]

  • CAS Numbers: 12223-01-7, 68516-81-4[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Density 1.4 ± 0.1 g/cm³
Boiling Point 550.8 ± 60.0 °C at 760 mmHg
Flash Point 286.9 ± 32.9 °C
Vapour Pressure 0.0 ± 1.6 mmHg at 25°C
Index of Refraction 1.660

Synthesis and Mechanism of Action

Synthesis Workflow:

The synthesis of this compound is typically achieved through a two-step process common for azo dyes: diazotization followed by a coupling reaction. The manufacturing process involves the diazotization of 5-Nitrothiazol-2-amine, which is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile.[2]

G General Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 5-Nitrothiazol-2-amine 5-Nitrothiazol-2-amine Diazonium Salt Diazonium Salt 5-Nitrothiazol-2-amine->Diazonium Salt NaNO2, HCl This compound This compound Diazonium Salt->this compound Coupling Component 3-(Ethyl(m-tolyl)amino)propanenitrile Coupling Component->this compound

Caption: General synthesis pathway for this compound.

Mechanism of Action in Polyester Dyeing:

Disperse dyes, including this compound, are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester. The dyeing mechanism is a process of transferring the dye from an aqueous dispersion into the solid fiber.[3][4]

The process generally involves the following stages:

  • Dispersion: The dye is finely dispersed in the aqueous dye bath with the aid of dispersing agents.

  • Adsorption: Individual dye molecules adsorb onto the surface of the polyester fiber.

  • Diffusion: At high temperatures (typically 120-130°C), the amorphous regions of the polyester fiber swell, allowing the small dye molecules to diffuse into the fiber matrix.[4][5] The dye molecules are then held within the fiber by van der Waals forces and hydrogen bonds.[4]

G Mechanism of Disperse Dyeing on Polyester Fiber Aqueous_Dispersion Dye Molecules in Aqueous Dispersion Fiber_Surface Adsorption onto Fiber Surface Aqueous_Dispersion->Fiber_Surface Migration Fiber_Matrix Diffusion into Fiber Matrix Fiber_Surface->Fiber_Matrix High Temperature (120-130°C) Final_Dyeing Dyed Polyester Fiber Fiber_Matrix->Final_Dyeing Entrapment

Caption: Polyester dyeing mechanism with disperse dyes.

Applications and Significance

The primary application of this compound is in the dyeing of synthetic textiles, particularly polyester and acetate fibers.[6] It is used to produce dark shades such as blue, black, brown, and purple.[6] Due to its effectiveness and versatility, it has been widely used in the textile industry for items like clothing linings, sportswear, and hosiery.[7]

However, this compound is also a well-documented contact allergen, frequently causing textile dermatitis.[7][8][9] This has led to increased scrutiny and, in some cases, recommendations to avoid its use in textiles that come into direct contact with the skin.

Experimental Protocols

The following is a detailed protocol for a reaction utilizing this compound in the synthesis of a novel aminoformate ester azo disperse dye, as reported in patent CN201811153916.5.[10]

Objective: To synthesize a novel aminoformate ester azo disperse dye using this compound as a starting material to improve dye uptake and fastness properties on nylon and spandex fabrics.[10]

Materials:

  • This compound (purified and vacuum-dried): 4.00 g

  • Dehydrated Dichloromethane: 300 ml

  • Isocyanate Compound: 1.66 ml

  • Dehydrated Triethylamine: 6 ml

  • Dilute Acid Solution: 100 ml

  • 10% Sodium Carbonate Solution

  • Acetone (for recrystallization)

Apparatus:

  • 500 ml three-necked flask

  • Stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) equipment

Procedure:

  • Add 4.00 g of purified and vacuum-dried this compound to a 500 ml three-necked flask.

  • Add 300 ml of dehydrated dichloromethane as a solvent and stir until the dye is completely dissolved.

  • Accurately measure and rapidly add 1.66 ml of the isocyanate compound to the solution, followed by thorough stirring.

  • Slowly add 6 ml of dehydrated triethylamine to the reactor.

  • Allow the reaction to proceed at room temperature for 3-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Upon completion, mix the reaction mixture with 100 ml of a dilute acid solution and extract the dye liquor.

  • Remove the dichloromethane solvent from the dye liquor using a rotary evaporator.

  • Wash the resulting product with an appropriate amount of 10% sodium carbonate solution and filter.

  • The crude product is then obtained and can be further purified by recrystallization with acetone.

G Experimental Workflow for Synthesis of a Novel Azo Disperse Dye Start Dissolve this compound in Dichloromethane Add_Reagents Add Isocyanate and Triethylamine Start->Add_Reagents React React at Room Temperature (3-6 hours) Add_Reagents->React Monitor Monitor with TLC React->Monitor Extract Extract with Dilute Acid Monitor->Extract Reaction Complete Evaporate Rotary Evaporation Extract->Evaporate Wash Wash with Na2CO3 Solution and Filter Evaporate->Wash Purify Recrystallize with Acetone Wash->Purify End Pure Novel Disperse Dye Purify->End

Caption: Workflow for the synthesis of an aminoformate ester azo disperse dye.

Safety Information

This compound is classified as a hazardous substance. It may cause an allergic skin reaction and is a known cause of textile dermatitis. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area to avoid inhalation of dust.

References

photophysical and photochemical properties of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Photophysical, Photochemical, and Biological Properties of Disperse Blue 106

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic azo dye notable for its application in the textile industry for coloring polyester and acetate fabrics. Despite its widespread use, it is also recognized as a significant contact allergen, leading to textile dermatitis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, with a focus on its photophysical and photochemical characteristics. Due to a notable lack of quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key photophysical and photochemical parameters. Furthermore, it explores the biological implications of this compound, particularly the mechanisms underlying its allergenic effects, and provides standardized protocols for its study.

Introduction

This compound, a member of the azo dye class, is primarily utilized for its ability to impart a "red light blue" color to synthetic textiles.[1] Its application is prevalent in fabrics colored dark blue, brown, black, purple, and some greens.[2] The dye is of significant interest not only for its industrial applications but also for its well-documented role as a contact allergen.[3][4][5] The physiologic effect of this compound is reported to involve increased histamine release and cell-mediated immunity, making it a relevant subject for toxicological and dermatological research.[6] This guide aims to consolidate the available information on this compound and provide a framework for further investigation into its photophysical, photochemical, and biological properties.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties.

PropertyValueReference
CAS Number 68516-81-4[1]
Molecular Formula C₁₄H₁₇N₅O₃S[1][7]
Molar Mass 335.38 g/mol [7]
Appearance Red light blue[1]
Structural Class Single azo dye[1]
Solubility Soluble in acetone and acetonitrile.[8][9][10]
Boiling Point 550.8°C at 760 mmHg[7]
Flash Point 286.9°C[7]
Density 1.38 g/cm³[7]
Refractive Index 1.659[7]

Photophysical Properties

ParameterSymbolValue
Molar Extinction Coefficient εData not available
Absorption Maximum λmaxData not available
Fluorescence Quantum Yield ΦfData not available
Emission Maximum λemData not available
Fluorescence Lifetime τfData not available
Phosphorescence Quantum Yield ΦpData not available
Phosphorescence Lifetime τpData not available

Photochemical Properties

The photochemical behavior of this compound, including its stability to light and its potential to generate reactive oxygen species, is crucial for understanding its environmental fate and its interactions with biological systems.

ParameterSymbolValue
Photodegradation Quantum Yield ΦdData not available
Singlet Oxygen Quantum Yield ΦΔData not available

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key .

Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the absorption spectrum and calculating the molar extinction coefficient of this compound.

Materials:

  • This compound (highly purified)

  • Spectrophotometric grade solvent (e.g., acetonitrile, acetone)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

  • Sample Measurement: Record the absorption spectrum for each of the diluted solutions of this compound.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Create a Beer-Lambert plot by plotting the absorbance at λmax against the concentration of each solution.

    • Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield of this compound using a known standard.

Materials:

  • This compound solution (prepared as in 5.1)

  • A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Quinine Sulfate in 0.1 M H₂SO₄)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of solutions of both this compound and the fluorescence standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Spectrofluorometer Setup: Set the excitation wavelength for both the sample and the standard. It is ideal to use the same excitation wavelength for both.

  • Spectrum Recording: Record the fluorescence emission spectrum of the solvent blank, the standard solutions, and the this compound solutions.

  • Data Analysis:

    • Integrate the area under the emission curve for both the standard and the sample.

    • Calculate the fluorescence quantum yield (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where:

      • Φf,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Determination of Photodegradation Quantum Yield

This protocol outlines a method to determine the rate of photodegradation of this compound.

Materials:

  • This compound solution

  • Photoreactor with a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter)

  • Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate)

  • UV-Vis spectrophotometer

Procedure:

  • Photon Flux Determination: Irradiate the actinometer solution in the photoreactor for a set period and measure the change in its absorbance to determine the photon flux of the light source.

  • Sample Irradiation: Irradiate the this compound solution under the same conditions for various time intervals.

  • Concentration Monitoring: At each time point, measure the absorbance of the this compound solution at its λmax to determine the change in concentration.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • The initial slope of this plot gives the rate of degradation.

    • The photodegradation quantum yield (Φd) is the rate of degradation divided by the photon flux.

Biological Activity and Signaling Pathways

This compound is a well-established contact allergen that can cause allergic contact dermatitis.[5] The underlying mechanism is a Type IV delayed-type hypersensitivity reaction, which is cell-mediated.

Allergenic Mechanism

The allergic response to this compound is thought to be initiated when the dye, acting as a hapten, penetrates the skin and binds to endogenous proteins to form a hapten-carrier complex. This complex is then recognized by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.

Allergenic_Mechanism DB106 This compound (Hapten) HaptenCarrier Hapten-Carrier Complex DB106->HaptenCarrier Haptenation Protein Skin Protein (Carrier) Protein->HaptenCarrier APC Antigen Presenting Cell (e.g., Langerhans Cell) HaptenCarrier->APC Uptake & Processing TCell Naive T-Cell APC->TCell Antigen Presentation SensitizedTCell Sensitized T-Cell TCell->SensitizedTCell Sensitization Cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) SensitizedTCell->Cytokines Upon Re-exposure Inflammation Inflammation & Dermatitis Cytokines->Inflammation

Caption: Proposed signaling pathway for this compound-induced allergic contact dermatitis.

Experimental Workflow for Assessing Allergenicity

Patch testing is the standard clinical method for diagnosing contact allergy to this compound.

Patch_Testing_Workflow cluster_prep Preparation cluster_app Application cluster_read Reading & Interpretation Prep Prepare this compound in a suitable vehicle (e.g., 1.0% in petrolatum) Apply Apply a small amount to a patch test chamber Prep->Apply Place Place patch on patient's back Apply->Place Remove Remove patch after 48 hours Place->Remove Read1 First reading at 48 hours Remove->Read1 Read2 Second reading at 72-96 hours Read1->Read2 Interpret Interpret reaction based on erythema, edema, and vesicles Read2->Interpret

Caption: Standard experimental workflow for patch testing with this compound.

Conclusion

This compound remains a widely used dye in the textile industry, but its potential to cause allergic contact dermatitis necessitates a thorough understanding of its properties. This guide highlights a significant gap in the scientific literature regarding the quantitative photophysical and photochemical parameters of this compound. The provided experimental protocols offer a clear path for researchers to elucidate these properties, which will be invaluable for assessing its environmental impact, improving its application in dyeing processes, and further understanding its role in toxicology. Future research should focus on obtaining these fundamental data to build a more complete profile of this important industrial chemical.

References

Ecotoxicity of Disperse Blue 106 in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a monoazo dye used extensively in the textile industry for coloring synthetic fibers such as polyester and acetate.[1][2] Its prevalence in manufacturing processes raises concerns about its potential release into aquatic ecosystems and subsequent environmental impact. This technical guide provides a comprehensive overview of the current state of knowledge regarding the ecotoxicity of this compound in aquatic environments. It is important to note that while general information on the ecotoxicity of disperse dyes is available, specific quantitative data for this compound is notably limited in publicly accessible literature.

General Ecotoxicological Profile of Disperse Dyes

Disperse dyes, as a class of compounds, are characterized by their low water solubility and complex aromatic structures, which contribute to their persistence in the environment.[3][4] The presence of dyes in aquatic ecosystems can lead to several adverse effects, including:

  • Reduced Light Penetration: The coloration of water by dyes can inhibit sunlight penetration, thereby affecting the photosynthetic activity of aquatic flora.[3][4]

  • Oxygen Depletion: The degradation of dye molecules can consume dissolved oxygen, creating hypoxic or anoxic conditions detrimental to aquatic life.[3]

  • Direct Toxicity: Some disperse dyes and their degradation byproducts can be toxic to aquatic organisms, leading to a range of effects from acute lethality to chronic issues such as impaired reproduction and growth.[4]

  • Bioaccumulation: The lipophilic nature of some disperse dyes suggests a potential for bioaccumulation in the fatty tissues of aquatic organisms, which could lead to biomagnification through the food web.[4][5]

Ecotoxicity Data for this compound

Safety Data Sheets (SDS) for this compound state that the substance "shall not be classified as hazardous to the aquatic environment."[6] However, this is a qualitative statement based on available information and does not provide the quantitative data necessary for a detailed environmental risk assessment. The primary focus of toxicological research on this compound has been on its role as a significant textile allergen in humans.[7][8]

For context, ecotoxicity data for other disperse dyes, such as Disperse Blue 291 and Disperse Yellow 7, indicate a potential for high toxicity to aquatic organisms.[9][10] However, it is crucial to emphasize that these values cannot be directly extrapolated to this compound due to differences in chemical structure and properties.

Table 1: Summary of Available Ecotoxicity Information for this compound

EndpointTest OrganismValueReference
Aquatic Hazard Classification-Not classified as hazardous[6]
Acute Toxicity (LC50/EC50)Fish, Daphnia, AlgaeNo data available-
Chronic Toxicity (NOEC)Aquatic invertebrates, FishNo data available-

Standardized Experimental Protocols for Aquatic Ecotoxicity Testing

In the absence of specific experimental data for this compound, this section outlines the standard Organisation for Economic Co-operation and Development (OECD) guidelines that would be employed to assess its aquatic ecotoxicity. These protocols are internationally recognized and ensure the generation of reliable and comparable data.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% (LC50) of a test fish species over a 96-hour exposure period.

  • Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system.

    • A control group is maintained in water without the test substance.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The 96-hour LC50 and its confidence limits are calculated using statistical methods.

OECD Guideline 202: Daphnia sp., Acute Immobilisation Test

This guideline assesses the acute toxicity of a substance to daphnids (Daphnia magna or Daphnia pulex) by determining the concentration that immobilizes 50% (EC50) of the organisms within a 48-hour period.

  • Test Organism: Daphnia magna or Daphnia pulex.

  • Procedure:

    • Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.

    • A control group is maintained in a medium without the test substance.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

    • The 48-hour EC50 is calculated based on the observed immobilization.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria. The endpoint is the inhibition of growth, expressed as the EC50 for growth rate and yield.

  • Test Organism: A representative species of green algae, such as Raphidocelis subcapitata.

  • Procedure:

    • Exponentially growing cultures of the test alga are exposed to various concentrations of the test substance.

    • The cultures are incubated under standard conditions of light, temperature, and pH for 72 hours.

    • Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

    • The EC50 values for growth rate and yield are determined by comparing the growth in the test cultures to that of the control.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting aquatic ecotoxicity testing of a chemical substance according to OECD guidelines.

G cluster_0 Preparation Phase cluster_1 Exposure Phase cluster_2 Data Collection & Analysis A Test Substance Preparation (Stock Solution/Dispersion) C Preparation of Test Media and Dilution Series A->C B Test Organism Acclimation (Fish, Daphnia, Algae) D Exposure of Organisms to Test Concentrations B->D C->D E Observation of Endpoints (Mortality, Immobilization, Growth Inhibition) D->E F Statistical Analysis (LC50, EC50, NOEC Calculation) E->F

General workflow for aquatic ecotoxicity testing.
Potential Signaling Pathway Disruption

The following diagram illustrates a hypothetical signaling pathway in an aquatic organism that could be affected by a xenobiotic substance like a disperse dye. It is important to note that this is a generalized representation and has not been specifically demonstrated for this compound. Xenobiotics can act as endocrine disruptors, interfering with hormonal signaling pathways that are crucial for reproduction, development, and metabolism.

G A This compound (Hypothetical Xenobiotic) B Hormone Receptor (e.g., Estrogen Receptor) A->B Binds to C Receptor Activation/ Inhibition B->C D Altered Gene Expression C->D E Disrupted Synthesis of Essential Proteins (e.g., Vitellogenin) D->E F Adverse Outcomes: - Impaired Reproduction - Developmental Abnormalities - Metabolic Disruption E->F

Hypothetical signaling pathway affected by a xenobiotic.

Conclusion and Data Gaps

This technical guide summarizes the current understanding of the ecotoxicity of this compound in aquatic environments. A significant data gap exists regarding the quantitative aquatic toxicity of this compound. While general concerns about the environmental impact of disperse dyes are well-founded, the lack of specific LC50, EC50, and NOEC values for this compound prevents a thorough environmental risk assessment.

Future research should prioritize conducting standardized ecotoxicity tests on this compound using fish, daphnids, and algae to generate the necessary data for regulatory purposes and to better understand its potential impact on aquatic ecosystems. Furthermore, studies on its bioaccumulation potential, biodegradability, and the identification of potential degradation products would provide a more complete picture of its environmental fate and effects. Investigations into the potential for this compound to act as an endocrine disruptor in aquatic organisms would also be a valuable area of future research.

References

Synthesis of Novel Azo D-yes Based on the Disperse Blue 106 Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel azo dyes derived from the Disperse Blue 106 scaffold. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from traditional textile dyeing to advanced fields such as biomedical imaging and diagnostics.[1][2] This document details the foundational chemistry of this compound, outlines generalized and specific protocols for the synthesis of new derivatives, presents key characterization data in a comparative format, and visualizes the underlying chemical and experimental workflows. The information is intended to serve as a foundational resource for researchers engaged in the development of new chromophores with tailored properties.

Introduction to this compound

This compound, also known as C.I. 111935, is a monoazo dye characterized by a heterocyclic thiazole ring system.[3] Its chemical structure consists of a 5-nitrothiazol-2-amine diazo component coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile.[3] The molecular formula is C₁₄H₁₇N₅O₃S.[3][4] This scaffold is of significant interest due to its established use in dyeing hydrophobic fibers, particularly polyester, and its potential as a platform for developing new functional dyes.[5][6] Modifications to this core structure can lead to novel dyes with altered spectral properties, improved fastness, and unique functionalities relevant to both material science and drug development.

General Synthesis Pathway

The synthesis of azo dyes, including derivatives of this compound, is a well-established two-step process: diazotization followed by azo coupling .[1][2][7]

  • Diazotization: An aromatic or heterocyclic primary amine (the diazo component) is converted into a reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[6][8][9]

  • Azo Coupling: The diazonium salt solution is then introduced to a coupling component, which is an electron-rich molecule such as a phenol, naphthol, or an N-substituted aniline derivative.[1][7] The electrophilic diazonium ion attacks the electron-rich ring of the coupler to form the characteristic -N=N- azo linkage.[2]

The general workflow for this synthesis is depicted below.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine Aromatic/Heterocyclic Primary Amine Reagents NaNO₂ + HCl (aq) 0-5 °C Amine->Reagents Diazonium Diazonium Salt Solution Reagents->Diazonium Formation of R-N₂⁺Cl⁻ Reaction Stirring at 0-5 °C pH Adjustment Diazonium->Reaction Coupler Electron-Rich Coupling Component Coupler->Reaction AzoDye Crude Azo Dye (Precipitate) Reaction->AzoDye Formation of Azo Linkage (-N=N-) Final Purified Novel Azo Dye AzoDye->Final Purification (Filtration, Washing, Recrystallization)

Caption: Generalized synthesis workflow for novel azo dyes.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following are representative protocols for the synthesis and characterization of novel azo dyes based on aromatic amine scaffolds.

Protocol: Synthesis of a Novel Heterocyclic Azo Dye

This protocol outlines a general procedure for synthesizing a novel dye by modifying the diazo or coupling component.

Materials:

  • Substituted Aromatic/Heterocyclic Amine (Diazo Component): 10 mmol

  • Coupling Component (e.g., N,N-diethylaniline derivative): 10 mmol

  • Sodium Nitrite (NaNO₂): 0.76 g (11 mmol)

  • Concentrated Hydrochloric Acid (HCl): 5-6 mL

  • Ethanol or Acetic Acid

  • Sodium Acetate

  • Urea

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Diazonium Salt:

    • Dissolve 10 mmol of the chosen aromatic amine in 5 mL of concentrated HCl and 10 mL of deionized water. If solubility is an issue, gentle heating may be applied, followed by cooling.

    • Cool the solution to 0–5 °C in an ice-salt bath with constant stirring.

    • Separately, dissolve 0.76 g of sodium nitrite in 5 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature strictly below 5 °C.[8]

    • Stir the mixture for an additional 30 minutes at this temperature. A small amount of urea can be added to destroy any excess nitrous acid.[10]

  • Preparation of Coupling Component Solution:

    • Dissolve 10 mmol of the coupling component in a suitable solvent (e.g., 10 mL of ethanol or glacial acetic acid).

    • Cool this solution to 0–5 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[8]

    • Maintain the temperature at 0–5 °C for 1-2 hours.

    • Adjust the pH of the reaction mixture to be weakly acidic (pH 4-5) by adding a saturated solution of sodium acetate to promote the coupling reaction.

    • The formation of a colored precipitate indicates the synthesis of the azo dye.

  • Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid product thoroughly with cold deionized water to remove any unreacted salts.

    • Dry the crude dye in an oven at 50-60 °C.

    • For higher purity, recrystallize the product from a suitable solvent like ethanol or dimethylformamide (DMF).

Protocol: Characterization of Synthesized Dyes

The synthesized dyes must be characterized to confirm their structure and purity.

Workflow for Characterization and Application:

G cluster_char Structural & Optical Characterization cluster_app Application & Performance Testing Synth Synthesized Dye FTIR FT-IR Synth->FTIR NMR ¹H & ¹³C NMR Synth->NMR MS Mass Spec. Synth->MS UVVis UV-Vis Synth->UVVis Dyeing Dyeing on Polyester Fabric UVVis->Dyeing Determine λmax Fastness Fastness Tests (Light, Wash, Rub) Dyeing->Fastness

Caption: Experimental workflow from characterization to application.
  • UV-Visible Spectroscopy: Record the absorption spectra in a suitable solvent (e.g., ethanol, DMF) to determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Use KBr pellets to record the FT-IR spectrum. Key peaks to identify include the N=N stretching vibration (azo group), C-N stretching, and vibrations corresponding to functional groups on the aromatic rings.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the dye in a deuterated solvent (e.g., DMSO-d₆) to record ¹H and ¹³C NMR spectra. This provides detailed information about the chemical structure and the arrangement of protons and carbons.[11][12]

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized dye to confirm its molecular formula.[13][14]

Quantitative Data Summary

The properties of novel azo dyes are highly dependent on the nature and position of substituents on the aromatic rings. The following tables summarize typical data obtained for a hypothetical series of novel dyes (Dye-1, Dye-2, Dye-3) synthesized from a common scaffold.

Table 1: Synthesis and Physical Properties

Dye IDDiazo ComponentCoupling ComponentYield (%)M.P. (°C)
Dye-1 2-Amino-5-nitrothiazoleN,N-Diethyl-m-toluidine85175-177
Dye-2 4-NitroanilineN,N-Diethyl-m-toluidine78162-164
Dye-3 2-Amino-5-nitrothiazoleN,N-Bis(2-hydroxyethyl)aniline82188-190

Table 2: Spectroscopic and Performance Data

Dye IDColor Shadeλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Light FastnessWash Fastness
Dye-1 Reddish-Blue58045,0004-55
Dye-2 Orange-Red49538,00044-5
Dye-3 Bluish-Violet61048,50055

Note: Fastness properties are typically rated on a scale of 1 to 5, where 5 indicates excellent fastness.[13]

Potential Applications in Drug Development

While primarily used in textiles, the structural motifs of azo dyes are relevant to drug development.

  • Antimicrobial Agents: Certain azo compounds, particularly those incorporating heterocyclic rings like thiazole, have demonstrated antibacterial and antifungal properties.[13] The azo linkage can be cleaved by azoreductase enzymes in microorganisms, releasing bioactive aromatic amines.[11]

  • Diagnostic Probes: The strong chromophoric nature of azo dyes makes them candidates for use as biological stains and fluorescent probes. Modifications that enhance fluorescence or introduce specific binding moieties could lead to novel imaging agents.

  • Photodynamic Therapy (PDT): Some azo dyes can generate reactive oxygen species upon light activation, a property that is foundational to PDT for cancer treatment.[11]

The potential relationship between a novel azo dye and a biological target is illustrated below.

G cluster_mech Proposed Mechanism Dye Novel Azo Dye (e.g., Thiazole-based) Binding Binding to Active Site Dye->Binding Cleavage Reductive Cleavage (Azoreductase) Dye->Cleavage Target Biological Target (e.g., Bacterial Enzyme) Effect Biological Effect (e.g., Inhibition of Growth) Target->Effect Inactivation Binding->Target Cleavage->Effect Release of Bioactive Amines

Caption: Hypothetical signaling pathway for an azo dye with bioactivity.

Conclusion

The this compound scaffold provides a robust and versatile platform for the synthesis of novel azo dyes. Through established diazotization and coupling reactions, new derivatives with tailored spectroscopic properties and enhanced performance characteristics can be readily developed. The protocols and data presented in this guide offer a starting point for researchers in material science seeking to create new colorants and for professionals in drug development exploring the potential of azo structures as a source of new therapeutic or diagnostic agents. Further research into structure-activity relationships will continue to drive innovation in this important class of organic compounds.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the anthraquinone dye, Disperse Blue 106. Given the limited specific research on this compound, this document draws upon extensive studies of structurally similar anthraquinone dyes to elucidate its probable degradation pathways and byproducts. This approach allows for a scientifically grounded understanding of the metabolic and chemical fate of this compound.

Introduction to this compound

This compound is a synthetic anthraquinone dye used in the textile industry for coloring polyester and acetate fibers. Its stable chemical structure makes it resistant to fading, but also contributes to its persistence in the environment, posing ecological concerns. Understanding its degradation is crucial for developing effective remediation strategies and assessing the toxicological profiles of its breakdown products.

Degradation Pathways

The degradation of this compound, like other anthraquinone dyes, can be achieved through various biological and chemical processes. These processes aim to break down the complex aromatic structure of the dye into simpler, less harmful compounds.

Microbial Degradation

Microbial degradation is a key environmental process for the breakdown of synthetic dyes. Both bacteria and fungi have demonstrated the ability to decolorize and degrade anthraquinone dyes. The initial and most critical step in the biodegradation of many dyes is the cleavage of the chromophoric group.

Fungal Degradation: White-rot fungi, such as Aspergillus sp., are particularly effective at degrading anthraquinone dyes.[1] These fungi secrete extracellular ligninolytic enzymes, including laccases and peroxidases, which are capable of oxidizing the dye's complex structure.[1] The degradation of the structurally similar Disperse Blue 2BLN by Aspergillus sp. XJ-2 involves the cleavage of the anthraquinone core, leading to the formation of smaller aromatic and aliphatic compounds.[1]

Bacterial Degradation: Various bacterial strains have also been shown to decolorize and degrade anthraquinone dyes.[2] The degradation can occur under both aerobic and anaerobic conditions. Under anaerobic conditions, the initial step is often the reduction of the anthraquinone ring, leading to the formation of less stable intermediates that are more susceptible to further degradation.

The proposed microbial degradation pathway for a representative anthraquinone dye, based on studies of similar compounds, is illustrated below.

G This compound (Anthraquinone Structure) This compound (Anthraquinone Structure) Initial Enzymatic Attack (e.g., Laccase, Peroxidase) Initial Enzymatic Attack (e.g., Laccase, Peroxidase) This compound (Anthraquinone Structure)->Initial Enzymatic Attack (e.g., Laccase, Peroxidase) Cleavage of Anthraquinone Ring Cleavage of Anthraquinone Ring Initial Enzymatic Attack (e.g., Laccase, Peroxidase)->Cleavage of Anthraquinone Ring Formation of Phthalic Acid and other Aromatic Intermediates Formation of Phthalic Acid and other Aromatic Intermediates Cleavage of Anthraquinone Ring->Formation of Phthalic Acid and other Aromatic Intermediates Further Oxidation and Ring Opening Further Oxidation and Ring Opening Formation of Phthalic Acid and other Aromatic Intermediates->Further Oxidation and Ring Opening Mineralization (CO2, H2O, Inorganic Ions) Mineralization (CO2, H2O, Inorganic Ions) Further Oxidation and Ring Opening->Mineralization (CO2, H2O, Inorganic Ions)

Caption: Generalized microbial degradation pathway of an anthraquinone dye.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like this compound. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that non-selectively attack the dye molecule.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the dye molecule or decompose to form hydroxyl radicals. Studies on other anthraquinone dyes have shown that ozonation leads to the destruction of the anthraquinone structure and the formation of organic acids, such as phthalic acid.[3]

Fenton and Photo-Fenton Processes: The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is highly effective in decolorizing and mineralizing disperse dyes.[4] The efficiency of the Fenton process can be enhanced by UV irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ and the generation of additional hydroxyl radicals.

The general mechanism for AOP-mediated degradation is depicted in the following workflow.

G cluster_AOP Advanced Oxidation Process (AOP) Ozonation Ozonation Generation of Hydroxyl Radicals (•OH) Generation of Hydroxyl Radicals (•OH) Ozonation->Generation of Hydroxyl Radicals (•OH) Fenton (H2O2/Fe2+) Fenton (H2O2/Fe2+) Fenton (H2O2/Fe2+)->Generation of Hydroxyl Radicals (•OH) Photocatalysis (e.g., TiO2/UV) Photocatalysis (e.g., TiO2/UV) Photocatalysis (e.g., TiO2/UV)->Generation of Hydroxyl Radicals (•OH) This compound This compound Generation of Hydroxyl Radicals (•OH)->this compound Oxidative Attack on Anthraquinone Nucleus Oxidative Attack on Anthraquinone Nucleus This compound->Oxidative Attack on Anthraquinone Nucleus Formation of Carboxylic Acids and other Byproducts Formation of Carboxylic Acids and other Byproducts Oxidative Attack on Anthraquinone Nucleus->Formation of Carboxylic Acids and other Byproducts Mineralization to CO2, H2O, and Inorganic Ions Mineralization to CO2, H2O, and Inorganic Ions Formation of Carboxylic Acids and other Byproducts->Mineralization to CO2, H2O, and Inorganic Ions G cluster_analysis Analysis Prepare this compound Stock Solution Prepare this compound Stock Solution Prepare Reaction Mixture (Dye + Photocatalyst + Water) Prepare Reaction Mixture (Dye + Photocatalyst + Water) Prepare this compound Stock Solution->Prepare Reaction Mixture (Dye + Photocatalyst + Water) Adjust pH Adjust pH Prepare Reaction Mixture (Dye + Photocatalyst + Water)->Adjust pH Irradiate with Light Source Irradiate with Light Source Adjust pH->Irradiate with Light Source Collect Samples at Time Intervals Collect Samples at Time Intervals Irradiate with Light Source->Collect Samples at Time Intervals Separate Photocatalyst (Centrifuge/Filter) Separate Photocatalyst (Centrifuge/Filter) Collect Samples at Time Intervals->Separate Photocatalyst (Centrifuge/Filter) Analyze Supernatant Analyze Supernatant Separate Photocatalyst (Centrifuge/Filter)->Analyze Supernatant Spectrophotometry (Decolorization) Spectrophotometry (Decolorization) Analyze Supernatant->Spectrophotometry (Decolorization) HPLC/LC-MS (Byproduct Identification) HPLC/LC-MS (Byproduct Identification) Analyze Supernatant->HPLC/LC-MS (Byproduct Identification)

References

An In-depth Technical Guide to the Mechanism of Action of Disperse Blue 106 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a significant anthraquinone dye utilized extensively in the textile industry for imparting dark blue, black, brown, purple, and green hues to hydrophobic fibers, most notably polyester and acetate.[1][2][3][4][5] Its prevalence in a wide array of textiles, from clothing and linings to bedding and swimwear, underscores its commercial importance.[1][4][5] Understanding the intricate mechanism of its action during the dyeing process is paramount for optimizing dyeing efficiency, ensuring colorfastness, and mitigating potential environmental and health concerns, such as contact dermatitis.[6][7][8] This technical guide provides a comprehensive overview of the core principles governing the application of this compound in textile dyeing, with a focus on its interaction with polyester fibers.

Core Mechanism of Disperse Dyeing

The dyeing of polyester with disperse dyes like this compound is fundamentally a process of transferring the dye from an aqueous dispersion to the solid polymeric fiber. This process can be conceptualized in three principal stages:

  • Dispersion of the Dye: Disperse dyes, by their nature, have very low solubility in water. Therefore, they are finely ground into particles and dispersed in the dyebath with the aid of dispersing agents.[9] The stability of this dispersion is crucial for achieving a uniform and level dyeing.

  • Adsorption onto the Fiber Surface: The dispersed dye particles, along with dissolved monomolecular dye, migrate from the bulk solution to the surface of the polyester fiber.

  • Diffusion into the Fiber Matrix: The adsorbed dye molecules then diffuse from the surface into the amorphous regions of the polyester fiber. This is the rate-determining step and is highly dependent on temperature and the presence of carriers.[10]

The interaction between the non-ionic this compound and the hydrophobic polyester fiber is primarily governed by van der Waals forces and hydrogen bonding.[11] The dye molecules become physically trapped within the amorphous regions of the polymer structure.[11]

Thermodynamic and Kinetic Aspects

The dyeing of polyester with disperse dyes is a complex physicochemical process that can be described by thermodynamic and kinetic principles.

Thermodynamics of Dyeing: The equilibrium of dyeing is described by adsorption isotherms, which relate the concentration of the dye in the fiber to the concentration of the dye in the dyebath at a constant temperature. The most common models used to describe the adsorption of disperse dyes on polyester are the Nernst, Langmuir, and Freundlich isotherms.[10][12][13]

  • Nernst Isotherm: This model assumes a linear relationship between the dye concentration in the fiber and the dyebath at equilibrium, suggesting a simple partitioning of the dye between two phases.[10]

  • Langmuir Isotherm: This model assumes a monomolecular layer of dye adsorption onto a finite number of active sites on the fiber surface.[14][15][16]

  • Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces.[10][12][15]

Kinetics of Dyeing: The rate of dyeing is primarily governed by the diffusion of the dye into the fiber. The diffusion coefficient (D) is a key parameter that quantifies this rate and is influenced by temperature, dye molecule size, and fiber morphology.[17][18] The dyeing process is typically carried out at high temperatures (around 130°C) to increase the kinetic energy of the dye molecules and swell the polyester fibers, thereby facilitating dye diffusion.[9][19]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following tables present representative data for closely related disperse blue dyes. It is important to note that "Disperse Blue SBL" and "DNB-106" may or may not be exact synonyms for this compound, and this data should be interpreted with caution.

Table 1: Langmuir Isotherm Constants for Adsorption of Disperse Blue SBL by Poorly Crystalline Apatite [14]

Temperature (K)qm (mg/g)K (L/mg)
2939.090.11
3038.330.12
3137.690.13

Table 2: Isotherm Model Constants for DNB-106 Adsorption onto Activated Carbon [20]

Isotherm ModelParameters
Langmuir
qm (mg/g)142.8
KL (L/mg)0.328
0.943
Freundlich
KF ((mg/g)(L/mg)¹/ⁿ)1.014
n1.479
0.895

Table 3: Representative Color Fastness Properties of Disperse Dyes on Polyester [6]

Fastness PropertyRating (Grey Scale 1-5)
Light Fastness4-5
Wash Fastness3-4

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a typical laboratory-scale high-temperature exhaust dyeing process for polyester fabric.[9][11][21]

Materials and Equipment:

  • Pre-scoured 100% polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature beaker dyeing machine (e.g., Ahiba IR)[22]

  • Beakers, pipettes, measuring cylinders

  • Digital balance

  • pH meter

Procedure:

  • Dye Bath Preparation:

    • Accurately weigh the polyester fabric sample.

    • Calculate the required amount of this compound (e.g., 1% on the weight of fabric, o.w.f.), dispersing agent (e.g., 1 g/L), and acetic acid.

    • Make a paste of the this compound with a small amount of water and the dispersing agent.

    • Add the paste to the beaker containing the required volume of water to achieve the desired liquor ratio (e.g., 1:10).

    • Add acetic acid to adjust the pH of the dyebath to 4.5-5.5.[9]

  • Dyeing Process:

    • Place the polyester fabric sample into the dyebath.

    • Place the beaker in the high-temperature dyeing machine.

    • Set the temperature profile:

      • Start at 60°C and hold for 15 minutes.[9]

      • Raise the temperature to 130°C at a rate of 2°C/minute.

      • Hold at 130°C for 60 minutes.[9]

      • Cool the dyebath to 60°C.[9]

  • Rinsing:

    • Remove the dyed fabric from the dyebath.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

Reduction Clearing

This post-dyeing treatment is essential to remove unfixed dye from the fiber surface, thereby improving wash fastness and the overall shade.[7][8][23]

Materials and Equipment:

  • Dyed polyester fabric

  • Sodium hydroxide (Caustic Soda)

  • Sodium hydrosulfite (Hydrose)

  • Beaker dyeing machine or water bath

  • Beakers, pipettes, measuring cylinders

Procedure:

  • Reduction Clearing Bath Preparation:

    • Prepare a solution containing sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).

  • Treatment:

    • Immerse the rinsed, dyed fabric in the reduction clearing bath.

    • Heat the bath to 70-80°C and hold for 15-20 minutes.[7]

  • Final Rinsing:

    • Remove the fabric and rinse thoroughly with hot water.

    • Neutralize with a dilute solution of acetic acid.

    • Rinse with cold water and air dry.

Determination of Dye Exhaustion Rate by Spectrophotometry

This protocol outlines the method to quantify the amount of dye that has migrated from the dyebath to the fiber over time.[24][25][26][27]

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • High-temperature dyeing apparatus with sampling capability

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Dyeing and Sampling:

    • Set up the dyeing experiment as described in the high-temperature dyeing protocol.

    • At regular time intervals during the dyeing process (e.g., every 15 minutes), carefully withdraw a small, known volume of the dyebath.

    • Dilute the collected sample to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Measure the absorbance of the diluted samples using the spectrophotometer at λmax.

    • Use the calibration curve to determine the concentration of the dye remaining in the dyebath at each time point.

  • Calculation of Exhaustion:

    • Calculate the percentage of dye exhaustion (%E) at each time point using the following formula: %E = [(C₀ - Cₜ) / C₀] x 100 Where: C₀ = Initial concentration of the dye in the dyebath Cₜ = Concentration of the dye in the dyebath at time t

Determination of Adsorption Isotherms

This protocol describes the experimental procedure to determine the equilibrium adsorption behavior of this compound on polyester.[10][12][15][28]

Materials and Equipment:

  • Series of dye baths with varying initial concentrations of this compound

  • Polyester fabric samples of known weight

  • High-temperature dyeing machine or thermostatically controlled water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Dyeing to Equilibrium:

    • Prepare a series of dye baths with different initial concentrations of this compound.

    • Add a pre-weighed polyester fabric sample to each dye bath.

    • Conduct the dyeing process at a constant temperature (e.g., 130°C) for a sufficient duration to ensure equilibrium is reached (typically several hours).[10]

  • Measurement of Equilibrium Concentrations:

    • After dyeing, measure the final concentration of the dye remaining in each dyebath (Cs) using spectrophotometry as described previously.

    • Calculate the amount of dye adsorbed by the fiber (Cf) by subtracting the amount of dye remaining in the bath from the initial amount of dye.

  • Data Analysis:

    • Plot Cf versus Cs to visualize the adsorption isotherm.

    • Fit the experimental data to the Nernst, Langmuir, and Freundlich isotherm models to determine the best-fit model and the corresponding isotherm constants.[10]

Mandatory Visualization

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis cluster_analysis Quality Control Fabric_Prep Fabric Pre-treatment (Scouring) Dye_Bath_Prep Dye Bath Preparation (Dye, Dispersant, pH Adjustment) Fabric_Prep->Dye_Bath_Prep Dye_Dispersion Dye Dispersion Preparation Dye_Dispersion->Dye_Bath_Prep Dyeing High-Temperature Dyeing (130°C) Dye_Bath_Prep->Dyeing Rinsing Rinsing Dyeing->Rinsing Dye_Uptake Dye Uptake Analysis Dyeing->Dye_Uptake Reduction_Clearing Reduction Clearing Rinsing->Reduction_Clearing Final_Rinse Final Rinse & Dry Reduction_Clearing->Final_Rinse Color_Fastness Color Fastness Testing Final_Rinse->Color_Fastness

Caption: Experimental workflow for polyester dyeing with this compound.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dye_Aggregates Dispersed Dye Aggregates Monomolecular_Dye Monomolecular Dye Dye_Aggregates->Monomolecular_Dye Dissolution Fiber_Surface Fiber Surface Monomolecular_Dye->Fiber_Surface Adsorption Amorphous_Region Amorphous Region Fiber_Surface->Amorphous_Region Diffusion (Rate-determining step)

References

An In-depth Technical Guide to the Solubility of Disperse Blue 106 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Blue 106, a synthetic azo dye. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes detailed experimental protocols and data presentation guidelines to assist researchers in generating and interpreting solubility data for their specific applications.

Introduction to this compound

This compound, with the CAS number 12223-01-7, is an azo disperse dye characterized by its vibrant blue color.[1] It is primarily used in the textile industry for dyeing synthetic fibers such as polyester and acetate.[2] Like other disperse dyes, it is sparingly soluble in water but shows solubility in certain organic solvents. Understanding its solubility profile in different organic solvents is crucial for a variety of applications beyond textiles, including in the formulation of inks, plastics, and potentially in research and development for drug delivery systems or as a biological stain.

Qualitative Solubility Profile

While specific quantitative data is scarce, the literature indicates that this compound is soluble in several polar organic solvents. It is known to be soluble in acetone and ethanol.[1] Additionally, for in vitro applications, it is often dissolved in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The qualitative solubility of monomeric and polymeric dyes in solvents like acetone, ethanol, and methanol can be attributed to the polar nature of both the dye and the solvents.[3]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Acetone
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Dichloromethane (DCM)
Ethyl Acetate
Acetonitrile

Researchers should fill in the blank cells with their experimental data.

Experimental Protocols for Solubility Determination

The following protocols provide a detailed methodology for determining the solubility of this compound in organic solvents. The primary method described is based on UV-Vis spectrophotometry, a common and reliable technique for determining the concentration of colored compounds in solution.[4][5][6]

  • This compound (analytical standard)

  • Selected organic solvents (HPLC or analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

  • Temperature-controlled shaker or water bath

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a specific concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare a set of standard solutions with decreasing, known concentrations.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning the absorbance of a standard solution across the visible spectrum.

    • Measure the absorbance of each standard solution at the determined λmax.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. A linear relationship, as described by the Beer-Lambert law, is expected.[5] The equation of the line (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of unknown samples.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

  • Equilibration: Place the container in a temperature-controlled shaker or water bath and agitate it for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the saturated solution at a high speed to pellet the undissolved solid dye.

  • Sample Analysis:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Then, factor in the dilution to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at that temperature.

A "solubility titration" method can also be employed, where the dye is added in small increments to the solvent until the solubility is exceeded, which is marked by an abrupt change in the extinction or light scattering measured by a spectrophotometer.[7]

Visualizations

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards prep_saturated Prepare Saturated Solution (Excess Solute) equilibrate Equilibrate Saturated Solution prep_saturated->equilibrate det_lambda Determine λmax measure_standards Measure Absorbance of Standards det_lambda->measure_standards gen_calib Generate Calibration Curve measure_standards->gen_calib calc_conc Calculate Concentration from Calibration Curve gen_calib->calc_conc centrifuge Centrifuge and Separate Supernatant equilibrate->centrifuge measure_sample Measure Absorbance of Saturated Sample centrifuge->measure_sample measure_sample->calc_conc report_sol Report Solubility calc_conc->report_sol

Caption: Experimental workflow for determining the solubility of this compound.

This diagram shows the relationship between the key factors influencing and determined in solubility studies.

G Key Relationships in Solubility Studies Solvent Organic Solvent Properties (Polarity, etc.) Solubility Solubility (g/L) Solvent->Solubility Temperature Temperature Temperature->Solubility Dye This compound (Molecular Structure) Dye->Solubility Application Application (Formulation, Dyeing, etc.) Solubility->Application

References

Methodological & Application

Application Note: Quantification of Disperse Blue 106 in Textiles using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Disperse Blue 106 in textile samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a synthetic dye known to be a potential allergen and is often restricted in textile products.[1][2] The described method provides high selectivity and low detection limits, making it suitable for routine quality control and regulatory compliance testing. The protocol covers sample preparation, instrument parameters, and data analysis, and includes a summary of expected quantitative performance.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylics.[3][4] this compound is a common dye that has been identified as a sensitizing agent, capable of causing allergic contact dermatitis in susceptible individuals.[2][4] Consequently, its presence in consumer textile products is often regulated.

Traditional analytical methods for dye analysis, such as HPLC with UV detection, can lack the sensitivity and selectivity required to meet stringent regulatory limits.[3] HPLC-MS/MS has emerged as the preferred technique due to its ability to provide accurate quantification and unambiguous identification of target analytes, even in complex matrices like textile extracts.[1][3] This application note presents a validated HPLC-MS/MS method for the determination of this compound.

Experimental

Materials and Reagents
  • This compound analytical standard (CAS: 68516-81-4)[5]

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Syringe filters (0.22 µm PTFE)

Sample Preparation
  • Cut a representative portion of the textile sample into small pieces (approximately 1 gram).

  • Place the cut sample into a conical flask or beaker.

  • Add 20 mL of methanol to the sample.

  • Extract the dye by sonicating the sample in an ultrasonic bath at 50°C for 30 minutes.[6]

  • After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • The extract can be evaporated and reconstituted in the initial mobile phase composition if necessary to improve chromatographic peak shape.

HPLC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is recommended. The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[7]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.3 mL/min
Injection Volume 5 - 10 µL[6][7]
Column Temperature 40 - 55°C[3][7]
Gradient Elution A typical gradient starts at a lower percentage of organic phase (e.g., 40% B), ramps up to a high percentage (e.g., >95% B) to elute the analyte, and then returns to initial conditions for re-equilibration.[3][8]

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Capillary Voltage Optimized for the specific instrument, typically in the range of 0.7 - 5.5 kV[6][7]
Source Temperature 150°C[6]
Desolvation Gas Nitrogen
Desolvation Temp. 500 - 550°C[6][7]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 336.1 (for [M+H]⁺ of this compound)[8]
Product Ions (m/z) At least two product ions should be monitored for quantification and confirmation. These need to be determined by infusing a standard solution of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the HPLC-MS/MS method for this compound quantification, compiled from various sources.

Table 3: Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²) > 0.99[9]
Limit of Detection (LOD) 0.02 - 1.35 ng/mL
Limit of Quantification (LOQ) 0.1 µg/kg - 4.09 ng/mL[7]
Recovery 81.8% - 114.1%[6]
Repeatability (%RSD) 1.2% - 16.3%

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Textile Sample (1g) Cut Cut into small pieces Sample->Cut Extract Add Methanol (20mL) Cut->Extract Sonicate Ultrasonicate (50°C, 30 min) Extract->Sonicate Centrifuge Centrifuge (10,000 rpm, 10 min) Sonicate->Centrifuge Filter Filter (0.22 µm PTFE) Centrifuge->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MSMS MS/MS Detection (Triple Quadrupole) HPLC->MSMS Quantify Quantification (MRM) MSMS->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound.

Logical Relationship of the Analytical Steps

Logical_Relationship Start Start: Textile Sample Extraction Extraction of this compound Start->Extraction Solid-Liquid Extraction Purification Extract Purification & Concentration Extraction->Purification Centrifugation & Filtration Separation Chromatographic Separation (HPLC) Purification->Separation Injection Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Ionization Quantification Data Analysis & Quantification Detection->Quantification Signal Processing End End: Final Concentration Report Quantification->End

Caption: Logical flow of the analytical protocol.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in textile samples. The method is suitable for laboratories performing routine analysis for regulatory compliance and quality assurance. The high selectivity of tandem mass spectrometry minimizes matrix interferences, ensuring accurate results. The provided protocol and performance data can serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and consumer product safety.

References

Application Notes and Protocols for Thin-Layer Chromatography in the Impurity Profiling of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is an anthraquinone dye commonly used in the textile industry for dyeing polyester and acetate fibers. Due to its manufacturing process and potential degradation, commercial preparations of this compound can contain various impurities.[1][2] These impurities are of significant concern as they can affect the dye's quality, performance, and toxicological profile. Notably, this compound and its impurities have been identified as potential skin sensitizers, making impurity profiling crucial for product safety and regulatory compliance.[1][2]

Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for the qualitative analysis of this compound and its related impurities. This application note provides a detailed protocol for the use of TLC in the impurity profiling of this compound, enabling the separation and identification of potential contaminants.

Data Presentation

The following table summarizes representative quantitative data for the impurity profiling of a commercial this compound sample using the described TLC method.

Disclaimer: The following data is illustrative and intended to demonstrate the format for data presentation. Actual Rf values and impurity percentages may vary depending on the specific batch of this compound, TLC plate characteristics, and experimental conditions.

Table 1: Illustrative Impurity Profile of this compound by TLC

Spot NumberComponentRf Value (Mobile Phase A)Rf Value (Mobile Phase B)Estimated Abundance (%)Color in Visible Light
1Impurity 10.850.92~ 2%Faint Blue
2Impurity 20.650.75~ 5%Bluish-Purple
3This compound 0.50 0.60 ~ 90% Intense Blue
4Impurity 30.350.45~ 3%Light Blue
5Origin0.000.00-Blue (non-migrated)

Experimental Protocols

This section details the methodology for the thin-layer chromatography analysis of this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Mobile Phase A: Chloroform : Acetonitrile (86:14, v/v)

  • Mobile Phase B (for better separation): Chloroform : Acetonitrile (70:30, v/v)

  • Sample Solvent: Acetone or a mixture of acetonitrile and water (1:1, v/v)

  • This compound standard (if available, for comparison)

  • Commercial this compound sample for analysis

  • Glass TLC development chamber

  • Capillary tubes or micropipettes for sample application

  • UV lamp (254 nm and 366 nm)

  • Fume hood

  • Standard laboratory glassware

Sample Preparation
  • Prepare a stock solution of the commercial this compound sample by dissolving approximately 1 mg of the dye in 1 mL of the sample solvent.

  • If a standard is available, prepare a solution of the this compound standard at the same concentration.

  • Ensure the samples are fully dissolved. Sonication may be used to aid dissolution.

TLC Plate Preparation and Sample Application
  • Handle the TLC plate carefully, holding it by the edges to avoid contaminating the silica gel surface.

  • Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate.

  • Using a capillary tube or micropipette, apply small spots (2-3 mm in diameter) of the prepared sample and standard solutions onto the origin line.

  • Ensure sufficient spacing between the spots to prevent them from merging during development.

  • Allow the solvent to completely evaporate from the spots before placing the plate in the development chamber.

Chromatographic Development
  • Pour the chosen mobile phase (A or B) into the TLC development chamber to a depth of about 0.5 to 1 cm.

  • Line the inside of the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

  • Carefully place the prepared TLC plate into the equilibrated chamber, ensuring the origin line is above the level of the mobile phase.

  • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization and Data Analysis
  • Observe the dried TLC plate under visible light and note the color and position of the separated spots.

  • Further visualize the plate under a UV lamp at both 254 nm and 366 nm. Circle any additional spots that become visible.

  • Calculate the Retardation factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf values and colors of the spots from the commercial sample with those of the standard (if used) to identify the main this compound spot.

  • The spots other than the main component are considered impurities.

  • For a semi-quantitative estimation of impurity levels, the size and intensity of the impurity spots can be compared to the main spot. For more accurate quantification, TLC-densitometry would be required.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the TLC impurity profiling of this compound.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_sample Sample Preparation (Dissolve DB106 in Solvent) spotting Sample Application (Spotting on Origin) prep_sample->spotting prep_tlc TLC Plate Preparation (Draw Origin Line) prep_tlc->spotting prep_chamber Chamber Equilibration (Mobile Phase Saturation) development Chromatographic Development (Plate in Chamber) prep_chamber->development spotting->development drying Plate Drying development->drying visualization Visualization (Visible & UV Light) drying->visualization calculation Rf Value Calculation visualization->calculation profiling Impurity Profiling calculation->profiling

Caption: Experimental workflow for TLC impurity profiling of this compound.

Logical Relationship of Components

The following diagram illustrates the relationship between the components observed on the TLC plate.

TLC_Components cluster_sample Commercial this compound cluster_components Separated Components on TLC db106_commercial This compound (Commercial Sample) main_spot Main Component (this compound) db106_commercial->main_spot is composed of impurity_spots Impurity Spots db106_commercial->impurity_spots is composed of

Caption: Relationship between the commercial sample and its separated components.

References

Application Note: Analytical Methods for the Detection of Disperse Blue 106 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Blue 106 is a synthetic dye frequently used to color synthetic fabrics such as polyester and acetate, as well as their blends.[1][2] It is known to be a potent contact allergen, causing textile dermatitis in sensitized individuals.[3][4] Due to health concerns, its presence in consumer products that come into direct and prolonged contact with the skin is often monitored and regulated.[5][6] This document provides detailed protocols for the extraction and quantitative analysis of this compound from textile samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

Principle

This method is intended for the quantitative determination of this compound in textiles.[7] A textile sample is subjected to solvent extraction using methanol and ultrasonic energy. The resulting extract is then filtered and analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7] The dye is identified and quantified based on its specific retention time and mass-to-charge ratio (m/z 336 for this compound).[8]

Experimental Protocol: HPLC-MS/MS

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.

  • Tandem mass spectrometer (MS/MS) or a single quadrupole mass detector.[7][8]

  • Analytical column: XBridge C18, 2.1 x 150 mm, 5.0-µm, or equivalent.[8]

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • Glass vials and volumetric flasks.

2. Reagents and Standards

  • This compound analytical standard.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).[8]

  • Ammonium acetate (analytical grade).[8]

  • Formic acid (optional, for pH adjustment).

  • Water for analytical laboratory use (ISO 3696).[7]

  • Mobile Phase A: 10 mmol Ammonium acetate in water, pH adjusted to 3.6.[8]

  • Mobile Phase B: Acetonitrile.[8]

3. Sample Preparation (Extraction)

  • Cut a representative sample of the textile material into small pieces (approx. 5x5 mm).

  • Weigh approximately 1.0 g of the textile sample into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath and extract for 30 minutes at 60°C.

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.[7]

4. Instrumental Analysis

  • LC System: ACQUITY Arc or equivalent.[8]

  • Flow Rate: 0.30 mL/min.[8]

  • Injection Volume: 5 µL.[8]

  • Column Temperature: 30 °C.[8]

  • PDA Detection: 210 to 800 nm (for method development and UV spectra).[8]

  • Gradient Conditions:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 40
    7.0 60
    17.0 98
    24.0 98
    25.0 40 (Return to initial)
    30.0 40 (End run)

    (Based on DIN 54231 standard procedure)[8]

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Range: m/z 100-600 for full scan analysis.

    • MRM Transition (for quantification): Monitor for the specific parent and daughter ions of this compound.

5. Data Analysis and Quantification

  • Prepare a series of calibration standards of this compound in methanol.

  • Analyze the standards using the same HPLC-MS/MS method to generate a calibration curve.

  • Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

  • Quantify the concentration of this compound in the sample extract using the calibration curve. The final amount is typically expressed in mg/kg of the textile material.[7]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is another powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[9] For disperse dyes, which generally have low volatility, a derivatization step may be required to increase their thermal stability and volatility for GC analysis. The dye is extracted from the textile, concentrated, and then injected into the GC-MS system. Components are separated based on their boiling points and interaction with the GC column, and identified by their unique mass spectra.[9] This method was successfully used to identify this compound in an occupational dermatitis outbreak investigation.[10]

Experimental Protocol: GC-MS

1. Apparatus and Materials

  • Gas chromatograph with a mass selective detector (MSD).

  • GC column suitable for dye analysis (e.g., DB-5ms, HP-5ms).

  • Ultrasonic bath.

  • Rotary evaporator.

  • Syringe filters (0.45 µm).

  • Glass vials.

2. Reagents and Standards

  • This compound analytical standard.

  • Dichloromethane (DCM) or Chloroform (extraction solvent).[3]

  • Methanol (analytical grade).

  • Helium (carrier gas, 99.999% purity).

  • Derivatization agent (e.g., BSTFA), if necessary.

3. Sample Preparation (Extraction)

  • Cut a representative textile sample (approx. 1.0 g) into small pieces.

  • Place the sample in a flask and add 20 mL of a suitable solvent like chloroform or a methanol/water mixture.[3][11]

  • Perform ultrasonic extraction for 30-60 minutes.

  • Filter the extract to remove textile fibers.

  • Concentrate the extract to near dryness using a rotary evaporator.

  • Re-dissolve the residue in a small, known volume (e.g., 1 mL) of solvent.

  • (Optional) If derivatization is needed, add the derivatizing agent and heat as required by the agent's protocol.

  • Transfer the final solution to a GC vial for analysis.

4. Instrumental Analysis

  • Injection Volume: 1 µL (splitless mode).

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 300 °C at a rate of 15 °C/min.

    • Hold: Hold at 300 °C for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Mode: Full scan from m/z 50-550.

5. Data Analysis

  • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

  • Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from an analytical standard or a spectral library.

Quantitative Data Summary

The performance of an LC/MS/MS method for the analysis of 47 synthetic dyes, including this compound, has been evaluated.[12] The following table summarizes key quantitative metrics from this study, demonstrating the high sensitivity of the method.

Analyte GroupLinearity (r²)LOD Range (ng/mL)LOQ Range (ng/mL)Recovery % (at 50 ng/mL)
Disperse Dyes (21 compounds)>0.9930.02 – 1.350.06 – 4.0984.9 – 104.1

Data adapted from a study on 47 synthetic dyes, including this compound.[12]

Visualizations

Workflow for Textile Dye Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Textile Sample Cut Cut into small pieces Sample->Cut Weigh Weigh Sample Cut->Weigh Extract Solvent Extraction (Ultrasonication) Weigh->Extract Filter Filter Extract Extract->Filter HPLC HPLC-MS/MS Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS Identify Identify Analyte (Retention Time, Mass Spectrum) HPLC->Identify GCMS->Identify Quantify Quantify Concentration (Calibration Curve) Identify->Quantify Report Final Report (mg/kg) Quantify->Report

Caption: Overall workflow for the detection of this compound in textiles.

HPLC-MS/MS Analysis Pathway

HPLC_Workflow cluster_detection Detection Inject Inject Filtered Sample Column Separation on C18 Column (Gradient Elution) Inject->Column PDA PDA Detector (UV-Vis Spectra) Column->PDA MS Mass Spectrometer (Mass-to-Charge Ratio) Column->MS Data Data Acquisition & Processing (Chromatogram & Spectra) PDA->Data MS->Data

Caption: Key steps in the HPLC-MS/MS analysis of this compound.

References

Application Notes and Protocols: The Use of Blue Fluorescent Probes in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Disperse Blue 106:

Initial investigations into the use of this compound as a fluorescent probe for biological imaging have revealed a significant lack of established applications in the scientific literature. While categorized as a fluorescent dye by some chemical suppliers, its primary and well-documented use is in the textile industry for dyeing fabrics.[1][2][3] Notably, this compound is also recognized as a common contact allergen, particularly in textiles.[1][4] There is currently insufficient data regarding its photophysical properties, specific biological targets, and protocols for its use in cellular imaging. Therefore, the following application notes and protocols are provided as a general guide for the use of a hypothetical blue fluorescent probe in a common biological imaging application.

General Characteristics of an Ideal Fluorescent Probe for Biological Imaging

Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of cellular structures and processes with high sensitivity and specificity.[5][6][7] An ideal fluorescent probe for live-cell imaging should possess the following characteristics:

  • High Photostability: Resistance to photobleaching, allowing for prolonged imaging without significant signal loss.[5]

  • High Quantum Yield: Efficient conversion of absorbed light into emitted fluorescence.

  • Large Molar Extinction Coefficient: Strong absorption of excitation light.

  • Good Signal-to-Noise Ratio: Bright fluorescence that stands out from background autofluorescence.

  • Low Cytotoxicity: Minimal impact on cell viability and normal physiological processes.

  • High Specificity: Selective binding to the target of interest.

  • Cell Permeability: For intracellular targets, the ability to cross the cell membrane.[8]

Application Note: Staining of Lipid Droplets with a Hypothetical Blue Fluorescent Probe

This section provides a detailed protocol for the use of a hypothetical blue fluorescent probe, "Hypothetical Blue 450," for the visualization of lipid droplets in cultured mammalian cells. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their imaging is crucial for studying various physiological and pathological conditions.

Photophysical and Chemical Properties of Hypothetical Blue 450

For a fluorescent probe to be effective for imaging lipid droplets, it should ideally be lipophilic to selectively accumulate in the neutral lipid core of these organelles. The hypothetical properties of "Hypothetical Blue 450" are summarized in the table below.

PropertyValue
Excitation Maximum (λex)~405 nm
Emission Maximum (λem)~450 nm
Molar Extinction Coefficient> 30,000 M⁻¹cm⁻¹
Quantum Yield> 0.5
Molecular Weight< 500 g/mol
SolubilityDMSO, Ethanol
CytotoxicityLow at working concentrations
Experimental Protocol: Staining and Imaging of Lipid Droplets

This protocol outlines the steps for staining lipid droplets in cultured HeLa cells using "Hypothetical Blue 450."

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • "Hypothetical Blue 450" stock solution (1 mM in DMSO)

  • Oleic acid (100 mM stock in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (4% in PBS) for cell fixation (optional)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with a DAPI filter set (or similar, with excitation around 405 nm and emission around 450 nm)

Workflow for Lipid Droplet Staining and Imaging

G Workflow for Lipid Droplet Staining and Imaging cluster_0 Cell Culture and Treatment cluster_1 Staining Protocol cluster_2 Imaging A Seed HeLa cells on glass-bottom dishes B Induce lipid droplet formation with oleic acid (optional) A->B C Prepare working solution of Hypothetical Blue 450 D Incubate cells with the staining solution C->D E Wash cells with PBS D->E F Image cells using a fluorescence microscope G Analyze images F->G

Caption: Experimental workflow for staining and imaging lipid droplets.

Procedure:

  • Cell Culture and Lipid Droplet Induction:

    • Seed HeLa cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment.

    • To induce the formation of larger lipid droplets, supplement the culture medium with 100 µM oleic acid and incubate for 12-24 hours. This step is optional as cells will have basal levels of lipid droplets.

  • Preparation of Staining Solution:

    • Prepare a fresh working solution of "Hypothetical Blue 450" by diluting the 1 mM DMSO stock solution in pre-warmed serum-free medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

  • Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh pre-warmed culture medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at ~405 nm and emission at ~450 nm).

    • Acquire images using appropriate exposure times to minimize phototoxicity.

Optional Steps:

  • Fixation: For fixed-cell imaging, after the washing step, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS before imaging.

  • Nuclear Counterstaining: If using a mounting medium with DAPI, after fixation and washing, mount the coverslip on a microscope slide with a drop of the mounting medium.

Signaling Pathway Visualization (Hypothetical)

While this compound does not have a known biological signaling pathway it interacts with, a hypothetical scenario for a probe targeting a specific enzyme involved in lipid metabolism is presented below. This diagram illustrates a generic pathway where a probe might be used to visualize the activity of an enzyme that is upregulated in response to an external stimulus.

G Hypothetical Signaling Pathway Visualization cluster_0 Cellular Response to Stimulus cluster_1 Probe Interaction Stimulus External Stimulus (e.g., Growth Factor) Receptor Membrane Receptor Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Enzyme Upregulated Enzyme (Lipid Metabolism) Gene_Expression->Enzyme Probe Fluorescent Probe Enzyme->Probe Probe Activation by Enzyme Fluorescence Fluorescent Signal Probe->Fluorescence Signal Generation

Caption: A hypothetical signaling pathway leading to enzyme upregulation.

Conclusion

While this compound is not a recognized fluorescent probe for biological imaging, the principles and protocols outlined above for a hypothetical blue fluorescent probe can serve as a valuable guide for researchers working with other fluorescent dyes. The selection of an appropriate probe and the optimization of staining and imaging conditions are critical for obtaining high-quality, reproducible data in fluorescence microscopy. Researchers are encouraged to consult the technical data sheets of specific fluorescent probes for detailed information on their properties and recommended protocols.

References

Application Notes and Protocols for Dyeing Recycled Polyester (rPET) with Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of C.I. Disperse Blue 106 for dyeing recycled polyethylene terephthalate (rPET) fibers. The document outlines the distinct characteristics of rPET compared to virgin polyester and provides detailed experimental protocols, quantitative data, and process visualizations to assist in research and development.

Introduction: Dyeing Recycled Polyester with this compound

This compound is a monoazo disperse dye suitable for coloring hydrophobic synthetic fibers.[1][2] The dyeing of recycled polyester (rPET) presents unique opportunities and challenges compared to virgin polyester. Due to the thermal and mechanical stresses of the recycling process, rPET typically possesses a more amorphous and less crystalline structure.[3][4] This altered morphology leads to different dyeing kinetics, often resulting in a higher rate of dye uptake and a greater depth of shade compared to virgin polyester under the same conditions.[3][4]

However, achieving consistent and high-quality dyeing requires precise control over the process parameters. High-temperature dyeing (around 130°C) is the preferred method as it swells the fiber matrix, allowing for the effective diffusion and fixation of the disperse dye molecules without the need for environmentally detrimental carriers.[5] A subsequent reduction clearing step is crucial to remove surface dye, thereby ensuring optimal wet fastness properties.[2]

Data Presentation: Performance of this compound on rPET

The following tables summarize key quantitative data for the application of this compound and other representative disperse dyes on polyester fibers.

Table 1: Recommended High-Temperature Dyeing Parameters for rPET

Parameter Value Rationale
Dye Concentration 1.0 - 6.0% (o.w.f) Dependent on the target depth of shade.
Material-to-Liquor Ratio 1:10 - 1:20 Ensures even circulation and dye distribution.
pH of Dyebath 4.5 - 5.5 Maintained with acetic acid for dye stability.
Dispersing Agent 1.0 - 3.0 g/L Prevents dye agglomeration and ensures a fine dispersion.
Leveling Agent 0.5 - 1.0 g/L Promotes even dye uptake and migration.
Dyeing Temperature 130°C Optimal temperature for dye diffusion into the polyester matrix.
Temperature Ramp Rate 1.5 - 4.0°C / min Controlled heating prevents premature dye fixation and unevenness.
Holding Time at 130°C 45 - 60 min Allows for complete dye diffusion and fixation.

| Reduction Clearing | See Protocol 2 | Essential for removing surface dye and improving wet fastness. |

Table 2: Comparative Color Yield (K/S Values) of Virgin vs. Recycled Polyester

Data below is for Coralene Blue GR, a representative disperse dye, demonstrating the typical trend observed between the two fiber types.[4]

Dyeing Temp.Dyeing Time (min)Virgin PET (K/S)Recycled PET (K/S)
130°C 513.9114.62
1516.2417.01
3017.8818.92
4518.1119.34
6018.1519.41

Table 3: Typical Colorimetric Data (CIELAB) for Disperse Dyes on Polyester

This table provides an illustrative example of CIELAB values. Specific values for this compound on rPET should be determined experimentally.[5][6]

ParameterValue RangeDescription
L * (Lightness)25 - 40Represents the lightness of the color (0=black, 100=white).
a * (Red-Green)-15 to -25Negative values indicate a greenish hue.
b * (Yellow-Blue)-30 to -45Negative values indicate a bluish hue.
C * (Chroma)35 - 55Represents the color's saturation or vividness.
(Hue Angle)260 - 275Represents the specific hue (e.g., blue region).

Table 4: Typical Fastness Properties of this compound on Recycled Polyester

Ratings are based on standard disperse dye performance on polyester and specific findings for recycled polyester.[7][8]

Fastness TestStandardColor Change (1-5)Staining (1-5)Light Fastness (1-8)
Washing ISO 105-C064-54-5N/A
Perspiration (Acid & Alk.) ISO 105-E044-54-5N/A
Rubbing (Dry) ISO 105-X12N/A4-5N/A
Rubbing (Wet) ISO 105-X12N/A4N/A
Light (Xenon Arc) ISO 105-B02N/AN/A5-6

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of rPET Fabric

This protocol details the standard high-temperature (HT) exhaust dyeing method for applying this compound to recycled polyester fabric.

1. Pre-treatment (Scouring):

  • Wash the rPET fabric in a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.

  • Maintain the temperature at 60-70°C for 20-30 minutes.

  • Rinse the fabric thoroughly with hot and then cold water to remove all impurities.

2. Dyebath Preparation:

  • Calculate the required amount of this compound dye based on the weight of the fabric (o.w.f).

  • Create a paste of the dye powder with an equal amount of a dispersing agent and a small quantity of cold water.

  • Stir until a smooth, lump-free paste is formed, then dilute with warm water (40-50°C) to create the dye dispersion.

3. Dyeing Cycle:

  • Set the initial temperature of the dyeing machine bath to 60°C.

  • Add acetic acid to adjust the pH to 4.5-5.5. Add the dispersing agent and a leveling agent.

  • Introduce the scoured rPET fabric into the bath and allow it to run for 10 minutes for even wetting.

  • Add the prepared dye dispersion to the machine.

  • Raise the temperature from 60°C to 130°C at a rate of 2°C per minute.[4]

  • Hold the temperature at 130°C for 45-60 minutes to ensure dye penetration and fixation.[4]

  • Cool the dyebath down to 70°C at a rate of 2°C per minute.

  • Drain the dyebath.

4. Post-Dyeing Rinsing:

  • Rinse the dyed fabric with hot water (60-70°C) to remove residual dye liquor.

Protocol 2: Reduction Clearing

This after-treatment process is critical for removing unfixed dye from the fiber surface.

1. Bath Preparation:

  • Prepare a fresh bath at 50°C.

  • Add 2 g/L of sodium hydroxide and 2-3 g/L of sodium hydrosulfite.

2. Clearing Process:

  • Immerse the rinsed, dyed fabric in the reduction clearing bath.

  • Raise the temperature to 70-80°C and run for 15-20 minutes.

  • Drain the bath.

3. Final Rinsing and Neutralization:

  • Rinse the fabric thoroughly with hot water.

  • Perform a neutralization rinse with a weak solution of acetic acid (0.5-1.0 g/L) at 40°C for 5 minutes.

  • Finally, rinse with cold water and dry the fabric.

Protocol 3: Color Fastness Evaluation

The following standard methods should be used to evaluate the performance of the dyed fabric.

  • Washing Fastness (ISO 105-C06): A dyed specimen is agitated in a soap solution with a multi-fiber strip and steel balls, then rinsed and dried.[9] The change in color and staining of the multi-fiber strip are assessed using grey scales.[9]

  • Perspiration Fastness (ISO 105-E04): The dyed fabric, in contact with a multi-fiber strip, is soaked in two different artificial perspiration solutions (acidic and alkaline), placed under pressure between plates in a testing device, and heated.[10][11][12] Assessment is done via grey scales.[10]

  • Rubbing Fastness (ISO 105-X12): The surface of the dyed fabric is rubbed with a dry and a wet cotton crocking cloth under a specified pressure.[13][14][15] The amount of color transferred to the crocking cloths is assessed using the grey scale for staining.[13]

  • Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a xenon arc lamp, which simulates natural daylight, alongside a set of Blue Wool standards (1-8).[16][17] The fastness is rated by comparing the fading of the specimen to the fading of the Blue Wool standards.[17][18]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key processes involved in dyeing rPET with this compound.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Quality Evaluation rPET Recycled PET Fiber Scouring Scouring (Non-ionic Detergent, 70°C) rPET->Scouring Dyeing_Machine High-Temp Dyeing (pH 4.5, 130°C, 60 min) Scouring->Dyeing_Machine Dye_Prep Dye Dispersion Prep. (this compound, Dispersant) Dye_Prep->Dyeing_Machine Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4, 80°C) Dyeing_Machine->Reduction_Clearing Neutralize_Rinse Neutralization & Rinsing Reduction_Clearing->Neutralize_Rinse Dyed_Fabric Dyed & Dried rPET Fabric Neutralize_Rinse->Dyed_Fabric Wash Wash Fastness (ISO 105-C06) Dyed_Fabric->Wash Rub Rubbing Fastness (ISO 105-X12) Dyed_Fabric->Rub Perspiration Perspiration Fastness (ISO 105-E04) Dyed_Fabric->Perspiration Light Light Fastness (ISO 105-B02) Dyed_Fabric->Light

Caption: Experimental workflow for dyeing rPET with this compound.

G T_Label Temp (°C) Time_Label Time (min) T0 60 T1 130 T0->T1  Ramp-up (2°C/min) T2 130 T1->T2  Hold (60 min) T3 70 T2->T3  Cooling (2°C/min) Time0 0 Time1 35 Time2 95 Time3 125 A1 Add Fabric, Auxiliaries, Dye A2 Dye Fixation A3 Drain

Caption: Temperature-time profile for the high-temperature dyeing process.

References

Application Notes and Protocols for Patch Testing with Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting patch testing with Disperse Blue 106, a common textile dye known to cause allergic contact dermatitis. The information is intended to guide researchers and clinicians in the standardized application and interpretation of this diagnostic test.

Introduction

This compound is a synthetic dye frequently used in the textile industry to color synthetic fabrics such as polyester and acetate dark shades of blue, black, brown, and green.[1] It is a well-documented contact allergen and a significant cause of textile dermatitis.[1][2] Patch testing is the gold standard for identifying individuals with allergic contact dermatitis to this compound. This document outlines the necessary protocols, data interpretation, and underlying immunological mechanisms.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on patch testing with this compound and related allergens.

Table 1: Positive Reaction Rates to this compound in Patch Test Studies

Study PopulationNumber of Patients TestedThis compound Concentration (% in pet.)Percentage of Positive ReactionsCitation
Consecutive dermatitis patients29070.3% (in Textile Dye Mix)3.7% (to the mix)[3]
Patients with suspected textile dye allergy2091.0%4.8%[4]
Consecutive patients21220.3% (in TDM 6.6%) and 1.0% (in TDM 8.0%)2.5% (to TDM 6.6%), 2.8% (to TDM 8.0%)[5]
Patients with problematic eczema788 (271 with textile series)Not specified82.5% of textile dye positive patients reacted to DB 106[2]
Patients allergic to DB 106 and/or DB 12421Dilution series16/21 positive to commercial DB 106, 10/21 to purified DB 106[6][7]

Table 2: Cross-Reactions and Simultaneous Reactivity

AllergenPercentage of Simultaneous Positivity with this compound/Textile Dye MixStudy PopulationCitation
Disperse Blue 124High frequency of simultaneous reactivityPatients with textile dye allergy[2]
p-Phenylenediamine (PPD)53% of TDM-positive patientsConsecutive dermatitis patients[7]
Black Rubber MixNot specified, but tested in conjunctionConsecutive dermatitis patients[3]

Signaling Pathway in Allergic Contact Dermatitis

Allergic contact dermatitis (ACD) to this compound is a Type IV delayed-type hypersensitivity reaction mediated by T-cells.[8] The process involves two distinct phases: sensitization and elicitation.

Sensitization Phase:

  • Haptenation: As a small molecule (hapten), this compound penetrates the epidermis and binds to endogenous skin proteins to form a hapten-protein conjugate.[8][9]

  • Antigen Presentation: Langerhans cells and other dendritic cells in the skin recognize and internalize this complex.[8]

  • Migration and Maturation: These antigen-presenting cells (APCs) migrate to the regional lymph nodes, where they mature and present the processed antigen to naïve T-lymphocytes.[8][10]

  • T-Cell Priming: This presentation leads to the clonal expansion and differentiation of allergen-specific CD4+ (helper) and CD8+ (cytotoxic) T-cells.[10]

Elicitation Phase:

  • Re-exposure: Upon subsequent contact with this compound, the hapten-protein complexes are formed again.

  • T-Cell Activation: Memory T-cells in the skin and circulating T-cells recognize the antigen presented by APCs.[10]

  • Inflammatory Cascade: Activated T-cells release pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and chemokines, which recruit other inflammatory cells to the site of contact.[11] This leads to the characteristic eczematous reaction of ACD.

Allergic_Contact_Dermatitis_Pathway cluster_sensitization Sensitization Phase (Initial Exposure) cluster_t_cells Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) hapten This compound (Hapten) complex Hapten-Protein Complex hapten->complex Haptenation protein Skin Protein protein->complex lc Langerhans Cell (APC) complex->lc Uptake lymph_node Draining Lymph Node lc->lymph_node Migration t_cell_naive Naive T-Cell lc->t_cell_naive Antigen Presentation t_cell_memory Memory T-Cell t_cell_naive->t_cell_memory Priming & Differentiation hapten2 This compound (Hapten) complex2 Hapten-Protein Complex hapten2->complex2 t_cell_memory2 Memory T-Cell complex2->t_cell_memory2 Antigen Recognition cytokines Cytokine & Chemokine Release t_cell_memory2->cytokines Activation inflammation Clinical Inflammation (Dermatitis) cytokines->inflammation

Caption: Signaling pathway of allergic contact dermatitis to this compound.

Experimental Protocols

Materials
  • This compound allergen preparation (0.3% or 1.0% in petrolatum)

  • Standard patch test chambers (e.g., Finn Chambers® on Scanpor® tape)[12]

  • Hypoallergenic adhesive tape

  • Marking pen (skin-safe)

  • Micropipette or syringe for allergen application

  • Patient consent forms and documentation materials

Patient Selection and Preparation
  • Obtain informed consent from the patient.

  • Ensure the patient has not taken systemic corticosteroids (e.g., >10 mg prednisolone/day) or other immunosuppressive medications for at least one week prior to testing.[13]

  • Instruct the patient to avoid applying topical steroids to the test area (typically the upper back) for at least three days before the test.[13]

  • The skin on the upper back should be clean, dry, and free of any inflammation or injury.[14]

Patch Test Application (Day 0)
  • Prepare the patch test panels by applying a small, standardized amount of the this compound preparation (e.g., 20 mg or a 5 mm length from a syringe) into the chamber.[14]

  • Carefully apply the patch test panels to the patient's upper back, ensuring good adhesion.

  • Document the location of each allergen on a template.

  • Instruct the patient to keep the back dry and avoid excessive sweating, exercise, or activities that could dislodge the patches.[13] The patches should remain in place for 48 hours.

Patch Test Reading and Interpretation
  • First Reading (Day 2 / 48 Hours):

    • Carefully remove the patches.

    • Allow the skin to rest for 30-60 minutes to let any pressure-related erythema subside.[14]

    • Mark the test sites with a skin-safe marker.

    • Read the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria (see Table 3).[15]

  • Second Reading (Day 3, 4, or 5 / 72-120 Hours):

    • A second reading is crucial as some reactions may be delayed or become more pronounced.[15] A reading at 96 hours is often considered optimal.[15]

    • Record the reactions using the same ICDRG scale.

  • Optional Third Reading (Day 7 / 168 Hours):

    • A late reading at Day 7 can be beneficial as delayed reactions to dyes can occur.[14]

Table 3: International Contact Dermatitis Research Group (ICDRG) Scoring Criteria

ScoreDescription
- Negative reaction
?+ Doubtful reaction; faint macular erythema only
+ Weak (non-vesicular) positive reaction; erythema, infiltration, papules
++ Strong (vesicular) positive reaction; erythema, infiltration, papules, vesicles
+++ Extreme positive reaction; intense erythema, infiltration, coalescing vesicles, bullae
IR Irritant reaction; may appear as erythema, pustules, or necrosis

Source: Adapted from ICDRG guidelines.[15]

A positive reaction is typically characterized by erythema, infiltration, and possibly papules or vesicles at the application site. It is important to differentiate true allergic reactions from irritant reactions, which may have a different appearance (e.g., a "glazed" or necrotic look) and often fade more quickly after patch removal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for patch testing with this compound.

Patch_Test_Workflow start Patient Consultation & History Taking prep Patient Preparation (Avoid Steroids, etc.) start->prep day0 Day 0: Allergen Application (Patches applied to back) prep->day0 incubation 48-Hour Incubation (Patient avoids water/sweat) day0->incubation day2 Day 2 (48h): Patch Removal & First Reading incubation->day2 day4 Day 4 (96h): Second Reading day2->day4 day7 Day 7 (168h): Optional Third (Late) Reading day4->day7 interpretation Final Interpretation & Relevance Assessment day4->interpretation If no Day 7 reading day7->interpretation counseling Patient Counseling & Avoidance Strategy interpretation->counseling

Caption: Standard experimental workflow for this compound patch testing.

Conclusion

Patch testing with this compound is an essential diagnostic tool for identifying allergic contact dermatitis caused by this common textile dye. Adherence to standardized protocols for allergen concentration, application, and reading is critical for accurate results. Understanding the underlying immunological mechanisms and potential for cross-reactions will aid in the comprehensive evaluation and management of patients with suspected textile dye allergies. The issue of impurities in commercial preparations of this compound highlights the importance of using well-characterized and purified allergens in research and clinical practice to ensure diagnostic accuracy.[6][7][16]

References

Application Notes: Spectrophotometric Determination of Disperse Blue 106 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the quantitative determination of Disperse Blue 106 concentration in solution using UV-Visible spectrophotometry. This compound is an azo dye used in the textile industry for dyeing synthetic fibers such as polyester and acetate.[1][2] Monitoring its concentration is crucial for quality control, environmental assessment, and in studies of textile dermatitis, as it is a known contact allergen.[1] The method described herein is based on the Beer-Lambert law, which correlates the absorbance of a solution to the concentration of the analyte at its wavelength of maximum absorbance (λmax).

Principle of the Method

The chromophoric structure of this compound, an azo dye, absorbs light in the visible region of the electromagnetic spectrum.[2][3] The intensity of this absorption is measured using a UV-Vis spectrophotometer. A calibration curve is established by measuring the absorbance of a series of standard solutions of known this compound concentrations at its λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Materials and Equipment

  • This compound (CAS: 12223-01-7)

  • Spectrophotometric grade acetone (Solvent)

  • Analytical balance

  • Volumetric flasks (100 mL and 10 mL)

  • Pipettes

  • Ultrasonic bath

  • UV-Visible Spectrophotometer

  • Quartz or glass cuvettes

Experimental Protocols

Solvent Selection

Acetone is recommended as the solvent for this procedure due to its ability to dissolve disperse dyes and its low absorbance in the visible range. An application note for a similar dye, Disperse Blue 54, successfully utilizes acetone.

Determination of Maximum Wavelength (λmax)

Note: The precise λmax of this compound in acetone should be determined experimentally. As a blue dye, it is expected to be in the range of 580-620 nm. For the purpose of this application note, a representative value of 605 nm is used.

  • Prepare a 5 mg/L standard solution of this compound in acetone.

  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the spectrophotometer to scan a wavelength range from 400 nm to 700 nm.

  • Use a cuvette filled with acetone as the blank to zero the instrument.

  • Measure the absorbance spectrum of the 5 mg/L standard solution.

  • The wavelength corresponding to the highest absorbance peak is the λmax.

Preparation of Stock and Standard Solutions
  • Stock Solution (100 mg/L):

    • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of spectroscopic grade acetone to the flask.

    • Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Add acetone to the flask up to the 100 mL mark.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the stock solution with acetone in 10 mL volumetric flasks as described in Table 1.

Table 1: Preparation of Calibration Standards

StandardConcentration (mg/L)Volume of Stock Solution (mL)Final Volume (mL)
11.00.110
22.50.2510
35.00.510
47.50.7510
510.01.010
Generation of Calibration Curve
  • Set the spectrophotometer to measure absorbance at the predetermined λmax (e.g., 605 nm).

  • Zero the instrument using acetone as the blank.

  • Measure the absorbance of each of the prepared calibration standards.

  • Rinse the cuvette with acetone between each measurement.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.995 indicates a good linear fit.

Analysis of Unknown Sample
  • Prepare the unknown sample solution in acetone.

  • Measure the absorbance of the unknown sample at the λmax.

  • If the absorbance is higher than the highest standard, dilute the sample with a known volume of acetone and re-measure.

  • Calculate the concentration of this compound in the unknown sample using the equation from the calibration curve.

Data Presentation

The following tables present representative data for the spectrophotometric determination of this compound.

Table 2: Representative Calibration Curve Data

Concentration (mg/L)Absorbance (at 605 nm)
1.00.112
2.50.278
5.00.551
7.50.829
10.01.105

Table 3: Representative Analytical Parameters

ParameterValue
Wavelength of Maximum Absorbance (λmax)605 nm (in Acetone)
Linear Regression Equationy = 0.1103x + 0.0015
Coefficient of Determination (R²)0.9998
Limit of Detection (LOD)0.15 mg/L
Limit of Quantification (LOQ)0.45 mg/L

Note: The data presented in Tables 2 and 3 are representative and should be determined experimentally in your laboratory.

Visualizations

experimental_workflow Experimental Workflow for Spectrophotometric Analysis prep_stock Prepare 100 mg/L Stock Solution prep_standards Prepare Calibration Standards (1.0 - 10.0 mg/L) prep_stock->prep_standards det_lmax Determine λmax of a Standard prep_stock->det_lmax gen_cal_curve Measure Absorbance of Standards and Generate Calibration Curve prep_standards->gen_cal_curve det_lmax->gen_cal_curve calc_conc Calculate Concentration gen_cal_curve->calc_conc prep_unknown Prepare Unknown Sample Solution measure_unknown Measure Absorbance of Unknown prep_unknown->measure_unknown measure_unknown->calc_conc

Caption: Experimental Workflow for Spectrophotometric Analysis.

logical_relationship Logical Relationship of Beer-Lambert Law absorbance Absorbance (A) concentration Concentration (c) beer_lambert A = εlc concentration->beer_lambert path_length Path Length (l) path_length->beer_lambert molar_abs Molar Absorptivity (ε) molar_abs->beer_lambert beer_lambert->absorbance

Caption: Logical Relationship of the Beer-Lambert Law.

References

Application Notes and Protocols for Electrochemical Detection of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the electrochemical detection of Disperse Blue 106, an azo dye commonly used in textiles. Given the environmental and health concerns associated with azo dyes, sensitive and rapid detection methods are crucial. Electrochemical techniques offer a promising alternative to traditional analytical methods, providing high sensitivity, selectivity, and cost-effectiveness. These notes describe generalized protocols for the development of electrochemical sensors for this compound, based on established methods for similar analytes. The protocols cover electrode modification, electrochemical analysis using voltammetric techniques, and data interpretation.

Introduction to this compound and its Electrochemical Detection

This compound is a synthetic azo dye used extensively in the textile industry to color polyester and other synthetic fibers. Its molecular structure contains an azo group (-N=N-), which is characteristic of this class of dyes and is the primary target for electrochemical detection. The presence of this compound in industrial effluents is a significant environmental concern due to its potential toxicity and persistence. Furthermore, it is a known contact allergen, causing textile dermatitis in sensitized individuals.

Electrochemical methods, particularly voltammetric techniques, are well-suited for the detection of azo dyes. These methods are based on the electrochemical reduction or oxidation of the azo group at an electrode surface. The resulting current is proportional to the concentration of the dye, allowing for quantitative analysis. Modified electrodes, which incorporate nanomaterials or polymers on their surface, are often employed to enhance the sensitivity and selectivity of the detection.

Principle of Electrochemical Detection

The electrochemical detection of this compound typically involves the reduction of its azo bond at a working electrode. This is an irreversible process that produces a distinct peak in a voltammogram. The potential at which this peak occurs is characteristic of the dye, while the height of the peak is proportional to its concentration.

Key Electrochemical Techniques:

  • Cyclic Voltammetry (CV): Used to study the electrochemical behavior of the dye and to characterize the modified electrode.

  • Differential Pulse Voltammetry (DPV): A highly sensitive technique used for quantitative analysis, which minimizes background currents to provide well-defined peaks.

  • Square Wave Voltammetry (SWV): Another sensitive pulse technique that allows for rapid analysis.

  • Amperometry: Measures the current at a fixed potential over time, useful for continuous monitoring.

Generalized Experimental Protocols

While specific literature on a dedicated electrochemical sensor for this compound is limited, the following protocols are based on established methods for the detection of other azo dyes and can be adapted for this purpose.

Preparation of a Modified Glassy Carbon Electrode (GCE)

This protocol describes the modification of a GCE with a nanocomposite, a common strategy to enhance sensor performance.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized water

  • Ethanol

  • Multi-walled carbon nanotubes (MWCNTs)

  • Chitosan solution (1% in acetic acid)

  • This compound standard solution

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

Procedure:

  • GCE Polishing:

    • Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate the GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.

    • Allow the electrode to dry at room temperature.

  • Preparation of MWCNT-Chitosan Nanocomposite:

    • Disperse a known amount of MWCNTs in the 1% chitosan solution.

    • Sonicate the mixture for 1 hour to obtain a homogeneous black suspension.

  • Electrode Modification:

    • Drop-cast a small volume (typically 5-10 µL) of the MWCNT-chitosan suspension onto the polished GCE surface.

    • Allow the solvent to evaporate at room temperature, forming a uniform film of the nanocomposite on the electrode.

Electrochemical Measurements

Instrumentation:

  • Potentiostat with a three-electrode cell setup (Modified GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).

Procedure:

  • Electrochemical Pretreatment (Activation):

    • Place the modified GCE in the electrochemical cell containing the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

    • Run several cyclic voltammograms in a potential window where the dye is not active (e.g., 0 V to 1.0 V) until a stable voltammogram is obtained. This step helps to activate the electrode surface.

  • Voltammetric Detection of this compound:

    • Add a known concentration of this compound to the electrochemical cell.

    • Record the differential pulse voltammogram (DPV) over a potential range where the reduction of the azo group is expected (typically a negative potential range, e.g., 0 V to -1.0 V).

    • Typical DPV parameters (to be optimized):

      • Pulse amplitude: 50 mV

      • Pulse width: 50 ms

      • Scan rate: 20 mV/s

    • A reduction peak corresponding to this compound should be observed.

  • Calibration Curve:

    • Record the DPVs for a series of standard solutions of this compound with increasing concentrations.

    • Plot the peak current of the reduction peak against the concentration of this compound. This will generate a calibration curve that can be used to determine the concentration of the dye in unknown samples.

Data Presentation: Performance of Electrochemical Sensors for Azo Dyes

The following table summarizes the performance of various electrochemical sensors for the detection of different azo dyes, providing a benchmark for the expected performance of a sensor for this compound.

Analyte (Azo Dye)Electrode ModificationTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)
Coomassie Brilliant BlueCu-ZnO NPs/MWCNTs/GCESWVNot Specified0.0001
Reactive Blue 19-DP-AdCSV0.05 - 1.0 ppmNot Specified
Reactive Red 198-DP-AdCSV0.10 - 1.10 ppmNot Specified
Reactive Orange 107-DP-AdCSV0.05 - 1.0 ppmNot Specified
NitrobenzeneGCEDPV0.1 - 1000.044

Note: Data for this compound is not available in the reviewed literature; this table provides a comparative overview from similar analytes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing p1 Polish GCE p2 Prepare Nanocomposite p1->p2 p3 Modify GCE Surface p2->p3 a1 Pretreat Electrode p3->a1 a2 Add Analyte (this compound) a1->a2 a3 Record Voltammogram (DPV) a2->a3 d1 Measure Peak Current a3->d1 d2 Construct Calibration Curve d1->d2 d3 Determine Unknown Concentration d2->d3

Caption: Workflow for electrochemical detection of this compound.

Principle of Voltammetric Detection

voltammetry_principle cluster_process At the Electrode Surface cluster_measurement Measurement Analyte This compound (Ox) Product Reduced Product (Red) Analyte->Product + e- Current Measured Current (I) Product->Current generates signal Potential Applied Potential (E) Potential->Current proportional to [Analyte]

Caption: Principle of voltammetric detection of an analyte.

Conclusion

The electrochemical methods outlined in these application notes provide a robust framework for the development of sensitive and selective sensors for this compound. While a specific, validated protocol for this particular dye is not yet prominent in the literature, the generalized procedures based on the detection of similar azo dyes offer a strong starting point for researchers. The key advantages of these electrochemical approaches, including their low cost, rapid response times, and potential for miniaturization, make them highly suitable for environmental monitoring and quality control in the textile industry. Further research should focus on the optimization of electrode materials and experimental parameters specifically for this compound to establish a standardized and validated analytical method.

Application Notes and Protocols: Staining Synthetic Polymer Films with Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a non-ionic azo dye recognized for its use in coloring hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1][2] Its utility extends beyond the textile industry into research applications, where it can serve as a fluorescent stain for the visualization and analysis of synthetic polymer films. This document provides detailed application notes and protocols for using this compound to stain polymer films for laboratory analysis, including microscopy. The protocols are based on the dye's known chemical properties and its interactions with polymers.

The staining mechanism of disperse dyes on polyester fibers involves the diffusion of individual dye molecules into the amorphous regions of the polymer.[3] This process is driven by the formation of weak van der Waals forces and hydrogen bonds between the dye and the polymer chains.[4][5] Elevated temperatures are often employed in textile dyeing to increase the kinetic energy of the dye molecules and swell the polymer matrix, thereby facilitating dye penetration.[3] Alternatively, organic solvents can be used to carry the dye into the polymer structure.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. Understanding these properties is crucial for preparing staining solutions and designing effective staining protocols.

PropertyValueReference(s)
Chemical Formula C₁₄H₁₇N₅O₃S[6]
Molecular Weight 335.38 g/mol [6]
Appearance Blue to brown solid granulate[7]
Solubility Insoluble in water. Soluble in organic solvents such as acetone, ethanol, and Dimethyl Sulfoxide (DMSO).[6][8]
Classification Azo-type disperse dye, Fluorescent Dye[2][4]

Safety Precautions

This compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and allergic skin reactions.[7] It is essential to handle this dye with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling the powdered dye to avoid inhaling dust.[9]

  • Handling: Avoid creating dust. Use covered containers for transport and weighing.[9]

  • Spills: In case of a spill, avoid generating dust. Clean up spills using methods that do not disperse the powder into the air.[9]

  • Disposal: Dispose of the dye and any contaminated materials according to your institution's hazardous waste disposal procedures.[7]

Experimental Protocols

Two primary methods for staining synthetic polymer films with this compound are presented: a Heat-Mediated Staining Protocol and a Solvent-Based Staining Protocol. The choice of method will depend on the specific polymer, the film's thickness and stability, and the desired staining outcome.

Protocol 1: Heat-Mediated Staining of Polymer Films

This protocol is adapted from textile dyeing methods and is suitable for robust polymer films that can withstand elevated temperatures. Heat facilitates the diffusion of the dye into the polymer matrix.

Materials:

  • This compound powder

  • Deionized water

  • Dispersing agent (e.g., a non-ionic surfactant)

  • Microscope slides or other substrates with the polymer film

  • Hot plate or oven

  • Staining jar or dish

  • Forceps

Procedure:

  • Preparation of Staining Dispersion:

    • Prepare a stock dispersion of this compound. A starting concentration of 0.1% to 1.0% (w/v) in deionized water is recommended.

    • To aid in the dispersion of the dye, add a small amount of a dispersing agent (e.g., 0.1% v/v).

    • Thoroughly mix the solution by stirring or sonication to ensure a fine, stable dispersion.

  • Staining:

    • Place the polymer film samples into a staining jar or dish.

    • Pour the staining dispersion over the samples, ensuring they are fully submerged.

    • Heat the staining vessel on a hot plate or in an oven to a temperature between 60°C and 95°C. The optimal temperature will depend on the glass transition temperature (Tg) of the polymer. Caution: Do not exceed the melting or degradation temperature of the polymer film.

    • Incubate for 30 to 120 minutes. The incubation time will need to be optimized based on the film thickness and the desired staining intensity.[10]

  • Washing:

    • Carefully remove the samples from the staining solution using forceps.

    • Rinse the samples thoroughly with deionized water to remove excess dye from the surface.

    • A final rinse with a mild detergent solution followed by deionized water can help to remove any residual surface dye.

  • Drying and Mounting:

    • Allow the stained films to air dry completely.

    • Mount the films for microscopy as required by your imaging protocol.

Quantitative Parameters for Heat-Mediated Staining:

ParameterRecommended RangeNotes
Dye Concentration 0.1 - 1.0% (w/v)Higher concentrations may lead to faster staining but could also result in aggregation.
Dispersing Agent 0.1% (v/v)Helps to create a stable dispersion of the dye in water.
Temperature 60 - 95°CShould be below the melting point of the polymer film. Higher temperatures generally increase the rate of dye uptake.
Incubation Time 30 - 120 minutesThicker films may require longer incubation times.
Protocol 2: Solvent-Based Staining of Polymer Films

This protocol is suitable for polymer films that may be sensitive to high temperatures. An organic solvent is used to carry the dye into the polymer matrix.

Materials:

  • This compound powder

  • Suitable organic solvent (e.g., Dimethyl Sulfoxide (DMSO), ethanol, or a mixture)

  • Microscope slides or other substrates with the polymer film

  • Staining jar or dish

  • Forceps

Procedure:

  • Preparation of Staining Solution:

    • Dissolve this compound in a suitable organic solvent to create a stock solution. A starting concentration in the range of 0.01% to 0.1% (w/v) is recommended.

    • Ensure the dye is fully dissolved. Sonication may be necessary.

  • Staining:

    • Immerse the polymer film samples in the staining solution at room temperature.

    • Incubate for 15 to 60 minutes. The optimal time will depend on the solvent, polymer type, and film thickness. Note: The solvent may cause swelling of the polymer film.

  • Washing:

    • Remove the samples from the staining solution.

    • Rinse the samples with a solvent that is miscible with the staining solvent but in which the dye has low solubility (e.g., isopropanol or deionized water if the staining solvent is water-miscible). This will help to remove excess dye without significantly leaching the dye from the film.

  • Drying and Mounting:

    • Allow the stained films to dry completely in a well-ventilated area.

    • Mount for microscopy as required.

Quantitative Parameters for Solvent-Based Staining:

ParameterRecommended Range/ValueNotes
Dye Concentration 0.01 - 0.1% (w/v)The optimal concentration will depend on the solvent and the desired staining intensity.
Solvent DMSO, EthanolThe choice of solvent will depend on the polymer's chemical resistance.
Temperature Room TemperatureAvoids heat-induced damage to the polymer film.
Incubation Time 15 - 60 minutesShorter times may be sufficient due to the solvent's ability to penetrate the polymer.

Visualization and Data Presentation

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for the two staining protocols.

Heat_Mediated_Staining cluster_prep Preparation cluster_stain Staining cluster_post Post-Staining Prep_Dispersion Prepare Staining Dispersion (0.1-1.0% this compound in DI water with dispersing agent) Immerse Immerse Polymer Film Prep_Dispersion->Immerse Heat Heat (60-95°C) Immerse->Heat Incubate Incubate (30-120 min) Heat->Incubate Wash Wash with DI Water Incubate->Wash Dry Air Dry Wash->Dry Mount Mount for Microscopy Dry->Mount

Heat-Mediated Staining Workflow

Solvent_Based_Staining cluster_prep_solvent Preparation cluster_stain_solvent Staining cluster_post_solvent Post-Staining Prep_Solution Prepare Staining Solution (0.01-0.1% this compound in organic solvent) Immerse_Solvent Immerse Polymer Film (Room Temperature) Prep_Solution->Immerse_Solvent Incubate_Solvent Incubate (15-60 min) Immerse_Solvent->Incubate_Solvent Wash_Solvent Wash with Appropriate Solvent Incubate_Solvent->Wash_Solvent Dry_Solvent Air Dry Wash_Solvent->Dry_Solvent Mount_Solvent Mount for Microscopy Dry_Solvent->Mount_Solvent

Solvent-Based Staining Workflow
Mechanism of Staining

The interaction between this compound and a synthetic polymer film is primarily a physical process.

Staining_Mechanism Dye This compound (in dispersion/solution) Polymer Synthetic Polymer Film (Amorphous Regions) Dye->Polymer Diffusion Stained_Polymer Stained Polymer Film Polymer->Stained_Polymer Adsorption via Van der Waals forces & Hydrophobic interactions

Mechanism of Disperse Dye Staining

Troubleshooting

  • Weak or No Staining:

    • Increase the dye concentration.

    • Increase the incubation time or temperature (for heat-mediated staining).

    • Ensure the polymer is compatible with the dye (hydrophobic polymers work best).

    • For solvent-based staining, try a different solvent that may better swell the polymer.

  • Uneven Staining:

    • Ensure the polymer film surface is clean and free of contaminants.

    • Improve the dispersion or dissolution of the dye in the staining solution through better mixing or sonication.

    • Ensure the entire film is uniformly submerged during staining.

  • Dye Leaching:

    • After staining, use a washing solvent in which the dye is less soluble to minimize leaching.

    • For heat-mediated staining, ensure the post-staining wash is not excessively long or at a high temperature.

Concluding Remarks

This compound offers a viable option for the fluorescent staining of synthetic polymer films in a research setting. The protocols provided herein serve as a starting point, and optimization of parameters such as dye concentration, incubation time, and temperature may be necessary to achieve the desired results for specific polymer systems. The fluorescent properties of the stained films, including the optimal excitation and emission wavelengths, should be determined experimentally as they can be influenced by the polymer matrix. Adherence to safety protocols is paramount when handling this and other disperse dyes.

References

Application Notes and Protocols: Disperse Blue 106 in Specialized Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is an organic compound classified as a disperse dye. Belonging to the single azo class of dyes, it is traditionally utilized in the textile industry for coloring hydrophobic fibers such as polyester and acetate.[1] Its utility in this sector stems from its water-dispersibility, high color intensity, and good fastness properties. While its primary application has been in textiles, its inherent fluorescent properties present opportunities for its use in specialized printing inks for research and development applications, particularly in the visualization and marking of hydrophobic materials and domains.

This document provides detailed application notes and protocols for the formulation and use of a this compound-based fluorescent ink for laboratory applications. The protocols are designed to be adaptable for researchers in various fields, including materials science and biological sciences.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below. This data is essential for understanding its behavior in ink formulations and its performance as a fluorescent marker.

PropertyValueReference
Chemical Name C.I. This compound[2]
CAS Number 12223-01-7[2]
Molecular Formula C₁₄H₁₇N₅O₃S[2]
Molecular Weight 335.38 g/mol [2]
Class Single Azo Dye[2]
Appearance Red-light blue powder[2]
Solubility Dispersible in water[1]
Fluorescent Properties Classified as a fluorescent dye[2]

Proposed Application: Fluorescent Ink for Marking Hydrophobic Surfaces

3.1. Principle

The hydrophobic nature of this compound makes it suitable for selectively marking or visualizing hydrophobic surfaces or domains within a sample. When formulated into a stable inkjet-printable ink, it can be precisely deposited onto a substrate. Upon excitation with an appropriate light source, the dye fluoresces, allowing for clear visualization and analysis. This can be particularly useful for applications such as:

  • Visualizing hydrophobic coatings on medical devices.

  • Marking specific regions on hydrophobic polymer films used in drug delivery systems.

  • As a tracer dye in microfluidic devices with hydrophobic channels.

3.2. Ink Formulation Workflow

The following diagram illustrates the general workflow for preparing a this compound-based fluorescent ink for research applications.

Ink_Formulation_Workflow start Start: Procure this compound milling Step 1: Wet Milling of Dye start->milling Disperse Dye Powder mixing Step 3: Mixing and Homogenization milling->mixing Dye Dispersion premix Step 2: Preparation of Ink Vehicle premix->mixing Ink Vehicle filtration Step 4: Filtration mixing->filtration Homogenized Ink qc Step 5: Quality Control filtration->qc Filtered Ink end_node End: Ready-to-use Fluorescent Ink qc->end_node Qualified Ink Visualization_Logic ink This compound Fluorescent Ink printing Inkjet Printing ink->printing excitation UV Excitation (e.g., 365 nm) printing->excitation substrate Hydrophobic Substrate substrate->printing emission Fluorescence Emission excitation->emission detection Detection and Visualization emission->detection

References

Troubleshooting & Optimization

Technical Support Center: Improving the Lightfastness of Disperse Blue 106 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the lightfastness of C.I. Disperse Blue 106 on polyester substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its lightfastness a concern on polyester?

This compound is an azo disperse dye used for coloring synthetic fibers like polyester, acetate, and nylon. It is often found in fabrics colored dark blue, black, brown, and purple.[1][2] Like many disperse dyes, its lightfastness, or resistance to fading upon exposure to light, can be a significant performance issue, particularly in pale shades.[3] Poor lightfastness can lead to premature color fading, which is especially critical for textiles intended for applications with high light exposure, such as apparel, automotive interiors, and home furnishings.

Q2: What are the primary factors that influence the lightfastness of this compound on polyester?

Several factors can affect the lightfastness of this compound on polyester:

  • Dye Concentration: Deeper shades generally exhibit better lightfastness than paler shades because of the higher concentration of dye molecules.[3]

  • Dye Aggregation: Poorly dispersed dye particles can lead to uneven dyeing and areas with lower fastness properties.[3]

  • Fiber Properties: The morphology and crystallinity of the polyester fiber can influence dye uptake and penetration, thereby affecting fastness.[3]

  • Post-Dyeing Treatments: High-temperature finishing processes can cause dye molecules to migrate to the fiber surface, reducing fastness properties.[4]

  • Presence of UV Radiation: The ultraviolet component of daylight is a primary driver of the photochemical degradation of dye molecules.

Q3: What are the main strategies to improve the lightfastness of this compound?

The two primary strategies for enhancing the lightfastness of disperse dyes like this compound on polyester are the application of UV absorbers and the use of specific after-treatments.

  • UV Absorbers: These compounds are applied to the textile and function by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy, thus protecting the dye molecules from photodegradation.[5] Common types include benzotriazole and benzophenone derivatives.[4]

  • After-treatments: A thorough "reduction clearing" process after dyeing is crucial. This step removes loose dye particles from the fiber surface that are prone to fading.[4] Additionally, certain dye-fixing agents can be used to enhance the overall fastness properties.

Q4: Can the dyeing process itself be optimized to improve lightfastness?

Yes, optimizing the dyeing process is a critical first step. Key parameters include:

  • Temperature and Time: Ensuring the high-temperature dyeing process (typically 130°C for polyester) is carried out for an adequate duration (e.g., 45-60 minutes) promotes better dye diffusion and fixation within the polyester fiber.

  • pH Control: Maintaining an acidic dyebath (pH 4.5-5.5) is essential for the stability of most disperse dyes and for optimal dyeing performance on polyester.

  • Dispersing Agents: Using a high-quality dispersing agent is vital to prevent dye agglomeration and ensure a level dyeing, which contributes to uniform fastness properties.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor lightfastness in pale shades Lower dye concentration makes each dye molecule more susceptible to photodegradation.Increase the concentration of a UV absorber in the finishing step. Consider using a disperse dye with inherently higher lightfastness if possible.
Uneven fading or "patchy" appearance after light exposure Non-uniform dye application or aggregation of dye particles.Ensure proper dispersion of this compound by using an effective dispersing agent. Optimize the dyeing cycle to promote levelness.
Lightfastness rating decreases after heat-setting or other thermal finishing Thermal migration of dye molecules from the interior of the fiber to the surface.Select disperse dyes with better sublimation fastness. If possible, lower the temperature and duration of the heat-setting process. Ensure a thorough reduction clearing has been performed before heat treatment.
Use of a UV absorber does not significantly improve lightfastness Incorrect type or insufficient concentration of the UV absorber. Incompatibility with other finishing agents.Select a UV absorber specifically designed for disperse dyes on polyester (e.g., benzotriazole-based). Optimize the application concentration (typically 1-3% on weight of fabric). Verify that other finishing chemicals (e.g., softeners) are not interfering with the UV absorber's function.
Yellowing of the fabric in unexposed areas during lightfastness testing Thermal degradation of the polyester fiber itself or certain finishing additives (e.g., some cationic softeners).Review the heat-setting conditions to avoid excessive temperatures. Select thermally stable finishing agents.

Data Presentation

The following table provides illustrative data on the expected lightfastness of polyester dyed with an azo-type disperse dye like this compound, following various treatments. The lightfastness is rated on the ISO Blue Wool scale, where 1 is very poor and 8 is outstanding.

Note: This data is representative and based on typical outcomes for azo disperse dyes. Actual results for this compound may vary and should be confirmed experimentally.

Treatment Condition Expected Lightfastness Rating (ISO 105-B02) Key Observations
Standard Dyeing (No special after-treatment)3-4Baseline performance, may be inadequate for many applications.
Standard Dyeing + Reduction Clearing4Removal of surface dye improves fastness.
Dyeing with 2% owf Benzotriazole UV Absorber4-5UV absorber provides protection against photodegradation.
Dyeing with 2% owf Benzotriazole UV Absorber + Reduction Clearing5The combination of treatments offers a significant improvement in lightfastness.[4]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric.

  • Fabric Preparation: Scour the polyester fabric in a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 60-70°C for 20-30 minutes to remove any impurities. Rinse the fabric thoroughly.

  • Dyebath Preparation:

    • Set the dyebath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

    • Add 1 g/L of a suitable dispersing agent.

    • Add acetic acid to adjust the dyebath pH to 4.5-5.5.

    • Prepare a dispersion of this compound (e.g., for a 1% depth of shade) by pasting the dye with a small amount of the dispersing agent and then adding warm water (40-50°C). Add this dispersion to the dyebath.

  • Dyeing Procedure:

    • Introduce the scoured polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1.5-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye penetration and fixation.

    • Cool the dyebath down to 70°C at a rate of 2°C per minute.

    • Rinse the dyed fabric.

Protocol 2: Reduction Clearing

This is a critical post-dyeing step to remove unfixed surface dye.

  • Bath Preparation: Prepare a fresh bath at a 10:1 liquor ratio.

  • Chemical Addition: Add the following to the bath:

    • 2 g/L Sodium Hydroxide (Caustic Soda)

    • 2 g/L Sodium Hydrosulfite (Sodium Dithionite)

    • 1 g/L Non-ionic Detergent

  • Treatment:

    • Introduce the rinsed, dyed fabric into the reduction clearing bath at 50-60°C.

    • Raise the temperature to 70-80°C.

    • Treat the fabric for 15-20 minutes at this temperature.

  • Rinsing and Neutralization:

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.

    • Perform a final cold rinse and then dry the fabric.

Protocol 3: Application of a UV Absorber via Exhaust Method

This protocol describes an after-treatment to impart UV protection.

  • Bath Preparation: Prepare a fresh treatment bath with a 10:1 liquor ratio. Adjust the pH to approximately 5.0 with acetic acid.

  • Chemical Addition: Add an emulsified benzotriazole-based UV absorber (e.g., 2% on the weight of the fabric) to the bath.

  • Treatment:

    • Introduce the dyed and reduction-cleared fabric into the bath at 60°C.

    • Raise the temperature to 110-120°C.

    • Hold at this temperature for 30 minutes.

  • Finishing:

    • Cool the bath to 70°C.

    • Rinse and dry the fabric.

Protocol 4: Lightfastness Testing (ISO 105-B02)

This protocol provides a condensed overview of the standard test method.

  • Specimen Preparation: Cut a specimen of the treated polyester fabric to the dimensions required by the specimen holder of the lightfastness tester.

  • Mounting: Mount the specimen in a holder, partially covered with an opaque card. Place a set of ISO Blue Wool standards (e.g., grades 1-8) in adjacent holders.

  • Exposure: Expose the specimen and the Blue Wool standards to a xenon arc lamp under specified conditions of temperature and humidity, as detailed in the ISO 105-B02 standard.[5][6][7]

  • Evaluation: Periodically inspect the fading of the specimen and the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of color change (fading) as the test specimen.

Visualizations

G cluster_prep Fabric & Dyebath Preparation cluster_dye High-Temperature Dyeing cluster_post Post-Treatment Scour Scour Polyester Fabric PrepDye Prepare Dyebath (pH 4.5-5.5) Scour->PrepDye Load Load Fabric @ 60°C PrepDye->Load DispDye This compound DispDye->PrepDye RampUp Ramp to 130°C Load->RampUp Hold Hold for 45-60 min RampUp->Hold Cool Cool to 70°C Hold->Cool RC Reduction Clearing @ 70-80°C Cool->RC UV_Abs UV Absorber Application (Optional) RC->UV_Abs Dry Final Rinse & Dry UV_Abs->Dry FinalFabric FinalFabric Dry->FinalFabric Finished Fabric

Caption: Experimental workflow for dyeing polyester and improving lightfastness.

G Start Poor Lightfastness Observed CheckShade Is the shade pale? Start->CheckShade CheckRC Was Reduction Clearing performed correctly? CheckShade->CheckRC No Sol_UV Incorporate/Increase UV Absorber CheckShade->Sol_UV Yes CheckUV Was a UV absorber used? CheckRC->CheckUV Yes Sol_RC Perform/Optimize Reduction Clearing CheckRC->Sol_RC No/Incorrect CheckThermal Was the fabric heat-set after dyeing? CheckUV->CheckThermal Yes Sol_UV_Type Select appropriate UV Absorber for Polyester CheckUV->Sol_UV_Type No CheckThermal->Sol_UV_Type No Sol_Thermal Optimize heat-setting (lower temp/time) CheckThermal->Sol_Thermal Yes

Caption: Troubleshooting logic for poor lightfastness of this compound.

References

Technical Support Center: Enhancing Wash Fastness of Disperse Blue 106 on Synthetic Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to improve the wash fastness of Disperse Blue 106 on synthetic blends, such as polyester/elastane.

Troubleshooting Guide

This section addresses common issues encountered during the dyeing and after-treatment of synthetic blends with this compound.

Issue 1: Poor Wash Fastness - Color Bleeding and Staining

  • Question: My dyed fabric shows significant color bleeding and stains the adjacent white fabric during a standard wash fastness test (ISO 105-C06). What is the primary cause and how can I fix it?

  • Answer: The most common reason for poor wash fastness of disperse dyes is the presence of unfixed dye particles on the fiber surface.[1][2][3] These dye molecules have not diffused into the amorphous regions of the polyester and are easily washed away.[1] The critical solution is to implement a thorough post-treatment process called reduction clearing .[2][3] This process uses a reducing agent to chemically destroy the surface dye, making it water-soluble and easy to rinse off.[4]

    • Troubleshooting Steps:

      • Verify Reduction Clearing: Confirm that a reduction clearing step was performed after dyeing. For medium-to-dark shades, this step is essential.[2]

      • Optimize Reduction Clearing Parameters: Ensure the concentration of the reducing agent (e.g., sodium hydrosulfite), alkali (e.g., sodium hydroxide), temperature, and time are adequate. Insufficient chemical dosage or low temperatures will result in incomplete removal of surface dye.

      • Check Rinsing Process: A thorough hot rinse after reduction clearing is crucial to remove all residual chemicals and destroyed dye particles.

Issue 2: Inconsistent Wash Fastness Results

  • Question: I am observing batch-to-batch variation in wash fastness, even when following the same procedure. What could be the contributing factors?

  • Answer: Inconsistent results can stem from several variables in the dyeing and finishing process.

    • Troubleshooting Steps:

      • Dyeing Cycle Parameters: Poorly controlled dyeing temperature and time can lead to incomplete dye fixation.[5] For polyester, dyeing is typically carried out at high temperatures (around 130°C) to ensure proper dye diffusion into the fiber.[5][6]

      • pH Control: The pH of the dyebath should be maintained in a weakly acidic range (typically 4.0-5.5) for optimal dye uptake and stability.[7]

      • Auxiliary Selection: The type and amount of dispersing and leveling agents can affect dye fixation. Residual auxiliaries on the fiber surface can sometimes hinder fastness.[5]

      • Heat Setting and Finishing: High temperatures during subsequent finishing processes, like heat setting, can cause the dye to migrate to the fiber surface, a phenomenon known as "thermal migration," which reduces wash fastness.[8] If possible, use milder temperature conditions for finishing.

Issue 3: Poor Fastness on Polyester/Elastane Blends

  • Question: I'm dyeing a polyester/elastane blend, and the wash fastness is particularly poor, with significant staining on the elastane component. Why does this happen and how can it be addressed?

  • Answer: Elastane fibers have a different dyeing behavior than polyester and can be heavily stained by disperse dyes. This staining is often difficult to remove.

    • Troubleshooting Steps:

      • Dye Selection: Choose disperse dyes specifically designed for high wash fastness on polyester/elastane blends. These dyes have a molecular structure that is less prone to staining elastane.

      • Optimized Dyeing Temperature: Dyeing polyester/elastane blends is a balance. The temperature must be high enough for polyester dyeing (ideally around 125-130°C) but going too high for too long can damage the elastane fibers.[7] A dyeing temperature above 120°C can cause a sharp drop in elastane strength.[7]

      • Thorough Reduction Clearing: An effective reduction clearing is vital to remove the unfixed dye from both the polyester and the surface of the elastane.

      • Use of a Fixing Agent: After reduction clearing, applying a specialized fixing agent can further improve the wash fastness by forming a protective film around the dye molecules or creating stronger bonds with the fiber.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is a typical wash fastness rating for this compound on polyester?

A1: With an optimized dyeing process and a thorough reduction clearing, a good wash fastness rating for this compound on polyester, according to ISO 105-C06, would be in the range of 4-5 for both color change and staining. Without proper after-treatment, the rating can be significantly lower.

Q2: What is reduction clearing and why is it so important?

A2: Reduction clearing is a post-dyeing chemical wash that removes unfixed disperse dye from the surface of synthetic fibers.[1][4] It is crucial because this surface dye is the primary cause of poor wash fastness, leading to color bleeding and staining of other garments during laundering.[3] The process typically involves treating the dyed fabric with a reducing agent like sodium hydrosulfite and an alkali like sodium hydroxide at an elevated temperature.[1]

Q3: Can I use a fixing agent instead of reduction clearing?

A3: It is generally not recommended to replace reduction clearing with a fixing agent. Reduction clearing removes the problematic surface dye, while a fixing agent works to lock in the dye that is already on and in the fiber.[10] For best results, a fixing agent should be used as an additional step after a proper reduction clearing to further enhance wash fastness.

Q4: What is the ISO 105-C06 test?

A4: ISO 105-C06 is a standardized method for determining the color fastness of textiles to domestic and commercial laundering.[11][12] It involves agitating a fabric sample in contact with a multifiber fabric in a soap or detergent solution under specified conditions of time and temperature.[11] The result is assessed by evaluating the color change of the sample and the degree of staining on the multifiber fabric using grey scales.[11]

Q5: Are there more environmentally friendly alternatives to traditional reduction clearing with sodium hydrosulfite?

A5: Yes, research is ongoing into more eco-friendly alternatives. Some options being explored include the use of different reducing agents that are more stable and have less environmental impact, as well as innovative clearing processes using enzymes or ozone.

Data Presentation

Table 1: Expected Wash Fastness Improvement with After-Treatments for this compound on Polyester/Elastane

Treatment StageColor Change (Grey Scale Rating)Staining on Multifiber Fabric (Grey Scale Rating)
After Dyeing (No Treatment)32-3
After Reduction Clearing4-54
After Reduction Clearing & Fixing Agent4-54-5

Note: Ratings are on a scale of 1 to 5, where 5 represents the best fastness.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester/Elastane with this compound

  • Pre-treatment: Scour the fabric to remove any impurities that could affect dyeing.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 10:1).

    • Add a dispersing agent.

    • Adjust the pH to 4.5-5.5 using acetic acid.

    • Prepare a dispersion of this compound (e.g., 2% on weight of fabric) by pasting with a small amount of cold water and the dispersing agent, then diluting with warm water.

  • Dyeing Process:

    • Load the fabric into the dyeing machine at 60°C.

    • Add the prepared dye dispersion.

    • Raise the temperature to 125-130°C at a rate of 1-1.5°C per minute.[7]

    • Hold at this temperature for 45-60 minutes.

    • Cool down to 70°C.

    • Rinse the fabric.

Protocol 2: Reduction Clearing

  • Bath Preparation: Prepare a fresh bath at 50-60°C.

  • Chemical Addition:

    • Add sodium hydroxide (2 g/L).

    • Add sodium hydrosulfite (2 g/L).

  • Clearing Process:

    • Raise the temperature to 70-80°C.[1]

    • Treat the fabric for 15-20 minutes.[1]

    • Drain the bath.

  • Rinsing and Neutralization:

    • Rinse thoroughly with hot water (70-80°C).

    • Neutralize with acetic acid in a fresh bath.

    • Perform a final cold rinse.

Protocol 3: Application of a Cationic Fixing Agent

  • Bath Preparation: Prepare a fresh bath at 40°C with a pH of 5.5-6.5.[9]

  • Fixing Agent Addition: Add the cationic fixing agent (e.g., 1-2% on weight of fabric) to the bath.[9]

  • Fixation Process:

    • Treat the fabric for 20-30 minutes at 40-50°C.[9]

    • Drain the bath.

  • Drying: Dry the fabric without rinsing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-Treatment cluster_final Final Steps scouring Fabric Scouring dye_prep Dye Bath Preparation scouring->dye_prep Clean Fabric dyeing High-Temperature Dyeing (130°C) dye_prep->dyeing Prepared Dyebath reduction_clearing Reduction Clearing dyeing->reduction_clearing Dyed Fabric fixing Fixing Agent Application reduction_clearing->fixing Cleared Fabric drying Drying fixing->drying Fixed Fabric

Caption: Experimental workflow for enhancing wash fastness.

troubleshooting_logic start Poor Wash Fastness (Color Bleeding/Staining) check_rc Was Reduction Clearing Performed? start->check_rc implement_rc Implement Reduction Clearing (See Protocol 2) check_rc->implement_rc No optimize_rc Optimize RC Parameters: - Chemical Concentration - Temperature (70-80°C) - Time (15-20 min) check_rc->optimize_rc Yes end Improved Wash Fastness implement_rc->end check_dyeing Review Dyeing Cycle: - Temperature (125-130°C) - Time (45-60 min) - pH (4.5-5.5) optimize_rc->check_dyeing add_fixer Consider Adding a Fixing Agent Post-RC (See Protocol 3) check_dyeing->add_fixer add_fixer->end

Caption: Troubleshooting logic for poor wash fastness.

References

Technical Support Center: Optimization of Dyeing Parameters for Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dyeing parameters for Disperse Blue 106 on polyester substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental dyeing process with this compound.

Issue Potential Cause Recommended Solution
Uneven Dyeing or Patchy Color 1. Improper dye dispersion. 2. Dye bath pH is outside the optimal range. 3. Temperature rising too quickly. 4. Inadequate fabric preparation (scouring).1. Ensure the dye is thoroughly pre-dispersed with a suitable dispersing agent before adding to the dyebath. 2. Adjust the pH of the dye bath to a weakly acidic range of 4.5-5.5 using acetic acid.[1][2][3] 3. Control the heating rate, typically 1-2°C per minute. 4. Ensure the polyester fabric is properly scoured to remove any impurities before dyeing.
Poor Color Fastness (Wash, Rubbing, Light) 1. Incomplete removal of unfixed dye from the fabric surface. 2. Dyeing temperature was too low for adequate dye penetration. 3. Incorrect pH during dyeing.1. Perform a thorough reduction clearing after dyeing to remove unfixed surface dye.[4][5][6] 2. Ensure the dyeing temperature reaches 130-135°C for high-temperature exhaust dyeing to allow for proper dye diffusion into the polyester fibers.[1][7] 3. Maintain the dye bath pH between 4.5 and 5.5.[1][2][3]
Shade Inconsistency Between Batches 1. Variation in dyeing parameters (temperature, time, pH). 2. Inconsistent water quality (hardness). 3. Differences in fabric sourcing or pretreatment.1. Strictly control and monitor all dyeing parameters for each batch. 2. Use a sequestering agent if water hardness is a concern. 3. Standardize fabric sourcing and ensure consistent pretreatment procedures.
Dye Agglomeration and Speckling 1. Poor quality or insufficient amount of dispersing agent. 2. High water hardness causing dye precipitation.1. Use a high-quality dispersing agent at the recommended concentration. 2. Use a sequestering agent to chelate metal ions in hard water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound?

A1: The optimal pH for dyeing polyester with this compound is in a weakly acidic range, typically between 4.5 and 5.5.[1][2][3] This pH range ensures the stability of the disperse dye and promotes its exhaustion onto the polyester fiber. Acetic acid is commonly used to adjust the pH of the dye bath.[1][7]

Q2: What is the recommended dyeing temperature for this compound on polyester?

A2: For high-temperature (HT) exhaust dyeing of polyester, the recommended temperature is typically between 130°C and 135°C.[1][7] This high temperature is necessary to swell the polyester fibers, allowing the non-ionic disperse dye molecules to penetrate and diffuse into the fiber structure.

Q3: Why is a reduction clearing process necessary after dyeing with this compound?

A3: A reduction clearing process is crucial to remove any unfixed dye particles adhering to the surface of the polyester fabric.[4][5][6] This post-treatment step significantly improves the wash, rubbing, and overall color fastness of the dyed material by ensuring that only the dye that has penetrated the fiber remains.[4][5][6]

Q4: What are the typical fastness properties of this compound on polyester?

A4: When dyed correctly, this compound can achieve good fastness properties on polyester. Typical ratings are:

  • Light Fastness: 4-5 on the blue wool scale.[7]

  • Wash Fastness: 3-4 (change in color), 3-4 (staining).[4]

  • Rubbing Fastness: Good to excellent, especially after a proper reduction clearing.

Q5: Can this compound be used on natural fibers like cotton?

A5: No, this compound is a disperse dye specifically designed for dyeing hydrophobic synthetic fibers like polyester and acetate.[8][9][10] It has little to no affinity for hydrophilic natural fibers such as cotton.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

1. Fabric Preparation:

  • Scour the 100% polyester fabric with a solution of 1-2 g/L non-ionic detergent and 1 g/L soda ash at 60-70°C for 20-30 minutes to remove any impurities.

  • Rinse the fabric thoroughly with warm and then cold water.

2. Dyebath Preparation:

  • Calculate the required amount of this compound (e.g., 1% on the weight of fabric - owf).

  • Prepare a dispersion of the dye by pasting it with a small amount of a suitable dispersing agent (e.g., 1 g/L). Add a small amount of warm water (40-50°C) and stir until a smooth paste is formed.

  • Fill the dyeing vessel with water (liquor ratio, e.g., 10:1).

  • Add a sequestering agent (e.g., 1 g/L) if using hard water.

  • Add a leveling agent (e.g., 1 g/L) to promote even dyeing.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1][2][3]

  • Add the prepared dye dispersion to the dyebath.

3. Dyeing Cycle:

  • Introduce the prepared polyester fabric into the dyebath at around 60°C.

  • Raise the temperature to 130°C at a rate of 1.5°C per minute.[7]

  • Hold the temperature at 130°C for 45-60 minutes to ensure dye fixation.[1][7]

  • Cool the dyebath down to 70°C at a rate of 2°C per minute.

4. Reduction Clearing:

  • Drain the dyebath.

  • Treat the dyed fabric in a fresh bath containing:

    • Caustic Soda (38°Bé): 2-3 ml/L

    • Sodium Hydrosulphite: 1-2 g/L

  • Raise the temperature to 70-80°C and hold for 15-20 minutes.[4][5]

  • Rinse the fabric thoroughly with hot and then cold water.

5. Neutralization and Final Rinse:

  • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid at 40°C for 10 minutes.

  • Rinse the fabric with cold water and dry.

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound on Polyester (Exhaust Method)
ParameterRecommended Value
Dye Concentration0.5 - 2.0% (owf)
Liquor Ratio1:10 - 1:20
pH4.5 - 5.5[1][2][3]
Dispersing Agent1 - 2 g/L
Leveling Agent0.5 - 1 g/L
Sequestering Agent0.5 - 1 g/L (if required)
Dyeing Temperature130 - 135°C[1][7]
Dyeing Time at Top Temp.45 - 60 minutes[1][7]
Reduction Clearing Temp.70 - 80°C[4][5]
Reduction Clearing Time15 - 20 minutes[4][5]
Table 2: Typical Fastness Properties of this compound on Polyester
Fastness TestRating
Light Fastness (ISO 105-B02)4-5[7]
Washing Fastness (ISO 105-C06)
- Change in Color3-4[4]
- Staining on Polyester4
- Staining on Cotton3-4
Rubbing Fastness (ISO 105-X12)
- Dry4
- Wet3-4

Visualizations

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring Rinsing_Prep Rinsing Scouring->Rinsing_Prep Dyebath_Prep Dyebath Preparation Rinsing_Prep->Dyebath_Prep Proceed to Dyeing Dyeing Dyeing Cycle Dyebath_Prep->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Proceed to Post-Treatment Neutralization Neutralization Reduction_Clearing->Neutralization Final_Rinse Final Rinse & Drying Neutralization->Final_Rinse

Caption: High-temperature exhaust dyeing workflow for this compound.

Troubleshooting_Logic cluster_uneven Troubleshooting Uneven Dyeing cluster_fastness Troubleshooting Poor Fastness Start Dyeing Issue Encountered Uneven_Dyeing Uneven Dyeing? Start->Uneven_Dyeing Poor_Fastness Poor Color Fastness? Uneven_Dyeing->Poor_Fastness No Check_Dispersion Check Dye Dispersion Uneven_Dyeing->Check_Dispersion Yes Check_Reduction_Clearing Verify Reduction Clearing Poor_Fastness->Check_Reduction_Clearing Yes Solution Implement Corrective Actions Poor_Fastness->Solution No Check_pH Verify pH (4.5-5.5) Check_Dispersion->Check_pH Check_Temp_Rate Check Heating Rate Check_pH->Check_Temp_Rate Check_Scouring Ensure Proper Scouring Check_Temp_Rate->Check_Scouring Check_Scouring->Solution Check_Dyeing_Temp Confirm Dyeing Temp (130°C) Check_Reduction_Clearing->Check_Dyeing_Temp Check_Dyeing_pH Re-check Dyeing pH Check_Dyeing_Temp->Check_Dyeing_pH Check_Dyeing_pH->Solution

Caption: Logical workflow for troubleshooting common dyeing issues.

References

Technical Support Center: Quantification of Disperse Blue 106 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Disperse Blue 106 in wastewater.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound in wastewater samples.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Degradation of this compound: The dye may have degraded during sample collection, storage, or preparation. 2. Inefficient Extraction: The solid-phase extraction (SPE) procedure may not be optimal for the sample matrix. 3. Instrumental Issues: The analytical instrument (e.g., HPLC, spectrophotometer) may not be sensitive enough or is malfunctioning.1. Minimize sample storage time and protect from light and high temperatures. Analyze samples as quickly as possible after collection. 2. Optimize the SPE method by testing different sorbents, elution solvents, and sample pH. Ensure the SPE cartridge is properly conditioned.[1] 3. Verify instrument performance using a known standard. Consider using a more sensitive detector, such as a mass spectrometer, in conjunction with HPLC.[1]
High Background Noise or Matrix Interference 1. Complex Wastewater Matrix: Wastewater often contains numerous organic and inorganic substances that can interfere with the analysis.[2] 2. Contamination: Contamination may be introduced from glassware, solvents, or handling.1. Sample Dilution: Dilute the sample with deionized water to reduce the concentration of interfering substances.[3] 2. Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the wastewater sample to compensate for matrix effects.[2] 3. Thorough Sample Cleanup: Employ a more rigorous sample cleanup procedure, such as using multiple SPE cartridges with different selectivities. 4. Use high-purity solvents and meticulously clean all glassware.
Poor Peak Shape in HPLC Analysis 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte. 3. Column Degradation: The HPLC column performance has deteriorated.1. Dilute the sample extract before injection. 2. Adjust the mobile phase composition, for example, by changing the solvent ratio or pH. 3. Replace the HPLC column with a new one of the same type.
Inconsistent or Non-Reproducible Results 1. Variability in Sample Preparation: Inconsistent execution of the sample preparation steps. 2. Instrument Instability: Fluctuations in instrument performance. 3. Standard Instability: Degradation of standard solutions over time.1. Follow a standardized and detailed experimental protocol meticulously for all samples. 2. Allow the instrument to stabilize before analysis and perform regular performance checks. 3. Prepare fresh standard solutions regularly and store them under appropriate conditions (e.g., refrigerated and protected from light).

Frequently Asked Questions (FAQs)

1. What is the recommended method for quantifying this compound in wastewater?

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or a mass spectrometer (MS) is a robust and widely used method.[1] This combination allows for both quantification and confirmation of the analyte's identity. For less complex matrices or for screening purposes, UV-Visible spectrophotometry can be a simpler and more cost-effective alternative.[4]

2. How should I prepare my wastewater sample for analysis?

Due to the typically low concentrations of this compound in wastewater and the complexity of the matrix, a pre-concentration and cleanup step is usually necessary. Solid-Phase Extraction (SPE) is a common and effective technique for this purpose.[1][5] The general steps involve conditioning the SPE cartridge, loading the acidified water sample, washing away interferences, and then eluting the dye with a suitable solvent.[1]

3. What are the key challenges in quantifying this compound in wastewater?

The primary challenges include:

  • Matrix Interference: Wastewater is a complex mixture that can interfere with the analytical signal.[2][6]

  • Low Concentrations: The concentration of the dye in environmental samples can be very low, requiring sensitive analytical methods and pre-concentration steps.[5]

  • Analyte Stability: this compound may degrade under certain environmental conditions, affecting the accuracy of the quantification.

  • Presence of Isomers and Impurities: Commercial dye formulations may contain isomers and impurities that can complicate the analysis.[7][8]

4. How can I minimize matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Utilize effective sample cleanup techniques like SPE to remove interfering components.[2]

  • Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly impact the analysis.[3]

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank wastewater matrix that has been stripped of the analyte can help to compensate for the effects of the matrix.[2]

  • Internal Standard Method: Using an internal standard can help to correct for variations in sample preparation and instrument response caused by matrix effects.

5. What are the typical limits of detection (LOD) and quantification (LOQ) for this compound in water samples?

Using SPE followed by LC-MS/MS, limits of detection and quantification for similar disperse dyes in aqueous solutions have been reported to be around 2.0 ng L⁻¹ and 8.0 ng L⁻¹, respectively.[9] However, these values can vary depending on the specific instrumentation, method, and matrix.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of disperse dyes in water samples.

ParameterMethodValueReference
Limit of Detection (LOD) SPE-LC-ESI-MS/MS~2.0 ng L⁻¹[9]
Limit of Quantification (LOQ) SPE-LC-ESI-MS/MS~8.0 ng L⁻¹[9]
Recovery SPE-LC-ESI-MS/MS>70%[9]
Linearity (R²) UPLC-MS/MS>0.994[10]

Experimental Protocols

Protocol 1: Quantification of this compound in Wastewater using SPE and HPLC-PDA

1. Sample Preparation (Solid-Phase Extraction)

  • Acidify the wastewater sample to an appropriate pH (e.g., pH 3.5) with a suitable acid like glacial acetic acid.[10]
  • Condition a C18 SPE cartridge by passing methanol followed by deionized water.[1]
  • Load a known volume of the acidified wastewater sample onto the SPE cartridge at a slow, steady flow rate.
  • Wash the cartridge with deionized water to remove polar interferences.
  • Dry the cartridge under a gentle stream of nitrogen.
  • Elute the retained this compound with a suitable organic solvent, such as acetonitrile or methanol.[1]
  • Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase.[1]
  • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.[1]

2. HPLC-PDA Analysis

  • HPLC System: An HPLC system equipped with a C18 column (e.g., 2.1 x 150 mm, 5 µm) and a PDA detector.
  • Mobile Phase: A gradient of Solvent A (e.g., 10 mmol ammonium acetate at pH 3.6) and Solvent B (e.g., acetonitrile).
  • Flow Rate: 0.30 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 30 °C.
  • PDA Detection: Scan from 210 to 800 nm, with quantification at the wavelength of maximum absorbance for this compound.

3. Calibration

  • Prepare a stock solution of this compound in methanol.
  • Create a series of working standards by serial dilution of the stock solution.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Protocol 2: Screening of this compound in Wastewater using UV-Visible Spectrophotometry

1. Sample Preparation

  • Perform the Solid-Phase Extraction as described in Protocol 1.
  • Reconstitute the dried eluate in a suitable solvent for spectrophotometric analysis (e.g., acetone or methanol).

2. Spectrophotometric Measurement

  • Turn on the spectrophotometer and allow it to warm up.
  • Set the wavelength to the maximum absorbance of this compound (λmax). This should be determined by scanning a standard solution.
  • Use the reconstitution solvent as a blank to zero the instrument.
  • Measure the absorbance of the prepared sample.

3. Calibration

  • Prepare a series of standard solutions of this compound in the same solvent used for the sample.
  • Measure the absorbance of each standard at the λmax.
  • Create a calibration curve by plotting absorbance versus concentration.[4]
  • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Wastewater Sample Acidification Acidification (pH 3.5) Sample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Filtration Filtration (0.45 µm) Evaporation->Filtration HPLC HPLC-PDA/MS Analysis Filtration->HPLC Data Data Acquisition & Processing HPLC->Data Quantification Quantification Data->Quantification

Experimental Workflow for this compound Quantification.

troubleshooting_workflow Start Inaccurate Quantification Results CheckStandards Are standards fresh and properly prepared? Start->CheckStandards PrepareStandards Prepare fresh standards CheckStandards->PrepareStandards No CheckSamplePrep Is sample preparation consistent? CheckStandards->CheckSamplePrep Yes PrepareStandards->CheckSamplePrep StandardizePrep Standardize sample preparation protocol CheckSamplePrep->StandardizePrep No CheckMatrix Is matrix interference suspected? CheckSamplePrep->CheckMatrix Yes StandardizePrep->CheckMatrix MitigateMatrix Implement mitigation strategies (dilution, matrix-matched standards) CheckMatrix->MitigateMatrix Yes CheckInstrument Is instrument performance optimal? CheckMatrix->CheckInstrument No MitigateMatrix->CheckInstrument CalibrateInstrument Calibrate and service instrument CheckInstrument->CalibrateInstrument No FinalAnalysis Re-analyze samples CheckInstrument->FinalAnalysis Yes CalibrateInstrument->FinalAnalysis

Troubleshooting Decision Tree for Quantification Issues.

References

Technical Support Center: Reducing Disperse Blue 106 Effluent in Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on methods to reduce Disperse Blue 106 effluent in dyeing processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing this compound from textile wastewater?

A1: The main approaches for treating this compound effluent can be categorized into three types: physical, chemical, and biological treatments.

  • Physical methods primarily involve adsorption, where the dye molecules are captured on the surface of an adsorbent material. Common adsorbents include activated carbon, Iraqi Dates palm seeds activated carbon, and cenosphere-derivatized zeolite.[1][2]

  • Chemical methods include advanced oxidation processes (AOPs) and coagulation/flocculation. AOPs like the Fenton process, ozonation, UV/H2O2, and photocatalysis with catalysts like TiO2 are effective in degrading the dye molecules.[3][4] Coagulation using agents like ferrous sulfate can also precipitate the dye.[5]

  • Biological methods utilize microorganisms or enzymes to break down the dye. Activated sludge processes and enzymatic treatments with laccase have been investigated, though the effectiveness for anthraquinone-based dyes like this compound can be limited.[6][7][8]

Q2: Which method is most effective for the complete removal of this compound?

A2: The "best" method depends on various factors, including the initial dye concentration, the presence of other chemicals in the effluent, cost considerations, and the desired final effluent quality. Advanced oxidation processes, particularly the Fenton process, have shown high efficiency in both color and chemical oxygen demand (COD) removal.[4] Adsorption can also be highly effective, with some adsorbents achieving over 95% dye removal.[9][10] Often, a combination of different methods is the most effective approach.

Q3: What are the main challenges associated with the biological treatment of this compound?

A3: Disperse dyes, especially those with an anthraquinone structure like this compound, are often resistant to biodegradation.[1][3] Laboratory experiments with anaerobic reactors have shown to be unsuccessful in treating anthraquinone-based disperse dyes, even at low concentrations.[7][8] The dye can be toxic to the microbial biomass used in biological treatment systems.[7][8] However, enzymatic treatments, for instance using laccase, have demonstrated potential as a pre-treatment step to reduce toxicity and improve subsequent biological treatment outcomes.[6]

Q4: Are there any health and environmental concerns associated with this compound?

A4: Yes. This compound is a known contact allergen and can cause textile dermatitis in sensitive individuals.[11][12][13] Environmentally, the release of colored effluents into water bodies is a significant concern as it can block sunlight penetration, affecting aquatic ecosystems.[1][2] Furthermore, the breakdown products of some dyes can be toxic.[1]

Troubleshooting Guides

Adsorption-Based Methods

Q: My adsorption efficiency for this compound is lower than expected. What are the potential causes and solutions?

A: Several factors can influence adsorption efficiency. Consider the following:

  • pH of the solution: The pH can affect the surface charge of the adsorbent and the dye molecule. For many adsorbents, a slightly acidic pH is optimal for the removal of disperse dyes.[1] Experiment with a range of pH values to find the optimum for your specific adsorbent.

  • Adsorbent dosage: An insufficient amount of adsorbent will result in incomplete dye removal. Try increasing the adsorbent dosage incrementally. However, an excessive amount may not significantly improve efficiency and increases costs.

  • Contact time: Adsorption is a time-dependent process. Ensure you are allowing sufficient time for equilibrium to be reached. You can take samples at different time intervals to determine the optimal contact time.

  • Agitation speed: Proper mixing is crucial to ensure the dye molecules come into contact with the adsorbent surface. An agitation speed of around 140-160 rpm has been found to be effective for some disperse dyes.[9][10][14]

  • Initial dye concentration: High initial dye concentrations can saturate the adsorbent, leading to lower percentage removal. If possible, dilute the effluent before treatment or increase the adsorbent dosage.

Advanced Oxidation Processes (AOPs) - Fenton Process

Q: I am using the Fenton process (H2O2/Fe2+), but the color removal is incomplete. How can I optimize the process?

A: The efficiency of the Fenton process is highly dependent on several key parameters:

  • pH: The Fenton reaction is most effective in a narrow acidic pH range, typically around 3.[4] Adjusting the pH to this optimal value is critical.

  • Dosage of Fenton's reagent (H2O2 and Fe2+): The ratio and concentration of hydrogen peroxide and ferrous ions are crucial. An excess of either reagent can be detrimental to the process. Optimal doses of 600 mg/dm³ of H2O2 and 550 mg/dm³ of FeS have been reported for disperse dyes.[4] It is recommended to perform preliminary experiments to determine the optimal dosage for your specific effluent.

  • Reaction time: The degradation of the dye occurs relatively quickly, but allowing sufficient reaction time is necessary for complete removal. Monitor the color removal over time to determine the optimal reaction duration.

Data on Treatment Methods for Disperse Dyes

The following tables summarize quantitative data from various studies on the removal of disperse dyes from wastewater.

Physical Treatment: Adsorption Adsorbent Dye Removal Efficiency (%) Key Conditions Reference
Iraqi Dates Palm Seeds Activated CarbonDisperse Blue66.47Not specified[1][2]
Commercial Activated CarbonDisperse Blue54.33Not specified[1][2]
Cenosphere-derivatized ZeoliteDisperse Blue 79:195.23pH 5.68, 122 min contact time, 145 rpm[9][10]
CenospheresDisperse Blue 79:178Not specified[1]
Chemical Treatment: Advanced Oxidation Processes (AOPs) Method Dye Color Removal (%) COD Removal (%) Key Conditions Reference
Fenton Process (H2O2/Fe2+)Disperse Dyes~100>85pH 3, H2O2: 600 mg/dm³, FeS: 550 mg/dm³[4]
OzonationDisperse Dyes9010Ozone dose: 0.5 g/dm³[4]
Electrochemical OxidationDisperse Dyes9079Acidic pH, 40 min electrolysis, Ti/Pt-Ir anode[4]
UV/TiO2Disperse Blue 56909850 mg/L dye, 2 g/L TiO2[1]
Biological Treatment Method Dye Removal Efficiency (%) Key Conditions Reference
Laccase EnzymeDisperse Dyes51-96-pH 4, 65°C, 0.15 mM HBT
Sequential Batch BiofilterDisperse Blue 7995-48 mg/L dye, 24 hours
Anaerobic ReactorAnthraquinone-based Disperse DyesUnsuccessful-35 mg/L dye

Experimental Protocols & Workflows

Adsorption Experiment Workflow

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound stock solution C Add known amount of adsorbent to dye solution A->C B Characterize and prepare adsorbent material B->C D Agitate mixture at a constant speed and temperature C->D E Collect samples at different time intervals D->E F Separate adsorbent from the solution (e.g., centrifuge) E->F G Measure residual dye concentration using UV-Vis Spectrophotometer F->G H Calculate removal efficiency G->H

Caption: Workflow for a typical batch adsorption experiment.

Fenton's Oxidation Experimental Protocol
  • Effluent Characterization: Determine the initial concentration of this compound and the Chemical Oxygen Demand (COD) of the effluent.

  • pH Adjustment: Adjust the pH of the effluent to the optimal range for the Fenton process, which is typically around 3, using dilute H₂SO₄ or NaOH.

  • Reagent Preparation: Prepare stock solutions of ferrous sulfate (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂).

  • Fenton's Reaction:

    • Add the predetermined optimal dose of the FeSO₄ solution to the effluent and mix thoroughly.

    • Slowly add the H₂O₂ solution to the mixture while continuously stirring.

    • Allow the reaction to proceed for the determined optimal reaction time.

  • Neutralization and Flocculation:

    • After the reaction, increase the pH to around 7-8 using NaOH to precipitate the iron as ferric hydroxide (Fe(OH)₃).

    • Slowly stir the solution to promote the flocculation of the precipitate.

  • Solid-Liquid Separation: Separate the sludge (Fe(OH)₃) from the treated water by sedimentation and/or filtration.

  • Final Analysis: Measure the final this compound concentration and COD of the treated effluent to determine the removal efficiency.

Fenton's Oxidation Signaling Pathway

Fenton_Pathway Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical H₂O₂ H2O2 H₂O₂ H2O2->OH_radical Fe3 Fe³⁺ OH_radical->Fe3 OH_ion OH⁻ OH_radical->OH_ion Dye This compound Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products Oxidation by •OH

Caption: Simplified reaction pathway for Fenton's oxidation.

References

Technical Support Center: Purification of Commercial Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of commercial Disperse Blue 106 for research applications. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
This compound does not dissolve completely in hot acetone. Insufficient solvent.Add small aliquots of hot acetone until the dye is fully dissolved. Avoid adding a large excess of solvent to ensure good recovery upon cooling.
The dye is highly impure.The dye may contain significant amounts of insoluble impurities. If so, perform a hot filtration to remove these before proceeding with crystallization.
No crystals form upon cooling. Too much solvent was used.Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation, then allow the solution to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.
The dye "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the compound is significantly impure.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the dye is less soluble (e.g., heptane) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
The recovered crystals are still colored with impurities. Impurities were trapped within the crystals during rapid crystallization.Redissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize more slowly.
The crystals were not washed properly after filtration.Wash the filtered crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.
Low recovery of purified crystals. Too much solvent was used for recrystallization or washing.Use the minimum amount of hot solvent necessary for dissolution and wash the crystals with a minimal amount of ice-cold solvent.
The dye has some solubility in the cold solvent.Ensure the crystallization solution is thoroughly cooled in an ice bath to minimize the amount of dye remaining in the mother liquor.

Column Chromatography Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of this compound from impurities. Incorrect mobile phase polarity.Adjust the mobile phase composition. If the dye and impurities are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of the less polar solvent). If they are moving too slowly, increase the polarity.
Column overloading.Use a larger column or reduce the amount of crude material loaded onto the column.
Channeling in the stationary phase.Ensure the column is packed uniformly without any air bubbles or cracks.
This compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For silica gel, a gradient from a less polar solvent system (e.g., hexane/ethyl acetate) to a more polar one may be necessary.
Streaking or tailing of the dye band. The dye is interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase. For example, a small percentage of acetic acid can help with acidic compounds, while a small amount of triethylamine can help with basic compounds on a silica gel column.
The sample was not loaded onto the column in a concentrated band.Dissolve the sample in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble but the eluent is weak, and carefully apply it to the top of the column.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify commercial this compound for research purposes?

Q2: What are the common impurities found in commercial this compound?

A2: While specific impurities can vary between manufacturers and batches, they generally consist of other structurally related azo dyes, unreacted precursors, and their degradation products.[1][2] Studies have shown that some of these impurities can be allergenic, which is a safety consideration for researchers handling the compound.[2][3]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is known to be soluble in several organic solvents. It is reportedly soluble in acetone, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[4][5] It is insoluble in water.[5]

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound can be effectively assessed using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2] TLC can provide a quick qualitative check for the presence of impurities, while HPLC with a UV-Vis or diode-array detector can provide quantitative purity data. A purity of over 99% has been reported for purified this compound.[4]

Q5: Can I use the purified this compound for in vivo studies?

A5: If the purified this compound is intended for in vivo studies, it is crucial to ensure the removal of all toxic impurities and residual solvents. Extensive purity analysis, including techniques like mass spectrometry to confirm the identity of the purified compound, is highly recommended. The allergenic potential of this compound and its impurities should also be considered.[2][3]

Quantitative Data

Solubility of this compound

SolventSolubilityReference(s)
WaterInsoluble[5]
AcetoneSoluble[4][5]
EthanolSoluble[5]
DichloromethaneSoluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[6]

Analytical Data

TechniquePurity AchievedReference(s)
Purification (method not specified) followed by analysis>99%[4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general procedure for the purification of commercial this compound by recrystallization from acetone.

Materials:

  • Commercial this compound

  • Acetone (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the commercial this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of acetone to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Gradually add more hot acetone in small portions until the dye is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a starting point for the purification of this compound using silica gel column chromatography. The optimal mobile phase may require some experimentation.

Materials:

  • Commercial this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid introducing air bubbles.

  • Add a thin layer of sand on top of the silica gel bed.

  • Dissolve the commercial this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the initial mobile phase, collecting fractions in separate tubes.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the this compound. The blue-colored band should move down the column.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure this compound and remove the solvent by rotary evaporation to obtain the purified product.

Visualizations

Purification_Workflow start Commercial This compound dissolve Dissolve in Hot Solvent (e.g., Acetone) start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration if insoluble impurities crystallize Slow Cooling & Crystallization dissolve->crystallize no insoluble impurities hot_filtration->crystallize filter_wash Vacuum Filtration & Washing with Cold Solvent crystallize->filter_wash dry Drying filter_wash->dry pure_product Purified This compound dry->pure_product analysis Purity Analysis (TLC, HPLC) pure_product->analysis

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization start Problem During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Dye Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent reheat_add_cosolvent Reheat, add co-solvent, cool slowly oiling_out->reheat_add_cosolvent check_solvent_volume Used minimal solvent? low_yield->check_solvent_volume reduce_volume Reduce solvent volume too_much_solvent->reduce_volume Yes supersaturated Supersaturated? too_much_solvent->supersaturated No induce_crystallization Induce crystallization (scratch/seed) supersaturated->induce_crystallization Yes check_cooling Thoroughly cooled? check_solvent_volume->check_cooling Yes optimize Optimize solvent volume and cooling time check_solvent_volume->optimize No check_cooling->optimize No

Caption: Decision tree for troubleshooting common recrystallization problems.

References

troubleshooting peak tailing in HPLC analysis of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Disperse Blue 106.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect resolution, integration accuracy, and overall data quality.[1][2] This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the analysis of this compound.

Q1: My chromatogram for this compound is showing significant peak tailing. What are the primary causes?

Peak tailing in HPLC is often a result of more than one retention mechanism affecting the analyte.[3] For basic compounds like this compound, which contains amine functional groups, the most common causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the basic amine groups of this compound and acidic silanol groups on the surface of the silica-based stationary phase are a primary cause of peak tailing.[3][4][5] These interactions are more pronounced at mid-range pH where silanol groups are ionized.[4]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to poor peak shape.[5] If the pH is close to the pKa of this compound, the analyte may exist in both ionized and non-ionized forms, resulting in peak distortion.

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained impurities on the column can lead to active sites that cause peak tailing.[6][7][8] Physical degradation of the column bed, such as the formation of a void, can also be a cause.[4][9]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak distortion.[9][10][11]

  • Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[6][9][12]

Q2: How can I systematically troubleshoot peak tailing for this compound?

Follow this logical workflow to identify and resolve the cause of peak tailing:

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No extra_column_effects Check for Extra-Column Effects (e.g., long tubing, loose fittings) yes_all_peaks->extra_column_effects column_damage Inspect for Column Damage (e.g., void, blocked frit) extra_column_effects->column_damage secondary_interactions Suspect Secondary Interactions or Chemical Effects no_all_peaks->secondary_interactions mobile_phase_ph Adjust Mobile Phase pH (e.g., lower to pH < 3) secondary_interactions->mobile_phase_ph buffer_strength Increase Buffer Strength (e.g., >20 mM) mobile_phase_ph->buffer_strength column_type Consider Column Type (e.g., use end-capped or base-deactivated column) buffer_strength->column_type

Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is an acceptable level of peak tailing?

The USP tailing factor (Tf) is a common measure of peak asymmetry. A Tf value of 1.0 indicates a perfectly symmetrical peak. Generally, a Tf value between 1.0 and 1.5 is acceptable for many assays, although some methods may require a value below 1.2.[3][13] Values above 2.0 are often considered unacceptable.[13]

Q4: Can the mobile phase composition be optimized to reduce peak tailing for this compound?

Yes, mobile phase optimization is a critical step. Given that this compound has basic functional groups, consider the following adjustments:

  • Lowering the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) will protonate the residual silanol groups on the silica surface, minimizing their interaction with the basic analyte and thus reducing peak tailing.[3][4][5]

  • Using a Buffer: Incorporating a buffer (e.g., phosphate or acetate) into the mobile phase helps to maintain a stable pH and can mask residual silanol interactions.[4]

  • Increasing Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can be more effective at masking silanol interactions.[5]

  • Adding a Sacrificial Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can preferentially interact with the active silanol sites, improving the peak shape of the analyte.[5]

Q5: What type of HPLC column is best suited to prevent peak tailing with this compound?

To minimize secondary interactions, it is advisable to use a modern, high-purity silica column. Specifically, consider columns that are:

  • End-capped: These columns have had their residual silanol groups chemically deactivated, reducing the potential for secondary interactions with basic analytes.[3][12]

  • Base-deactivated: These are specifically designed for the analysis of basic compounds and offer improved peak shapes.

  • Hybrid Silica: Columns with hybrid organic/inorganic stationary phases can offer better pH stability and reduced silanol activity.[1]

Q6: Could my sample preparation be causing peak tailing?

Yes, improper sample preparation can contribute to peak tailing. Key considerations include:

  • Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the mobile phase itself or a weaker solvent.[6][13]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing.[10] If you suspect this, try diluting your sample and reinjecting.[9]

  • Sample Matrix Effects: Complex sample matrices can contain components that contaminate the column and create active sites for secondary interactions.[4] Employing a sample clean-up procedure, such as Solid Phase Extraction (SPE), can help remove these interferences.[4][12]

Q7: How do I check for and fix extra-column volume?

If all peaks in your chromatogram are tailing, especially the early eluting ones, extra-column volume may be the culprit.[8][9]

  • Check Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[12]

  • Check Fittings: Make sure all fittings are properly tightened and that there are no gaps between the tubing and the connection port.

  • Detector Cell Volume: If possible, use a detector with a low-volume flow cell.

Data Summary

The following table summarizes the potential effects of various parameters on the peak tailing of a basic compound like this compound.

ParameterChangeExpected Effect on Peak Tailing Factor (Tf)Rationale
Mobile Phase pH Decrease from 7.0 to 3.0Significant DecreaseReduces ionization of acidic silanol groups, minimizing secondary interactions with basic analytes.[3]
Buffer Concentration Increase from 10 mM to 50 mMDecreaseMore effective masking of residual silanol sites.[4][5]
Column Type Switch from non-end-capped to end-cappedDecreaseEnd-capping deactivates a significant portion of surface silanol groups.[3]
Sample Concentration Decrease by a factor of 10Decrease (if overloaded)Alleviates saturation of the stationary phase.[10]
Extra-column Tubing Reduce length and internal diameterDecreaseMinimizes band broadening outside of the column.[12]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing

This protocol describes the preparation of a mobile phase at a controlled low pH to minimize silanol interactions.

  • Aqueous Component Preparation:

    • Measure a precise volume of high-purity water (e.g., 950 mL).

    • Add the appropriate amount of a suitable buffer salt (e.g., potassium phosphate monobasic).

    • Adjust the pH to the desired value (e.g., 2.8) using an acid such as phosphoric acid. Use a calibrated pH meter for accurate measurement.[5]

    • Bring the final volume to 1000 mL with high-purity water.

  • Filtration:

    • Filter the prepared aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.[6]

  • Mobile Phase Combination:

    • Mix the filtered aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

    • Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.

Protocol 2: Column Washing and Regeneration

If column contamination is suspected, a thorough washing procedure can help restore performance.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector.

  • Flush with Buffer-Free Mobile Phase: Flush the column with 5-10 column volumes of the mobile phase without any buffer salts (e.g., water/organic modifier mixture).

  • Strong Solvent Wash: Wash the column with 10-20 column volumes of a strong, miscibile solvent. For reversed-phase columns, this could be 100% acetonitrile or methanol. For more stubborn contaminants, a sequence of solvents of decreasing polarity (e.g., methanol, acetonitrile, isopropanol) may be effective.

  • Re-equilibration: Before resuming analysis, re-equilibrate the column with the initial mobile phase until a stable baseline is achieved.

References

Technical Support Center: Enzymatic Degradation of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic degradation of Disperse Blue 106 for bioremediation purposes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments on the enzymatic degradation of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no decolorization of this compound Suboptimal pH: Enzyme activity is highly dependent on pH.[1][2]- Verify the pH of your reaction buffer. The optimal pH for laccase-mediated degradation of similar disperse dyes is often acidic to neutral (around pH 4-7), while peroxidases can also be effective in this range.[2][3] - Perform a pH optimization experiment using a range of buffers to determine the ideal pH for your specific enzyme and conditions.
Suboptimal Temperature: Extreme temperatures can denature the enzyme, leading to loss of activity.[1][2]- Ensure your incubator or water bath is calibrated and maintaining the target temperature. For many fungal laccases and plant peroxidases, the optimal temperature for dye degradation can range from 30°C to 65°C.[1][2][3] - Conduct a temperature optimization experiment to find the optimal temperature for your enzyme.
Incorrect Enzyme or Dye Concentration: The ratio of enzyme to substrate is critical for efficient degradation.[1][4] High dye concentrations can be toxic to the enzyme.[1]- Optimize the enzyme concentration. A typical starting point for laccase is around 0.1 to 1 U/mL. - Optimize the initial dye concentration. For Disperse Blue 2BLN, a similar dye, efficient decolorization was achieved at 50 mg/L.[3]
Presence of Inhibitors: Components in the reaction mixture or from the dye formulation itself can inhibit enzyme activity.- See the FAQ section on Enzyme Inhibitors for a list of common inhibitors. - If using crude enzyme preparations, consider purifying the enzyme to remove potential inhibitors. - If the dye solution contains additives, consider a dialysis step for the dye solution before the experiment.
Lack of Mediator (for Laccase): Some laccases require a mediator to efficiently degrade non-phenolic dyes like this compound.- Add a mediator such as 1-hydroxybenzotriazole (HBT) to the reaction. A common starting concentration is 0.15 mM.[3] - Optimize the mediator concentration for your specific conditions.
Insufficient Hydrogen Peroxide (for Peroxidase): Peroxidases require H₂O₂ as a co-substrate.[4][5]- Ensure fresh H₂O₂ is used, as it can degrade over time. - Optimize the H₂O₂ concentration. A typical starting point is around 0.8 mM.[5] Excess H₂O₂ can inhibit the enzyme.[6]
Inconsistent or irreproducible results Variability in Reagents: Inconsistent quality of enzyme, dye, or buffer components.- Use reagents from the same batch for a series of experiments. - Prepare fresh buffers for each experiment. - Aliquot and store enzymes at the recommended temperature to avoid repeated freeze-thaw cycles.
Inaccurate Pipetting or Measurement: Errors in dispensing small volumes of enzyme or other reagents.- Calibrate your pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed.
Incomplete Mixing: Poor mixing can lead to localized high concentrations of substrate or enzyme, affecting the reaction rate.- Ensure thorough but gentle mixing of the reaction components at the start of the experiment and maintain consistent agitation if required.
Difficulty in analyzing degradation products by HPLC Poor Peak Shape (Tailing or Fronting): Can be caused by secondary interactions with the column material.- Use a buffered mobile phase (e.g., ammonium formate or ammonium acetate) to minimize interactions with residual silanol groups on the column.[7] - Adjust the pH of the mobile phase to suppress the ionization of silanol groups.[7]
Co-elution of Peaks: Degradation products may have similar retention times.- Optimize the gradient elution profile of your HPLC method. - Try a different column with a different stationary phase chemistry.
Low Sensitivity for Degradation Products: The concentration of intermediates may be below the detection limit of the instrument.- Use a more sensitive detector, such as a mass spectrometer (LC-MS).[8] - Concentrate the sample before injection.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary enzymes used for the degradation of this compound?

A1: The most commonly studied enzymes for the degradation of azo dyes like this compound are oxidoreductases, particularly laccases and peroxidases.[9] Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, while peroxidases utilize hydrogen peroxide to catalyze the oxidation of various substrates.[5][9][10]

Q2: What is the general mechanism of enzymatic degradation of azo dyes?

A2: The enzymatic degradation of azo dyes typically involves the cleavage of the azo bond (-N=N-), which is responsible for the dye's color.[9][11] This is often followed by further degradation of the resulting aromatic amines into smaller, less toxic compounds.[9][11]

Experimental Conditions

Q3: What are the optimal conditions for the laccase-mediated degradation of this compound?

A3: While specific data for this compound is limited, studies on the similar Disperse Blue 2BLN show efficient decolorization under the following conditions:

  • pH: 4.0[3]

  • Temperature: 65°C[3]

  • Laccase Concentration: 0.33 U/mL[3]

  • Dye Concentration: 50 mg/L[3]

  • Mediator (HBT): 0.15 mM[3]

Q4: What are the optimal conditions for the peroxidase-mediated degradation of this compound?

A4: General studies on peroxidase-mediated degradation of disperse dyes suggest the following optimal conditions:

  • pH: Acidic, often around 2.0-4.0.[2][4]

  • Temperature: Can range from 20°C to 70°C depending on the specific peroxidase.[2][4]

  • Dye Concentration: Typically in the range of 80-180 mg/L.[4]

  • H₂O₂ Concentration: Around 0.02 M to 0.12 M.[4]

Enzyme Inhibitors

Q5: What are common inhibitors of laccase and peroxidase activity in dye degradation experiments?

A5: Several substances can inhibit the activity of these enzymes. It is crucial to be aware of them, especially when working with complex effluents.

Inhibitor Enzyme(s) Affected General Effect
Sodium Azide Laccase, PeroxidaseStrong inhibitor.[10]
Halide Ions (e.g., Cl⁻, F⁻) LaccaseCan be inhibitory, though some laccases show tolerance.[10]
Metal Ions (e.g., Hg²⁺, Ag⁺) Laccase, PeroxidaseCan inhibit activity, while others like Cu²⁺ can sometimes enhance laccase activity.
Chelating Agents (e.g., EDTA) LaccaseCan inhibit by chelating copper ions essential for laccase activity.
High Concentrations of H₂O₂ PeroxidaseSubstrate inhibition can occur at high concentrations.[6]
Certain Dyeing Auxiliaries Laccase, PeroxidaseComponents of textile effluents can be inhibitory.[10]
Data Presentation and Visualization

Table 1: Optimal Conditions for Laccase-Mediated Decolorization of Disperse Blue 2BLN

ParameterOptimal ValueReference
pH4.0[3]
Temperature65°C[3]
Laccase Concentration0.33 U/mL[3]
Dye Concentration50 mg/L[3]
Mediator (HBT)0.15 mM[3]

Table 2: Optimal Conditions for Peroxidase-Mediated Decolorization of a Disperse Blue Dye

ParameterOptimal Value (Free Enzyme)Optimal Value (Immobilized Enzyme)Reference
pH2.02.0[4]
Dye Concentration80 mg/L180 mg/L[4]
H₂O₂ Concentration0.02 M0.12 M[4]
Temperature20°C20°C[4]

Experimental Protocols

Protocol 1: Laccase-Mediator System for this compound Degradation

This protocol is a general guideline based on methodologies for similar dyes.[3]

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 1 g/L) in a suitable solvent and then dilute to the desired concentration (e.g., 50 mg/L) in the reaction buffer.
  • Prepare a buffer solution at the optimal pH (e.g., 0.1 M citrate buffer, pH 4.0).
  • Prepare a stock solution of the mediator, 1-hydroxybenzotriazole (HBT), in a suitable solvent (e.g., ethanol).
  • Prepare the laccase solution of the desired activity (e.g., 0.33 U/mL) in the reaction buffer.

2. Reaction Setup:

  • In a reaction vessel (e.g., a 50 mL flask), add the this compound solution.
  • Add the HBT mediator to the desired final concentration (e.g., 0.15 mM).
  • Pre-incubate the mixture at the optimal temperature (e.g., 65°C) for 5-10 minutes.
  • Initiate the reaction by adding the laccase solution.

3. Incubation and Sampling:

  • Incubate the reaction mixture at the optimal temperature with gentle agitation.
  • Withdraw aliquots at specific time intervals (e.g., 0, 30, 60, 120, 180 minutes).
  • Stop the enzymatic reaction in the aliquots immediately, for example, by heat inactivation or by adding a quenching agent.

4. Analysis:

  • Centrifuge the samples to remove any precipitate.
  • Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 630 nm) using a spectrophotometer.[12]
  • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
  • For analysis of degradation products, use techniques like HPLC-MS.[8]

Protocol 2: Peroxidase-Catalyzed Degradation of this compound

This protocol is a general guideline.[2][4][5]

1. Reagent Preparation:

  • Prepare a stock solution of this compound and dilute to the desired concentration (e.g., 80 mg/L) in the reaction buffer.
  • Prepare a buffer solution at the optimal pH (e.g., 0.1 M citrate buffer, pH 2.0).
  • Prepare a fresh solution of hydrogen peroxide (H₂O₂).
  • Prepare the peroxidase solution of the desired activity in the reaction buffer.

2. Reaction Setup:

  • In a reaction vessel, add the this compound solution.
  • Add the H₂O₂ to the desired final concentration (e.g., 0.02 M).
  • Pre-incubate the mixture at the optimal temperature (e.g., 20°C) for 5-10 minutes.
  • Initiate the reaction by adding the peroxidase solution.

3. Incubation and Sampling:

  • Follow the same procedure as in the laccase protocol.

4. Analysis:

  • Follow the same procedure as in the laccase protocol.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_dye Prepare this compound Solution mix Mix Reactants prep_dye->mix prep_buffer Prepare Buffer (Optimal pH) prep_buffer->mix prep_enzyme Prepare Enzyme (Laccase/Peroxidase) prep_enzyme->mix prep_mediator Prepare Mediator/H2O2 (if needed) prep_mediator->mix incubate Incubate (Optimal Temperature) mix->incubate sampling Take Samples at Time Intervals incubate->sampling stop_reaction Stop Reaction sampling->stop_reaction analyze_decolorization Spectrophotometry (% Decolorization) stop_reaction->analyze_decolorization analyze_products HPLC-MS (Degradation Products) stop_reaction->analyze_products

Caption: Experimental workflow for enzymatic degradation of this compound.

degradation_pathway db106 This compound (Azo Dye) cleavage Azo Bond Cleavage db106->cleavage Enzymatic Attack enzyme Laccase (+ Mediator) or Peroxidase (+ H2O2) enzyme->cleavage aromatic_amines Aromatic Amines (Colorless Intermediates) cleavage->aromatic_amines further_degradation Further Oxidation / Ring Cleavage aromatic_amines->further_degradation end_products Smaller, Less Toxic Compounds (e.g., organic acids, CO2, H2O) further_degradation->end_products

Caption: Proposed degradation pathway for an azo dye like this compound.

References

Technical Support Center: Mitigation Strategies for Disperse Blue 106 Allergic Reactions in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address allergic reactions to Disperse Blue 106 in textiles.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it a concern in textiles?

This compound is an anthraquinone dye used to color synthetic fabrics like polyester and acetate dark blue, black, brown, and other dark shades.[1][2][3] It is a well-documented contact allergen, meaning it can cause allergic contact dermatitis, a type IV hypersensitivity reaction, in sensitized individuals.[2][4][5] This is a significant concern in the textile industry due to the widespread use of polyester and the prevalence of dark-colored clothing.[4][6]

2. What is the mechanism of allergic contact dermatitis to this compound?

This compound is a small molecule, known as a hapten, that can penetrate the skin.[7] It then binds to skin proteins, forming a hapten-protein complex.[7] This complex is recognized as foreign by the immune system, leading to the activation of T-cells and the release of inflammatory cytokines, resulting in the characteristic symptoms of dermatitis, such as redness, itching, and blistering.[4][8]

3. What are the primary strategies to mitigate allergic reactions to this compound in textiles?

Mitigation strategies can be broadly categorized into three areas:

  • Consumer-level interventions: These include advising consumers to wash new textiles multiple times before use to reduce the amount of unbound dye, choosing textiles made from natural fibers (cotton, silk, wool), and opting for lighter-colored fabrics.[9][10][11]

  • Chemical and textile finishing processes: These involve modifications to the dyeing and finishing processes to reduce the amount of leachable dye. This can include optimizing the dyeing process, using alternative dyes, and applying specific finishing treatments.

  • Development of less allergenic dyes: Research is ongoing to develop alternative disperse dyes with a lower sensitization potential.

4. Are there less allergenic alternative dyes to this compound?

5. How can the amount of this compound on a textile be quantified?

Several analytical methods can be used to extract and quantify this compound from textiles. Extraction is often performed using solvents like dimethylformamide or a mixture of acetonitrile and water.[9][12] The extracted dye can then be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or mass spectrometry (MS).[10][12][13]

Troubleshooting Guides for Experimental Studies

Issue 1: Variability in In Vitro Sensitization Assay Results

Potential Cause Troubleshooting Step
Inconsistent Dye Extraction: Incomplete or variable extraction of this compound from textile samples.Standardize the extraction protocol. Use a consistent solvent system, temperature, and extraction time. Validate the extraction efficiency using a reference textile with a known dye concentration.
Solubility Issues: The textile extract or the pure dye is not fully dissolved in the cell culture medium.Use a solvent known to be compatible with the assay and effective for the dye, such as dimethyl sulfoxide (DMSO). Ensure the final solvent concentration in the culture medium is non-toxic to the cells.
Cell Line Viability: High cell death in control or treated wells.Check for solvent toxicity by running a solvent-only control. Ensure proper cell culture techniques and that the cell line has been recently tested for mycoplasma contamination.
Colored Extract Interference: The color of the textile extract interferes with colorimetric or fluorometric readouts.Use assays with non-colorimetric endpoints, such as flow cytometry-based assays (e.g., h-CLAT). If using a colorimetric assay, include a sample blank (extract without cells) to subtract the background absorbance.

Issue 2: Difficulty in Interpreting Patch Test Results with Textiles

Potential Cause Troubleshooting Step
Irritant vs. Allergic Reaction: Difficulty distinguishing between a non-specific irritant reaction and a true allergic response.Include a negative control (untreated fabric) and a positive control (fabric with a known sensitizer). Score the reactions at multiple time points (e.g., 48 and 72 hours) as allergic reactions typically persist and may intensify, while irritant reactions may subside.
False Negatives: No reaction is observed despite a suspected allergy.Ensure the textile sample is applied to the skin with good occlusion to promote dye leaching. Moisten the textile sample with a small amount of saline or artificial sweat to facilitate dye transfer.
Confounding Factors: Reactions to other chemicals in the textile, such as finishing agents or preservatives.Obtain a detailed chemical composition of the textile from the manufacturer, if possible. Test for allergies to common textile chemicals in parallel.

Quantitative Data Summary

Table 1: Prevalence of Positive Patch Test Reactions to Disperse Dyes in Patients with Suspected Textile Dermatitis

Disperse Dye Number of Patients Tested Number of Positive Reactions Percentage of Positive Reactions (%) Reference
This compound2713312.2[4]
Disperse Blue 1242713211.8[4]
Textile Dye Mix (containing 8 disperse dyes)2,122532.5[7]

Table 2: In Vitro Sensitization Potential of Various Disperse Dyes

Disperse Dye Assay Endpoint Result Reference
This compoundLCSAEC50 (µg/mL)2.5 (Extreme Sensitizer)[14]
Disperse Blue 124LCSAEC50 (µg/mL)0.25 (Extreme Sensitizer)[14]
Disperse Red 1LCSAEC50 (µg/mL)3.0 (Extreme Sensitizer)[14]
Disperse Yellow 3LCSAEC50 (µg/mL)0.5 (Extreme Sensitizer)[14]

LCSA: Loose-fit Coculture-based Sensitization Assay; EC50: Effective concentration to induce a 50% response.

Experimental Protocols

1. Protocol for Extraction of this compound from Polyester Fabric

This protocol describes a method for extracting this compound from a polyester fabric sample for subsequent in vitro analysis.

Materials:

  • Polyester fabric dyed with this compound

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Water, HPLC grade

  • Scissors

  • Glass vials with screw caps

  • Shaking water bath or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Cut a representative sample of the dyed polyester fabric into small pieces (approximately 2x2 mm).

  • Accurately weigh a known amount of the fabric pieces (e.g., 100 mg) and place them into a glass vial.

  • Add a defined volume of the extraction solvent. A common solvent is a mixture of acetonitrile and water (e.g., 4:3 v/v) or pure DMF.[9] The volume should be sufficient to fully immerse the fabric pieces (e.g., 5 mL).

  • Securely cap the vial and place it in a shaking water bath or on an orbital shaker.

  • Extract the dye for a defined period at a controlled temperature (e.g., 2 hours at 60°C).

  • After extraction, centrifuge the vial to pellet the fabric pieces and any particulate matter.

  • Carefully collect the supernatant (the liquid extract).

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • The filtered extract is now ready for analysis by HPLC or for use in in vitro sensitization assays.

2. Protocol: In Vitro Skin Sensitization Testing using the human Cell Line Activation Test (h-CLAT)

This protocol outlines the general steps for assessing the skin sensitization potential of a textile extract containing this compound using the h-CLAT, which is based on OECD Test Guideline 442E.

Materials:

  • THP-1 cell line (human monocytic leukemia)

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol

  • Textile extract (prepared as described above)

  • Positive control (e.g., 2,4-dinitrochlorobenzene)

  • Negative/vehicle control (the solvent used for extraction)

  • Fluorescently labeled antibodies against CD86 and CD54

  • Propidium iodide (for viability staining)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Exposure: Seed the THP-1 cells in 24-well plates at a density of 1 x 10^6 cells/well. Expose the cells to a range of concentrations of the textile extract for 24 hours. Include positive and negative/vehicle controls in parallel.

  • Cell Staining: After the 24-hour exposure, harvest the cells and wash them with buffer. Stain the cells with fluorescently labeled antibodies against CD86 and CD54. Also, stain the cells with propidium iodide to assess viability.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the expression of CD86 and CD54 on the cell surface of the viable cell population.

  • Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 for each concentration of the textile extract compared to the vehicle control. A chemical is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[15]

Visualizations

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis cluster_lymph_node Draining Lymph Node cluster_response Elicitation Phase (Re-exposure) Hapten This compound (Hapten) Protein Skin Protein Hapten->Protein binds to Hapten-Protein Hapten-Protein Complex Protein->Hapten-Protein Keratinocytes Keratinocytes Hapten-Protein->Keratinocytes stimulates LC Langerhans Cell (Antigen Presenting Cell) Hapten-Protein->LC is taken up by Cytokines Release of Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) Keratinocytes->Cytokines releases Naive_T_Cell Naive T-Cell LC->Naive_T_Cell migrates and presents antigen to Activated_T_Cell Activated Effector T-Cell Naive_T_Cell->Activated_T_Cell differentiates into Activated_T_Cell->Cytokines stimulates Inflammatory_Response Inflammatory Response (Redness, Itching, Blisters) Cytokines->Inflammatory_Response leads to

Caption: Allergic contact dermatitis signaling pathway for a hapten like this compound.

Experimental_Workflow Start Start: Dyed Textile Sample Extraction Dye Extraction (e.g., with DMF) Start->Extraction Quantification Dye Quantification (e.g., HPLC) Extraction->Quantification InVitro_Assay In Vitro Sensitization Assay (e.g., h-CLAT) Extraction->InVitro_Assay Data_Analysis Data Analysis and Sensitization Potential Assessment InVitro_Assay->Data_Analysis End End: Risk Assessment Data_Analysis->End

Caption: Experimental workflow for assessing the sensitization potential of a dyed textile.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Disperse Blue 106 and other similar dye compounds.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately affects the accuracy, precision, and sensitivity of quantitative analysis.[1][2] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects: the qualitative post-column infusion method and the quantitative post-extraction spike method.[3]

  • Post-Column Infusion: This method involves infusing a constant flow of a standard solution of this compound directly into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A steady signal for the analyte is expected. Any deviation (dip or peak) in this baseline signal as the matrix components elute indicates the presence of ion suppression or enhancement at that retention time.

  • Post-Extraction Spike: This is a quantitative approach where you compare the peak area of an analyte in a "neat" solution (a pure solvent) to the peak area of the analyte spiked into an extracted blank matrix.[4] The matrix factor (MF) is calculated as follows:

    MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[4]

Q3: What are the most effective strategies to minimize or eliminate matrix effects for dye analysis?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis.[5] Common techniques include:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for selectively extracting analytes while minimizing non-specific compounds that cause interference. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can produce very clean extracts.[6]

    • Liquid-Liquid Extraction (LLE): This technique can also yield clean extracts, but analyte recovery, especially for polar compounds, may be lower.[6]

    • Protein Precipitation (PPT): While a simple method, it is often the least effective at removing matrix components and can result in significant matrix effects.[6]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate.

  • Sample Dilution: A simple and often effective method to reduce the concentration of interfering matrix components is to dilute the sample extract.[7] However, this is only feasible if the method has sufficient sensitivity to detect the diluted analyte.[5]

  • Use of an Internal Standard: This is a widely used technique to compensate for matrix effects.[5] A suitable internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and blanks.

Q4: What type of internal standard is best for correcting matrix effects in the analysis of this compound?

A4: The "gold standard" for correcting matrix effects is a stable isotope-labeled (SIL) internal standard of the analyte (e.g., this compound-d_n_).[8][9] A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1] If a SIL version of this compound is not available, a structural analog can be used, but it is critical to ensure it co-elutes with the analyte and behaves similarly in the ion source.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor reproducibility of this compound signal in replicate injections of the same sample. Inconsistent matrix effects between injections. Buildup of matrix components on the analytical column or in the MS source.- Implement a more rigorous sample cleanup procedure (e.g., switch from PPT to SPE).[6][11] - Optimize the chromatographic method to better separate the analyte from interfering peaks. - Incorporate a divert valve to direct the flow to waste during the elution of highly retained matrix components, reducing source contamination.[7] - Use a suitable internal standard, preferably a stable isotope-labeled one, to compensate for variability.[8][9]
Analyte signal is significantly lower in matrix samples compared to neat standards (Ion Suppression). Co-eluting matrix components are competing with the analyte for ionization.- Improve sample preparation to remove interfering substances.[5] - Adjust chromatographic conditions to separate the analyte from the suppressive region of the chromatogram. - Dilute the sample extract, if sensitivity allows.[7] - Use matrix-matched calibration standards to ensure that standards and samples are affected by the matrix in the same way.
Analyte signal is significantly higher in matrix samples compared to neat standards (Ion Enhancement). Co-eluting matrix components are enhancing the ionization of the analyte.- While less common, the same strategies for ion suppression apply. - Improve sample preparation and chromatographic separation.[5] - Use matrix-matched calibrants or a reliable internal standard.[8]
Internal standard does not adequately correct for matrix effects. The internal standard does not co-elute with the analyte or does not have sufficiently similar ionization properties.- If using a structural analog, screen for a compound with a retention time closer to that of this compound. - The most reliable solution is to use a stable isotope-labeled internal standard for the analyte.[9]

Quantitative Data Summary

The following table summarizes matrix effect data for various dyes in textile samples from the literature. This data illustrates the variability of matrix effects and the potential for improvement with sample dilution.

AnalyteInitial Matrix Effect (%)Matrix Effect After Dilution (%)Reference
Disperse Red 133.190.1[12]
Direct Red 2821.8 - 52.333.5 - 86.1[12]
Direct Black 3821.8 - 52.333.5 - 86.1[12]
Direct Brown 9521.8 - 52.333.5 - 86.1[12]
Disperse Red 1731.0 - 50.9Not Reported[13]
Disperse Blue 12431.0 - 50.9Not Reported[13]
Disperse Blue 3531.0 - 50.9Not Reported[13]
Disperse Yellow 4931.0 - 50.9Not Reported[13]
Disperse Orange42.1 - 49.5 (at 10 ng/mL)71.3 - 87.7 (at 50 ng/mL)[13]
Disperse Orange 3742.1 - 49.5 (at 10 ng/mL)71.3 - 87.7 (at 50 ng/mL)[13]
Disperse Blue 774.2 - 120.9 (at 10 ng/mL)141.3 - 257.3 (at 50 ng/mL)[13]
Basic Violet 374.2 - 120.9 (at 10 ng/mL)141.3 - 257.3 (at 50 ng/mL)[13]
Disperse Yellow 2374.2 - 120.9 (at 10 ng/mL)141.3 - 257.3 (at 50 ng/mL)[13]
Disperse Orange 14974.2 - 120.9 (at 10 ng/mL)141.3 - 257.3 (at 50 ng/mL)[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative assessment of the matrix effect on this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (if used) into the initial mobile phase or a pure solvent.[1]

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., textile extract) using the intended sample preparation method. Spike this compound and its internal standard into the final, extracted matrix.[1]

    • Set C (Matrix-Matched Standard): Spike this compound and its internal standard into the blank matrix before the extraction process.[1]

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate the Recovery (RE):

    • RE (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) x 100

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Textile Sample extraction Solvent Extraction sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification me_assessment Matrix Effect Assessment quantification->me_assessment

Caption: Workflow for LC-MS/MS analysis and matrix effect assessment.

logical_relationship cluster_causes Primary Causes cluster_solutions Mitigation Strategies me Matrix Effect (Ion Suppression/Enhancement) sample_prep Improved Sample Prep (SPE, LLE) me->sample_prep chromatography Chromatographic Optimization me->chromatography dilution Sample Dilution me->dilution is_correction Internal Standard Correction me->is_correction coelution Co-eluting Matrix Components coelution->me ionization_competition Ionization Competition coelution->ionization_competition ionization_competition->me

Caption: Causes and mitigation strategies for matrix effects.

References

Validation & Comparative

A Toxicological Showdown: Disperse Blue 106 vs. Disperse Blue 124

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed toxicological comparison of two prevalent textile dyes, Disperse Blue 106 and Disperse Blue 124. This document synthesizes available data on their cytotoxic, genotoxic, carcinogenic, and skin-sensitizing properties, presenting quantitative data where possible and outlining the experimental methodologies employed in these assessments.

Executive Summary

This compound, an anthraquinone dye, and Disperse Blue 124, a monoazo dye, are widely used in the textile industry for dyeing synthetic fabrics. Both are recognized as significant contact allergens, a primary focus of the available toxicological research. While data on skin sensitization is robust for both compounds, direct comparative studies on other toxicological endpoints such as cytotoxicity and genotoxicity are limited in the public domain. This guide aims to provide a clear, data-driven comparison based on the current scientific literature.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative toxicological data for this compound and Disperse Blue 124.

Table 1: Physicochemical Properties

PropertyThis compoundDisperse Blue 124
Chemical Class AnthraquinoneMonoazo
CAS Number 12223-01-761951-51-7
Molecular Formula C₁₄H₁₂N₄O₂C₁₆H₁₉N₅O₄S
Molecular Weight 268.27 g/mol 377.4 g/mol

Table 2: Cytotoxicity Data

CompoundCell LineAssayEndpointResultCitation
Disperse Blue 124 IPEC-J2 (porcine intestinal epithelial)CellTox™ Green Cytotoxicity AssayCell ViabilitySignificant decrease in viability after 3 hours of exposure.[1]
MPEK-BL6 (mouse keratinocytes)CellTox™ Green Cytotoxicity AssayCell ViabilitySignificant decrease in viability after 3 hours of exposure.[1]
IPEC-J2Seahorse XF Cell Mito Stress TestMitochondrial Respiration (OCR)Significant inhibition of oxygen consumption rate.[1]
MPEK-BL6Seahorse XF Cell Mito Stress TestMitochondrial Respiration (OCR)Significant inhibition of oxygen consumption rate.[1]
This compound ---No direct comparative data found in the public domain.-

Table 3: Genotoxicity Data

CompoundTest SystemResultCitation
This compound -According to its Safety Data Sheet, it is not classified as a germ cell mutagen. No primary experimental data was found.
Disperse Blue 124 -No direct experimental data found in the public domain.-

Note: The structurally related anthraquinone dye, Disperse Blue 1, has been shown to be mutagenic in Salmonella typhimurium strains (Ames test).

Table 4: Carcinogenicity Data

CompoundFindingCitation
This compound According to its Safety Data Sheet, it is not classified as carcinogenic. No long-term animal bioassay data was found.
Disperse Blue 124 No direct experimental data found in the public domain.-

Note: The structurally related anthraquinone dye, Disperse Blue 1, is listed as "reasonably anticipated to be a human carcinogen" based on studies in experimental animals.

Table 5: Skin Sensitization Data

CompoundAssayEndpointResultClassificationCitation
This compound Murine Local Lymph Node Assay (LLNA)Lowest Concentration for Significant Increase in Lymph Node Cell Number0.003%Strong Sensitizer[2]
Murine Local Lymph Node Assay (LLNA)EC3 Value (Effective concentration for a 3-fold stimulation index)0.01%Potent Allergen[3]
Disperse Blue 124 Murine Local Lymph Node Assay (LLNA)Lowest Concentration for Significant Increase in Lymph Node Cell Number0.003%Strong Sensitizer[2]
Both Human Patch TestingPrevalence in dermatitis patientsHigh prevalence of positive reactions (e.g., 82.5% for DB 106 and 80% for DB 124 in one study of textile dye allergy patients).Common Contact Allergens[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.

Cytotoxicity Assessment: CellTox™ Green Cytotoxicity Assay

This assay measures changes in membrane integrity that occur as a result of cell death.

  • Cell Culture: IPEC-J2 or MPEK-BL6 cells are seeded in 96-well plates and cultured to confluence.

  • Treatment: The cells are exposed to various concentrations of the disperse dyes (e.g., Disperse Blue 124) for a specified duration (e.g., 3 hours).

  • Reagent Addition: The CellTox™ Green Dye is added to all wells. This dye is excluded from viable cells but binds to the DNA of cells with compromised membrane integrity.

  • Signal Measurement: The fluorescence of the dye-DNA complex is measured using a plate reader. The intensity of the fluorescent signal is proportional to the number of dead cells.

Skin Sensitization Potential: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

  • Animal Model: Typically, CBA/J mice are used.

  • Application: A range of concentrations of the test substance (e.g., this compound or 124) in a suitable vehicle is applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

  • Data Analysis: The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of ³H-methyl thymidine and is expressed as a stimulation index (SI) relative to a vehicle-treated control group. An SI of 3 or greater is considered a positive response. The EC3 value, the concentration of the chemical required to produce an SI of 3, is then calculated.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Seed Cells in 96-well Plate culture Culture to Confluence start->culture add_dye Add Disperse Dye (e.g., DB 124) culture->add_dye incubate Incubate (e.g., 3 hours) add_dye->incubate add_reagent Add CellTox™ Green Reagent incubate->add_reagent measure_fluorescence Measure Fluorescence add_reagent->measure_fluorescence analyze Calculate Cell Viability measure_fluorescence->analyze

Caption: Workflow for assessing cytotoxicity using the CellTox™ Green Assay.

Signaling Pathway for Allergic Contact Dermatitis

G cluster_skin Skin Exposure cluster_immune Immune Response cluster_inflammation Inflammatory Response dye Disperse Dye (DB 106 / DB 124) hapten Hapten Formation (Dye binds to skin proteins) dye->hapten langerhans Langerhans Cell (Antigen Presenting Cell) hapten->langerhans Uptake & Processing t_cell_activation T-Cell Activation & Proliferation langerhans->t_cell_activation Antigen Presentation cytokine Cytokine Release (e.g., IL-16, CCL20) t_cell_activation->cytokine dermatitis Allergic Contact Dermatitis (Eczema, Redness, Itching) cytokine->dermatitis

Caption: Simplified signaling pathway of allergic contact dermatitis induced by disperse dyes.

Conclusion

The available toxicological data strongly indicate that both this compound and Disperse Blue 124 are potent skin sensitizers, posing a significant risk for allergic contact dermatitis. Quantitative data from the murine Local Lymph Node Assay classifies both as "strong" sensitizers. While a study has demonstrated the cytotoxicity of Disperse Blue 124, a direct comparison with this compound is lacking. Furthermore, there is a notable absence of publicly available genotoxicity and carcinogenicity data for both compounds, highlighting a critical gap in their toxicological profiles. Researchers and professionals in drug development should exercise caution when handling these dyes and consider their high allergenic potential. Further research is warranted to fully elucidate and compare the broader toxicological effects of these widely used colorants.

References

A Comparative Analysis of Disperse Blue 106 and Reactive Dyes for Polyester/Cotton Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dyeing of polyester/cotton blended fabrics presents a unique set of challenges due to the disparate chemical nature of the constituent fibers. Polyester, a synthetic hydrophobic fiber, is effectively colored using disperse dyes, which are non-ionic and sparingly soluble in water. In contrast, cotton, a natural cellulosic fiber, is best dyed with reactive dyes that form a strong, covalent bond with the fiber's hydroxyl groups. This guide provides a detailed comparative analysis of the performance of Disperse Blue 106 on the polyester component and a representative reactive dye on the cotton component of a blended fabric. The comparison is based on typical performance data and established experimental protocols.

Executive Summary

This compound is a member of the disperse dye class, primarily used for dyeing polyester and other synthetic fibers.[1] It functions by diffusing into the amorphous regions of the polyester fiber under high temperature and pressure.[2][3] Reactive dyes, on the other hand, are anionic dyes that chemically react with the hydroxyl groups in cellulosic fibers like cotton in the presence of an alkali, forming a highly durable covalent bond.[4][5][6] The dyeing of polyester/cotton blends is most commonly achieved through a two-bath or a one-bath, two-step process to accommodate the different application conditions required for each dye type.[7][8] While one-bath processes offer advantages in terms of time and resource savings, achieving optimal color yield and fastness for both fiber types simultaneously can be challenging.[7][9]

Quantitative Performance Data

The following table summarizes the typical color fastness properties of a representative disperse dye (like this compound) on the polyester component and a high-performance reactive dye on the cotton component of a polyester/cotton blend. The ratings are based on standard ISO test methods, where a rating of 1 indicates poor fastness and 5 indicates excellent fastness (for lightfastness, the scale is 1-8).

Performance MetricDisperse Dye (on Polyester)Reactive Dye (on Cotton)Test Method
Wash Fastness (Color Change) 4-54-5ISO 105-C06
Wash Fastness (Staining on Cotton) 3-44-5ISO 105-C06
Light Fastness (Xenon Arc) 5-66ISO 105-B02
Rubbing Fastness (Dry) 4-54-5ISO 105-X12
Rubbing Fastness (Wet) 3-43-4ISO 105-X12

Note: The data presented are typical values for high-quality dyes within each class and may vary depending on the specific dye, concentration, fabric construction, and processing conditions.

Dye-Fiber Interaction Mechanisms

The fundamental difference in performance between disperse and reactive dyes stems from their distinct mechanisms of interaction with the textile fibers.

cluster_disperse Disperse Dye Mechanism cluster_reactive Reactive Dye Mechanism DyeBath_D Disperse Dye in Aqueous Dispersion FiberSurface_D Adsorption onto Polyester Surface DyeBath_D->FiberSurface_D Heat & Pressure FiberInterior_D Diffusion into Amorphous Regions FiberSurface_D->FiberInterior_D Swelling of Fiber Final_D Physical Entrapment (Van der Waals Forces) FiberInterior_D->Final_D DyeBath_R Reactive Dye in Solution FiberSurface_R Adsorption onto Cotton Surface DyeBath_R->FiberSurface_R Electrolyte FiberInterior_R Fixation with Cellulose FiberSurface_R->FiberInterior_R Alkali & Heat Final_R Covalent Bond (Dye-O-Fiber) FiberInterior_R->Final_R start Start: P/C Blend Fabric polyester_dyeing Bath 1: Polyester Dyeing (this compound) start->polyester_dyeing reduction_clearing Reduction Clearing polyester_dyeing->reduction_clearing intermediate_rinse Intermediate Rinse & Dry reduction_clearing->intermediate_rinse cotton_dyeing Bath 2: Cotton Dyeing (Reactive Dye) intermediate_rinse->cotton_dyeing soaping Soaping & Rinsing cotton_dyeing->soaping end End: Dyed P/C Fabric soaping->end

References

Navigating the Analysis of Disperse Blue 106: A Comparative Guide to HPLC-DAD and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of textile dyes, ensuring the accuracy and reliability of analytical methods is paramount. Disperse Blue 106, a common dye in textiles, is a frequent subject of analysis due to its potential as a contact allergen. This guide provides a comparative overview of the High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound, alongside alternative analytical techniques, supported by available experimental data and detailed protocols.

Performance Comparison: HPLC-DAD vs. Alternative Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the available instrumentation. While HPLC-DAD offers a robust and cost-effective solution, more advanced techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provide higher sensitivity and specificity.

Performance ParameterHPLC-DAD (Indicative)LC-MS/MS
**Linearity (R²) **> 0.99 (inferred)> 0.993
Limit of Detection (LOD) ~0.7 mg/L (for Disperse Blue 1)0.02 – 1.35 ng/mL (for a mix of 47 dyes)
Limit of Quantification (LOQ) Not specified0.06 – 4.09 ng/mL (for a mix of 47 dyes)
Accuracy (Recovery) Not specifiedNot specified
Precision (RSD%) Not specified1.1 – 16.3% (for a mix of 47 dyes)
Specificity Good, based on retention time and UV-Vis spectrumExcellent, based on parent and daughter ion transitions

Note: The HPLC-DAD parameters are indicative and based on general method validation guidelines and data for similar compounds due to the lack of a specific public validation report for this compound. The LC-MS/MS data is for a method analyzing a mixture of 47 dyes, including this compound, and represents the overall method performance.

Experimental Protocols

HPLC-DAD Method for this compound Analysis (Based on DIN 54231 and general procedures)

This protocol outlines a general procedure for the analysis of this compound in textile samples using HPLC-DAD.

1. Sample Preparation (Extraction):

  • Weigh 1.0 g of the textile sample.

  • Extract the dye with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, using ultrasonication or Soxhlet extraction.

  • Filter the extract to remove any solid particles.

  • Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile and water (with a suitable buffer like ammonium acetate) with an increasing proportion of acetonitrile over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • DAD Wavelength: Monitoring at the maximum absorbance wavelength of this compound (approximately 590 nm) and scanning a wider range (e.g., 200-700 nm) for peak purity assessment.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample extract.

  • Identify the this compound peak based on its retention time and UV-Vis spectrum.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Alternative Method: LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method can be employed. This is particularly useful for detecting trace amounts of the dye. The sample preparation would be similar to the HPLC-DAD method. The LC conditions would be optimized for separation, and the MS/MS detector would be set to monitor specific parent-to-daughter ion transitions for this compound, providing a high degree of confidence in the identification and quantification.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC-DAD method.

HPLC-DAD Method Validation Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability start->system_suitability documentation Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation

Caption: Workflow for HPLC-DAD Method Validation.

References

Performance of Disperse Blue 106 on Synthetic Fibers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Textile Scientists

This guide provides a comprehensive comparison of the performance of C.I. Disperse Blue 106, an azo-type disperse dye, on three common synthetic fibers: polyester (polyethylene terephthalate, PET), nylon (polyamide, PA), and cellulose acetate (CA). This document is intended for researchers and scientists in the textile and materials science fields, providing objective comparisons and supporting experimental data to aid in material selection and process optimization.

This compound is a widely used dye for synthetic materials, known for producing a deep blue shade.[1] Its performance, however, varies significantly depending on the chemical and physical properties of the fiber to which it is applied. This guide will delve into these differences, focusing on key performance indicators such as color yield, wash fastness, light fastness, and sublimation fastness.

Quantitative Performance Data

The following tables summarize the typical performance of this compound on polyester, nylon, and acetate fibers. It is important to note that direct comparative studies for this compound across all three fibers are limited in publicly available literature. Therefore, the data presented below is a synthesis of general performance characteristics of disperse dyes on these fibers and should be considered representative. Actual values may vary depending on the specific dyeing conditions, fabric construction, and testing methodology.

Table 1: Color Yield (K/S) of this compound

Fiber TypeTypical K/S Value (at 1% owf)Notes
Polyester (PET)15 - 20High color yield due to the high dyeing temperatures that promote dye penetration into the fiber's crystalline structure.
Nylon (PA)10 - 15Good color yield, but generally lower than polyester. The amorphous regions of nylon are readily accessible to disperse dyes.
Acetate (CA)8 - 12Moderate color yield. The less compact structure of acetate allows for dyeing at lower temperatures, which can limit dye uptake compared to polyester.

Table 2: Wash Fastness of this compound (ISO 105-C06 C2S, 60°C)

Fiber TypeColor Change (Rating 1-5)Staining on Multifiber (Rating 1-5)Notes
Polyester (PET)4-54-5Excellent wash fastness after a reduction clearing process to remove surface dye.
Nylon (PA)33Fair wash fastness, particularly in deeper shades, due to weaker dye-fiber interactions compared to polyester.[2]
Acetate (CA)44Good wash fastness, generally better than nylon but can be slightly lower than polyester.

Table 3: Light Fastness of this compound (ISO 105-B02, Xenon Arc)

Fiber TypeBlue Wool Scale (Rating 1-8)Notes
Polyester (PET)5-6Good to very good light fastness.
Nylon (PA)3-4Moderate light fastness; disperse dyes can be more prone to fading on nylon compared to polyester.[3]
Acetate (CA)4-5Good light fastness, generally better than on nylon.

Table 4: Sublimation Fastness of this compound (ISO 105-P01, 180°C, 30s)

Fiber TypeColor Change (Rating 1-5)Staining on Adjacent Fabric (Rating 1-5)Notes
Polyester (PET)44Good sublimation fastness, an important property for post-processing heat treatments.
Nylon (PA)33Fair sublimation fastness.
Acetate (CA)3-43-4Fair to good sublimation fastness.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard textile testing methods and common practices in the dyeing industry.

Fiber Preparation

Prior to dyeing, all fabrics (polyester, nylon, and acetate) should be scoured to remove any impurities, oils, and sizing agents.

  • Scouring Liquor: 2 g/L non-ionic detergent, 1 g/L sodium carbonate.

  • Procedure: Treat the fabric in the scouring liquor at 60-70°C for 30 minutes. Rinse thoroughly with warm and then cold water.

Dyeing Procedures

The following are typical high-temperature dyeing procedures for each fiber type.

  • Dye Bath Additives (for all fibers):

    • 1% owf (on weight of fabric) this compound

    • 1 g/L Dispersing agent

    • Acetic acid to maintain a pH of 4.5-5.5

    • Liquor ratio: 20:1

  • Polyester Dyeing:

    • Introduce the fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 60 minutes.

    • Cool down to 70°C and rinse.

    • Reduction Clearing (essential for polyester): Treat the dyed fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L dispersing agent at 70-80°C for 20 minutes. Rinse thoroughly and neutralize with acetic acid.

  • Nylon Dyeing:

    • Introduce the fabric into the dyebath at 40°C.

    • Raise the temperature to 100-110°C at a rate of 1.5°C/minute.

    • Hold at this temperature for 45-60 minutes.

    • Cool down to 60°C and rinse.

  • Acetate Dyeing:

    • Introduce the fabric into the dyebath at 50°C.[4]

    • Raise the temperature to 80-85°C at a rate of 1.5°C/minute.[4][5]

    • Hold at this temperature for 60 minutes.[5]

    • Cool down to 50°C and rinse.

Fastness Testing
  • Color Yield (K/S) Measurement: The reflectance of the dyed fabrics is measured using a spectrophotometer. The Kubelka-Munk equation (K/S = (1-R)² / 2R) is used to calculate the K/S value, which is proportional to the concentration of the dye on the fiber.

  • Wash Fastness: Performed according to ISO 105-C06 (C2S) standard. The test involves agitating a specimen of the dyed fabric in contact with a multifiber strip in a soap solution at 60°C for 30 minutes. The change in color of the specimen and the staining of the multifiber strip are assessed using grey scales.

  • Light Fastness: Performed according to ISO 105-B02 standard. The dyed fabric is exposed to a xenon arc lamp, which simulates sunlight, under controlled conditions. The change in color is assessed by comparing the fading of the specimen with that of a set of blue wool standards.

  • Sublimation Fastness: Performed according to ISO 105-P01 standard. The dyed fabric is placed between two undyed fabrics and subjected to heat under pressure (e.g., 180°C for 30 seconds). The change in color of the specimen and the staining on the adjacent undyed fabric are evaluated using grey scales.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative performance evaluation of this compound on the three synthetic fibers.

G cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_testing Performance Evaluation Scouring Scouring (Non-ionic detergent, Na2CO3) Polyester Polyester Dyeing (130°C) Scouring->Polyester Nylon Nylon Dyeing (100-110°C) Scouring->Nylon Acetate Acetate Dyeing (80-85°C) Scouring->Acetate Reduction_Clearing Reduction Clearing (Polyester only) Polyester->Reduction_Clearing Color_Yield Color Yield (K/S) Nylon->Color_Yield Wash_Fastness Wash Fastness (ISO 105-C06) Nylon->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Nylon->Light_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Nylon->Sublimation_Fastness Acetate->Color_Yield Acetate->Wash_Fastness Acetate->Light_Fastness Acetate->Sublimation_Fastness Reduction_Clearing->Color_Yield Reduction_Clearing->Wash_Fastness Reduction_Clearing->Light_Fastness Reduction_Clearing->Sublimation_Fastness

Caption: Experimental workflow for dyeing and fastness testing.

References

Unraveling the Allergic Potential: A Comparative Guide to the Cross-Reactivity of Disperse Blue 106 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Disperse Blue 106, a notorious textile dye allergen, reveals significant cross-reactivity with other azo dyes, posing a complex challenge for diagnosis and management of textile dermatitis. This guide provides an in-depth comparison of its cross-reactive potential, supported by experimental data, detailed testing protocols, and an elucidation of the underlying immunological pathways.

This compound is a monoazo dye widely used in the textile industry to achieve deep blue, black, and other dark shades on synthetic fabrics like polyester and acetate.[1][2] However, its potent sensitizing properties make it a leading cause of allergic contact dermatitis (ACD), a T-cell mediated inflammatory skin reaction.[3][4] A critical aspect of managing this compound allergy lies in understanding its propensity to cross-react with other structurally similar azo dyes, leading to allergic reactions from a broader range of colored textiles.

Quantitative Analysis of Cross-Reactivity

Patch testing remains the gold standard for identifying sensitization to textile dyes. The data presented below, synthesized from multiple clinical studies, illustrates the prevalence of co-sensitization between this compound and other common azo and disperse dyes. This highlights the importance of comprehensive testing in patients with suspected textile dye allergies.

Table 1: Co-sensitization Rates of this compound with Other Textile Dyes in Patch-Tested Patients

Allergen Chemical Class Prevalence of Positive Reaction to Allergen Percentage of Patients Positive to this compound Also Positive to Allergen
Disperse Blue 124 Azo High 59% - 80%[3][4]
Disperse Orange 3 Azo Moderate to High Data on direct co-sensitization with DB 106 is variable, but both are common sensitizers in textile dye series.[3][5]
Disperse Yellow 3 Azo Moderate Frequently included in textile dye patch test series; co-reactions observed.[3][6]
Disperse Red 1 Azo Moderate Included in textile dye patch test series; potential for cross-reaction.[3]

| p-Phenylenediamine (PPD) | p-Amino Compound | High (in hair dyes) | Low (approx. 16% of patients sensitized to Disperse Blue dyes react to PPD).[3][7] |

Note: The percentages are synthesized from various studies and represent the significant clinical observation of simultaneous positive patch test reactions. The structural similarity between this compound and Disperse Blue 124 is a primary reason for their high rate of cross-reactivity.[8]

It is also crucial to recognize that impurities in commercial dye preparations can contribute significantly to allergic reactions. Studies have shown that a notable percentage of patients react to these impurities rather than the purified dye itself, complicating the identification of the primary sensitizer.[8][9]

Experimental Protocols

Accurate diagnosis of textile dye allergy hinges on standardized and carefully executed experimental protocols. The following outlines the key methodologies for patch testing and dye analysis.

Patch Testing Protocol for Azo Dye Cross-Reactivity

This protocol is a standard method for identifying allergic contact dermatitis to textile dyes.

  • Allergen Preparation :

    • Disperse dyes, including this compound and a panel of other azo dyes, are typically prepared in petrolatum at a concentration of 1.0% w/w.[10] For dyes with strong allergenic potential like this compound and 124, a lower concentration of 0.3% may be used in screening mixes.[10]

    • A standard series of allergens, such as the Textile Dye Mix (TDM), can be used for initial screening. The TDM often contains this compound, Disperse Blue 124, Disperse Orange 3, Disperse Yellow 3, and others.[5][10]

  • Patch Application :

    • Small amounts of the allergen preparations are applied to specialized hypoallergenic adhesive patches, often using Finn Chambers®.[8]

    • The patches are then applied to the upper back of the patient, an area with relatively less hair and friction.

  • Occlusion and Removal :

    • The patches are left in place for 48 hours to allow for sufficient skin contact and potential reaction.

    • After 48 hours, the patches are removed, and the test sites are marked.

  • Reading and Interpretation :

    • Initial readings are typically performed 30 minutes to an hour after patch removal (Day 2).

    • A second reading is conducted at 72 or 96 hours (Day 3 or 4), and sometimes a final reading at Day 7 to detect delayed reactions.

    • Reactions are graded based on the intensity of erythema, infiltration, papules, and vesicles, according to the International Contact Dermatitis Research Group (ICDRG) criteria. A positive reaction indicates sensitization to the specific allergen.

Workflow for Identifying Allergenic Dyes in Textiles

G cluster_extraction Dye Extraction cluster_analysis Chromatographic Analysis cluster_identification Identification cluster_confirmation Allergen Confirmation textile Textile Sample solvent Solvent Extraction (e.g., ethanol/ammonia) textile->solvent extract Dye Extract solvent->extract tlc Thin-Layer Chromatography (TLC) extract->tlc hplc High-Performance Liquid Chromatography (HPLC) extract->hplc separation Separation of Dye Components tlc->separation hplc->separation ms Mass Spectrometry (MS) separation->ms structure Structural Elucidation of Dyes ms->structure patch_test Patch Testing with Isolated Dye Components structure->patch_test confirmation Confirmation of Allergenicity patch_test->confirmation

Caption: Experimental workflow for the extraction, separation, identification, and allergenic confirmation of dyes from textiles.

Signaling Pathways in Azo Dye-Induced Allergic Contact Dermatitis

Allergic contact dermatitis to azo dyes like this compound is a Type IV delayed-type hypersensitivity reaction. The process involves two distinct phases: sensitization and elicitation. The following diagram illustrates the key cellular and molecular events in this pathway.

G cluster_sensitization Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) hapten This compound (Hapten) skin Skin Penetration hapten->skin protein Binding to Skin Proteins (Hapten-Protein Complex) skin->protein lc Langerhans Cells (LCs) / Dendritic Cells (DCs) Uptake and Processing protein->lc lymph_node Migration to Draining Lymph Node lc->lymph_node t_cell_activation Antigen Presentation to Naive T-cells lymph_node->t_cell_activation memory_t_cell Generation of Memory T-cells t_cell_activation->memory_t_cell memory_t_cell_activation Activation of Memory T-cells in Skin memory_t_cell->memory_t_cell_activation Circulation re_exposure Re-exposure to this compound hapten_protein_2 Hapten-Protein Complex Formation re_exposure->hapten_protein_2 hapten_protein_2->memory_t_cell_activation cytokine_release Release of Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) memory_t_cell_activation->cytokine_release inflammation Inflammation & Clinical Symptoms (Erythema, Edema, Vesicles) cytokine_release->inflammation

Caption: Signaling pathway of allergic contact dermatitis to this compound.

Conclusion

This compound is a potent sensitizer with a significant tendency for cross-reactivity, particularly with other azo dyes that share structural similarities. The data underscores the necessity for a comprehensive diagnostic approach, including patch testing with a broad panel of textile dyes, to accurately identify the causative agents of textile dermatitis. For researchers and drug development professionals, understanding the molecular basis of this cross-reactivity and the underlying immunological mechanisms is paramount for developing effective diagnostic tools and therapeutic interventions for this common and debilitating condition. Further research into the specific allergenic epitopes of these dyes and the role of impurities will be crucial in mitigating the impact of textile dye allergies.

References

A Comparative Guide to Disperse Blue 106 versus Anthraquinone Dyes for Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing performance of the azo dye, Disperse Blue 106, against a selection of commercially significant anthraquinone-based disperse blue dyes for polyester fibers. The selection of an appropriate disperse dye is critical for achieving desired color fastness, shade, and overall quality of dyed textiles, while also considering potential environmental and health impacts. This document synthesizes available data to aid in the informed selection of disperse blue dyes.

Executive Summary

The coloration of polyester, a hydrophobic fiber, is predominantly achieved using disperse dyes. Within the blue shade category, two main chemical classes hold prominence: azo and anthraquinone dyes. This compound is a widely used monoazo dye known for its high tinctorial strength and cost-effectiveness. However, it is also recognized as a potent contact allergen. Anthraquinone dyes, in contrast, are celebrated for their bright shades and generally superior light fastness, though they are often more expensive and have lower color strength than their azo counterparts. This guide presents a comparative analysis of their performance characteristics based on available data.

Performance Data Comparison

The following tables summarize the key performance indicators for this compound and a selection of anthraquinone disperse blue dyes on polyester fabric. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in publicly available literature. The data presented is a synthesis from various technical sources and should be considered as a general guide.

Table 1: General Comparison of Azo (this compound) and Anthraquinone Disperse Dyes

PropertyThis compound (Azo)Anthraquinone Dyes
Chemical Class MonoazoAnthraquinone
Color Strength HighModerate to Low
Shade Reddish BlueBright, Brilliant Blues (some greenish)
Light Fastness ModerateGenerally Good to Excellent
Wash Fastness Generally GoodGood to Excellent
Sublimation Fastness Varies (generally moderate)Good to Excellent (especially high-energy types)
Cost-Effectiveness HighModerate
Allergenic Potential High (Common contact allergen)Generally Lower

Table 2: Specific Fastness Properties of Selected Disperse Blue Dyes on Polyester

DyeC.I. NameChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
This compound111935Azo4-5 (Fair to Good)4 (Good)3-4 (Moderate to Good)
Disperse Blue 5663285Anthraquinone7 (Excellent)[1]4-5 (Good to Excellent)[1]3-4 (Moderate to Good)[2]
Disperse Blue 6061104Anthraquinone7 (Excellent)[3]4-5 (Good to Excellent)4-5 (Good to Excellent)[3]
Disperse Blue 77-Anthraquinone7 (Excellent)4-5 (Good to Excellent)4-5 (Good to Excellent)
Disperse Blue 7911345Azo5-6 (Good)4 (Good)4-5 (Good to Excellent)[4]
Disperse Blue 35448480Methine4 (Good)[5]5 (Excellent)[5]4-5 (Good to Excellent)

Experimental Protocols

To achieve reliable and comparable results when evaluating the performance of disperse dyes on polyester, standardized experimental procedures are crucial. The following protocols are based on internationally recognized ISO standards.

Polyester Dyeing Protocol (High-Temperature Exhaust Method)
  • Fabric Preparation (Scouring):

    • Treat the polyester fabric in a bath containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.

    • Maintain a liquor ratio of 10:1 to 20:1.

    • Raise the temperature to 60-70°C and run for 20-30 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Dye Bath Preparation and Dyeing:

    • Prepare a dye stock solution by pasting the required amount of disperse dye with an equal amount of a dispersing agent and a small amount of cold water to form a smooth paste. Gradually add warm water (40-50°C) to this paste.

    • Set the dye bath with a liquor ratio of 10:1.

    • Add a sequestering agent (e.g., 0.5 g/L EDTA) and a leveling agent (0.5-1.0 g/L).

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Introduce the scoured polyester fabric into the dye bath at 60°C.

    • Add the prepared dye dispersion.

    • Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dye bath down to 70°C at a rate of 2°C per minute.

    • Drain the dye bath.

  • After-treatment (Reduction Clearing):

    • Prepare a fresh bath at 70-80°C.

    • Add 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.

    • Treat the dyed fabric for 15-20 minutes.

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Dry the fabric.

Color Fastness Testing Protocols
  • Color Fastness to Washing (ISO 105-C06): This test assesses the resistance of the color to laundering. A specimen of the dyed fabric is stitched between two undyed fabrics (multi-fiber strip) and washed under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the adjacent fabrics are evaluated using grey scales.[6][7][8]

  • Color Fastness to Light (ISO 105-B02): This method determines the resistance of the color to the action of an artificial light source (Xenon arc lamp) that simulates natural daylight. The change in color of the exposed portion of the specimen is compared against a set of blue wool standards that have been exposed simultaneously.[9][10]

  • Color Fastness to Sublimation (ISO 105-P01): This test evaluates the resistance of the color to the action of dry heat, as in processes like heat-setting or pleating. The dyed specimen is heated under pressure in contact with an undyed white cloth. The change in color of the dyed sample and the staining of the white cloth are assessed.[11][12][13]

Visualizations

Chemical Structure Comparison

G cluster_0 Azo Dye cluster_1 Anthraquinone Dyes Azo This compound (Azo Chromophore: -N=N-) Performance Dyeing Performance on Polyester Azo->Performance High Color Strength Cost-Effective Allergenic Potential Anthra e.g., Disperse Blue 56, 60 (Anthraquinone Core) Anthra->Performance High Light Fastness Bright Shades Higher Cost

Caption: A comparison of the general characteristics of Azo and Anthraquinone disperse dyes.

Polyester Dyeing Workflow

G A Fabric Preparation (Scouring) B Dye Bath Preparation (Dye, Auxiliaries, pH Control) A->B Clean Fabric C Dyeing Process (High Temperature Exhaustion) B->C Prepared Dye Bath D Reduction Clearing (Removal of Surface Dye) C->D Dyed Fabric E Rinsing & Drying D->E Cleared Fabric F Dyed Polyester Fabric E->F Final Product

Caption: The high-temperature exhaust dyeing process for polyester with disperse dyes.

Logical Relationship in Dye Selection

G Requirement Application Requirement Fastness High Fastness (Light, Wash, Sublimation) Requirement->Fastness Cost Cost-Effectiveness Requirement->Cost Shade Bright, Specific Shade Requirement->Shade Safety Low Allergenic Potential Requirement->Safety Azo This compound (Azo) Fastness->Azo Moderate Anthra Anthraquinone Dyes Fastness->Anthra Cost->Azo Cost->Anthra Higher Cost Shade->Anthra Safety->Anthra

Caption: A decision-making flowchart for selecting between Azo and Anthraquinone blue dyes.

References

A Comparative Guide to Inter-Laboratory Validation of Disperse Blue 106 Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of Disperse Blue 106, an azo dye known for its allergenic properties and use in textiles. While a formal inter-laboratory validation study was not identified in the public domain, this document synthesizes available data from various studies to offer an objective comparison of commonly employed analytical techniques. The information presented herein is intended to assist researchers and scientists in selecting the most appropriate method for their specific analytical needs.

Introduction to this compound

This compound is a synthetic dye frequently used in the textile industry to color polyester and acetate fabrics. It is a known contact allergen and its detection in consumer products is crucial for safety and regulatory compliance. Accurate and reliable analytical methods are therefore essential for monitoring its presence in various matrices, including textiles and wastewater.

Overview of Analytical Methods

The primary analytical techniques for the detection and quantification of this compound include High-Performance Liquid Chromatography (HPLC) with Ultra-Violet/Visible (UV/Vis) or Diode-Array Detection (DAD), Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a primary method for the direct analysis of this compound, but it is employed for the detection of aromatic amines that are formed after the reductive cleavage of azo dyes.

Quantitative Performance Comparison

The following table summarizes the quantitative performance characteristics of various analytical methods for the detection of this compound, based on data from multiple sources.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Precision (%RSD)
LC-MS/MS 0.02 - 1.35 ng/mL[1]0.06 - 4.09 ng/mL[1]>0.99[2][3]81.8 - 114.1[1]1.1 - 16.3[1]
HPLC-UV/Vis 60 - 890 µg/L (for similar dyes)[4]200 - 2990 µg/L (for similar dyes)[4]>0.999 (for similar dyes)[5]Not specifiedNot specified
HPTLC 0.039 - 0.105 g/L (for similar dyes)[6]0.012 - 0.033 g/L (for similar dyes)[6]>0.999 (for similar dyes)[6]Not specified<0.9[6]

Note: Data for HPLC-UV/Vis and HPTLC are for similar disperse dyes, as specific performance data for this compound were not available in the reviewed literature.

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for trace-level detection of this compound.

Sample Preparation (Textiles):

  • Weigh 1.0 g of the textile sample.

  • Extract the dye with 10 mL of methanol in an ultrasonic bath at 70°C for 10 minutes.[2]

  • Filter the extract through a 0.45 µm syringe filter into a sample vial for LC-MS/MS analysis.[2]

LC-MS/MS Conditions:

ParameterValue
LC System Agilent 1200L or equivalent[2]
Column C18 reverse-phase column
Mobile Phase Gradient elution with methanol and water[2]
Ionization Positive Electrospray Ionization (ESI+)[2]
Detection Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (m/z) 336[2]
Product Ion (m/z) 178[2]
Collision Energy -17 V[2]
High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

HPLC-UV/Vis is a widely available technique for the quantification of dyes.

Sample Preparation (General):

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Filter the solution to remove any particulate matter.

HPLC Conditions (General for Dyes):

ParameterValue
System Primaide HPLC system or equivalent[5]
Detector Diode Array Detector (DAD)[5]
Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile and an aqueous buffer
Detection Wavelength Optimal wavelength for this compound
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples.

Sample Preparation (Textiles):

  • Extract the dye from the textile sample using pyridine.[6]

HPTLC Conditions (for Allergenic Disperse Dyes):

ParameterValue
Stationary Phase HPTLC plate (e.g., silica gel)
Developing Solvent Toluene:acetone (20:1 v/v)[6]
Detection Densitometry at the maximum absorption wavelength

Visualizations

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Textile Sample Extraction Ultrasonic Extraction (Methanol, 70°C) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC Inject MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Workflow for the detection of this compound in textiles using LC-MS/MS.

Comparison of Key Method Characteristics

Method_Comparison center This compound Detection LCMSMS LC-MS/MS center->LCMSMS High Sensitivity HPLC HPLC-UV/Vis center->HPLC Wide Availability HPTLC HPTLC center->HPTLC High Throughput LCMSMS->HPLC More Complex HPLC->HPTLC Lower Resolution HPTLC->LCMSMS Less Sensitive

Caption: Logical relationship diagram comparing key features of analytical methods.

Conclusion

The choice of an analytical method for the detection of this compound depends on the specific requirements of the analysis. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis. HPLC-UV/Vis offers a robust and widely accessible alternative, suitable for routine screening where lower sensitivity can be tolerated. HPTLC provides a high-throughput option for the simultaneous analysis of multiple samples, which can be advantageous for screening large batches of textiles. While a formal inter-laboratory validation study would provide more definitive comparative data, the information compiled in this guide offers valuable insights into the performance and applicability of these common analytical techniques.

References

comparative study of the environmental impact of Disperse Blue 106 and its alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Selection

Disperse Blue 106, a widely utilized azo dye in the textile industry, has come under scrutiny due to its environmental and health implications. This guide provides a comparative analysis of the environmental impact of this compound and several of its alternatives, supported by available experimental data. The aim is to equip researchers and professionals with the necessary information to make informed decisions in the selection of dyes with a reduced environmental footprint and lower health risks.

Executive Summary

This compound is recognized as a significant skin sensitizer, leading to allergic contact dermatitis[1][2][3]. While comprehensive quantitative data on its direct ecotoxicity and biodegradability is notably lacking in publicly available literature, its classification as harmful upon ingestion, inhalation, and skin contact warrants a precautionary approach[4]. In contrast, several alternative disperse dyes offer a more transparent environmental profile, with available data on their aquatic toxicity and, in some cases, biodegradability. This guide presents a comparative overview of this compound and three alternatives: Disperse Blue 56, Disperse Blue 60, and Disperse Blue 35, focusing on their known environmental and health impacts.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for this compound and its alternatives. It is critical to note the significant data gaps for this compound, which hinder a direct quantitative comparison for several key environmental parameters.

Table 1: Health and Safety Information

DyeCAS NumberKey Health Hazards
This compound 12223-01-7Harmful if swallowed, in contact with skin, or if inhaled; Causes serious eye irritation; May cause an allergic skin reaction[4].
Disperse Blue 56 12217-79-7Associated with moderate toxicity, particularly upon prolonged exposure; May cause allergic reactions, respiratory irritation, and dermatitis in sensitive individuals[5].
Disperse Blue 60 12217-80-0Does not meet GHS hazard criteria for a significant percentage of reports; however, some notifications indicate it may be harmful if swallowed and very toxic to aquatic life[6].
Disperse Blue 35 12222-75-2May cause sensitization by skin contact; Mild skin and eye irritant[7].

Table 2: Ecotoxicity Data

DyeTest OrganismEndpointDurationValue (mg/L)Reference
This compound Data Not Available---[4]
Disperse Blue 56 Data Not Available---[5]
Disperse Blue 60 Danio rerio (Zebra Fish)LC5096 h> 1000[8]
Daphnia magna (Water Flea)EC5048 h> 22[8]
Desmodesmus subspicatus (Green Algae)EC5096 h2[8][9]
Disperse Blue 35 Data Not Available---[10]

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.

Table 3: Environmental Fate

DyeBiodegradabilityBioaccumulation Potential
This compound Data Not Available[4].Data Not Available.
Disperse Blue 56 Data Not Available.Data Not Available.
Disperse Blue 60 Not readily biodegradable[8].Data Not Available.
Disperse Blue 35 Environmentally persistent[10].High potential due to lipophilic nature[10].

Experimental Protocols

The following are summaries of standard methodologies for key experiments cited in the assessment of textile dyes.

Acute Toxicity Testing for Aquatic Invertebrates (e.g., Daphnia magna) - Based on OECD Guideline 202

This test evaluates the acute toxicity of a substance to daphnids.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Substance Preparation: The dye is dissolved or dispersed in a suitable medium. Given the low water solubility of disperse dyes, a solvent or dispersant may be used, with appropriate controls[11].

  • Test Design: A range of at least five concentrations of the test substance are prepared. At least 20 daphnids, divided into four groups of five, are exposed to each concentration and a control for 48 hours[12].

  • Observation: Immobilization of the daphnids is observed at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation[11].

  • Endpoint: The 48-hour EC50 (median effective concentration) is calculated, which is the concentration that immobilizes 50% of the daphnids[12][13].

Ready Biodegradability Testing - Based on OECD Guideline 301

This set of guidelines provides six methods to screen chemicals for ready biodegradability in an aerobic aqueous medium[14][15][16].

  • Principle: A small amount of the test substance is inoculated with microorganisms (typically from activated sludge) in a mineral medium and incubated in the dark under aerobic conditions for 28 days[15].

  • Measurement: Biodegradation is monitored by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or carbon dioxide production[14][17].

  • Pass Levels: A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period. For methods measuring DOC, the pass level is ≥70%, and for respirometric methods (oxygen consumption or CO2 evolution), it is ≥60% of the theoretical maximum[15][17].

Dye Concentration Measurement in Aqueous Samples

Accurate determination of dye concentration is crucial for toxicity testing. UV-Vis spectrophotometry is a common method.

  • Principle: The absorbance of a dye solution is measured at its wavelength of maximum absorbance (λmax) using a spectrophotometer. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the dye[18][19].

  • Procedure:

    • A calibration curve is first established by measuring the absorbance of a series of standard solutions of known dye concentrations at the λmax[18].

    • The absorbance of the unknown sample is then measured, and its concentration is determined by interpolating from the calibration curve[19].

  • Instrumentation: A UV-Vis spectrophotometer is required[18].

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow_Aquatic_Toxicity cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Result Dye Test Dye (e.g., this compound) Stock Stock Solution Preparation Dye->Stock Series Dilution Series (Multiple Concentrations) Stock->Series Exposure 48-hour Exposure Series->Exposure Organisms Test Organisms (e.g., Daphnia magna) Organisms->Exposure Observation Observation of Immobilization Exposure->Observation Data Data Analysis (EC50 Calculation) Observation->Data Result Ecotoxicity Profile Data->Result

Fig. 1: Experimental workflow for aquatic toxicity testing.

Biodegradation_Pathway Dye Disperse Dye (Complex Organic Molecule) Metabolites Intermediate Metabolites (e.g., Aromatic Amines) Dye->Metabolites Biotransformation Microorganisms Microorganisms (from Activated Sludge) Microorganisms->Metabolites Mineralization Complete Mineralization Metabolites->Mineralization Further Degradation EndProducts End Products (CO2, H2O, Biomass) Mineralization->EndProducts

Fig. 2: Simplified pathway of aerobic biodegradation of a disperse dye.

Comparative_Risk_Profile cluster_DB106 This compound cluster_Alternatives Alternatives DB106_Health Known Health Risk: High Sensitization Potential Decision Informed Decision Making DB106_Health->Decision Precautionary Principle DB106_Eco Ecotoxicity: Data Not Available DB106_Eco->Decision Data Gap DB106_Fate Environmental Fate: Data Not Available DB106_Fate->Decision Data Gap Alt_Health Health Risk: Variable (Moderate to Low) Alt_Health->Decision Alt_Eco Ecotoxicity: Quantitative Data Available (e.g., DB 60) Alt_Eco->Decision Alt_Fate Environmental Fate: Some Data Available (e.g., Persistence, Bioaccumulation) Alt_Fate->Decision

Fig. 3: Logical relationship for comparative risk assessment.

Conclusion and Recommendations

The available data indicates that this compound poses a significant human health risk as a potent skin sensitizer. The conspicuous absence of publicly available ecotoxicity and biodegradability data for this widely used dye is a critical concern. This data gap prevents a comprehensive environmental risk assessment and a direct quantitative comparison with its alternatives.

In contrast, alternatives such as Disperse Blue 60 have a more transparent, albeit not entirely benign, environmental profile with available aquatic toxicity data. The data for Disperse Blue 60 suggests a lower acute toxicity to fish and daphnids compared to its higher toxicity towards algae. Its resistance to ready biodegradation is also a noteworthy environmental concern. Disperse Blue 35 is highlighted by its high potential for bioaccumulation.

Given the known health hazards of this compound and the lack of data to confirm its environmental safety, a precautionary approach is strongly recommended. Researchers and professionals are encouraged to:

  • Prioritize alternatives with available and favorable environmental and toxicological data.

  • Advocate for and conduct further research to fill the data gaps for this compound and other widely used dyes.

  • Consider the entire life cycle of the dye, including its potential to form more toxic degradation products.

By making data-driven decisions, the scientific and industrial communities can move towards the adoption of safer and more environmentally sustainable dyeing practices.

References

validation of a method for extracting Disperse Blue 106 from clothing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Extraction Methods for Disperse Blue 106 from Clothing

For researchers, scientists, and professionals in drug development, the accurate and efficient extraction of dyes like this compound from textiles is crucial for various analytical purposes, including safety assessments and toxicological studies. This compound is a common azo dye used in polyester and acetate fabrics and is a known contact allergen.[1][2] This guide provides a comparative overview of common methods for its extraction, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.

Data Presentation

The following table summarizes the key quantitative parameters of different extraction methods for this compound and similar disperse dyes from polyester fabrics. It is important to note that direct comparative studies for this compound are limited; therefore, data from studies on other disperse dyes have been included to provide a broader context.

MethodKey ParametersSolventSolvent VolumeTemperature (°C)TimeExtraction EfficiencyReference
Conventional Solvent Extraction Manual Agitation/RefluxChlorobenzene0.5 - 3.0 mL100 - 1385 min - 1 hrEffective[3]
Dimethylformamide (DMF)~30 µL100Not specifiedMore effective than ACN/water and MeOH/water mixtures[3]
Acetonitrile (ACN)20 µL601 hrEffective[3]
Methanol (MeOH)5.0 mL7015 min (repeated)Less effective than DMF[3]
Soxhlet Extraction Continuous ExtractionMethanol50 mLBoiling point of solvent8 hrComparable to Ultrasonic Extraction for other compounds[4]
Ultrasonic-Assisted Extraction (UAE) SonicationAcetonitrile (ACN)20 µL605 min (sonication) + 1 hr (heating)Effective[3]
Ethanol-water mixture (1:1)Not specifiedNot specified3 hr13-100% improvement over magnetic stirring for natural dyes[5]

Experimental Protocols

Below are detailed methodologies for the key extraction experiments cited.

Conventional Solvent Extraction with Chlorobenzene

This method is one of the most frequently cited for the extraction of disperse dyes from polyester fibers.[3]

Protocol:

  • Cut a small piece of the dyed fabric (e.g., 0.5 g) into smaller pieces.

  • Place the fabric pieces into a glass test tube or beaker.

  • Add 0.5 - 3.0 mL of chlorobenzene to the container.

  • Heat the mixture at a temperature ranging from 100°C to the boiling point of chlorobenzene (138°C).

  • Maintain the temperature for a duration of 5 minutes to 1 hour, with occasional agitation.

  • After extraction, carefully decant the solvent containing the extracted dye into a clean vial.

  • The extract can then be concentrated or directly analyzed using techniques like High-Performance Liquid Chromatography (HPLC).

Ultrasonic-Assisted Extraction (UAE) with Acetonitrile

Ultrasonic-assisted extraction is a modern technique that utilizes ultrasonic waves to accelerate the extraction process.[3]

Protocol:

  • Place a single fiber or a small piece of fabric (e.g., 0.5 cm) into a sealed glass capillary or vial.

  • Add 20 µL of acetonitrile to the container.

  • Place the sealed container in an ultrasonic bath and sonicate for 5 minutes.

  • Transfer the container to a water bath and heat at 60°C for 60 minutes.

  • After heating, centrifuge the sample to separate the fabric from the extract.

  • The resulting supernatant containing the extracted this compound is then ready for analysis by HPLC-MS/MS or other sensitive analytical methods.

Soxhlet Extraction with Methanol

Soxhlet extraction is a classical method for continuous solid-liquid extraction and is effective for exhaustive extraction, though it can be time and solvent-intensive.[4]

Protocol:

  • Weigh approximately 0.5 g of the finely cut clothing sample and place it in a porous thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 50 mL of methanol and connect it to the bottom of the Soxhlet extractor.

  • Connect a condenser to the top of the extractor.

  • Heat the methanol to its boiling point. The solvent vapor will travel up into the condenser, where it will cool and drip down into the chamber with the thimble.

  • Once the chamber is full, the solvent will siphon back into the round-bottom flask, carrying the extracted dye with it.

  • Allow this process to cycle for approximately 8 hours.

  • After extraction, the solution in the round-bottom flask can be concentrated and analyzed.

Mandatory Visualization

The following diagram illustrates a general workflow for the solvent extraction and subsequent analysis of this compound from a clothing sample.

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Clothing Sample (Polyester/Acetate) CutSample Cut into small pieces Sample->CutSample Solvent Add Solvent (e.g., Chlorobenzene, ACN) CutSample->Solvent Heating Heating / Sonication Solvent->Heating Extraction Extraction of This compound Heating->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Optional) Filtration->Concentration HPLC HPLC Analysis Concentration->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Workflow for this compound extraction and analysis.

References

A Comparative Guide to the Fastness Properties of Disperse Blue 106 and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fastness properties of the commercial azo dye, Disperse Blue 106, and its derivatives. The information is intended for researchers and scientists in the fields of textile chemistry, materials science, and drug development who utilize or study organic dyes. This document summarizes available data on light, wash, and sublimation fastness, details the experimental protocols for these evaluations, and illustrates the structure-property relationships.

Data Presentation: Comparative Fastness Properties

This compound is a widely used monoazo disperse dye valued for its bright, reddish-blue hue on synthetic fibers like polyester and acetate. However, ongoing research focuses on synthesizing derivatives with enhanced fastness properties to meet more stringent performance requirements. While extensive quantitative, side-by-side comparative data for a wide range of this compound derivatives is limited in publicly available literature, a notable example is the development of an aminoformate ester azo disperse dye derived from this compound. This derivative has been reported to exhibit significant improvements in its fastness properties.[1]

The following table summarizes the typical fastness properties of this compound and the claimed improvements for its aminoformate ester derivative. The fastness ratings are based on the standard grey scale for color change, where a rating of 1 indicates poor fastness and 5 indicates excellent fastness. Light fastness is often rated on a blue wool scale from 1 to 8.

PropertyTesting StandardThis compound (Typical Rating)Aminoformate Ester Derivative (Claimed Improvement)
Light Fastness ISO 105-B02 / AATCC TM16.34-5Improved
Wash Fastness ISO 105-C06 / AATCC TM613-4Significantly Improved[1]
Sublimation Fastness ISO 105-P01 / AATCC TM1173-4Significantly Improved[1]

Structure-Property Relationship

The fastness properties of disperse dyes are intrinsically linked to their molecular structure. Modifications to the chromophore and auxochromes can significantly impact a dye's stability and its interaction with the fiber.

Chemical Structure of this compound

This compound is a single azo dye with the following chemical structure:

  • Molecular Formula: C₁₄H₁₇N₅O₃S

  • Manufacturing Method: Diazotization of 5-Nitrothiazol-2-amine and coupling with 3-(Ethyl(m-tolyl)amino)propanenitrile.[2]

Derivative with Enhanced Fastness

A novel aminoformate ester azo disperse dye has been synthesized from this compound.[1] The modification involves the reaction of the hydroxyl group in the parent dye with an isocyanate compound. This structural change is reported to lead to better dye uptake, increased color depth, and notable improvements in wash, sublimation, and light fastness.[1] The increased molecular weight and the introduction of the aminoformate group likely enhance the dye-fiber interactions and reduce the dye's volatility and solubility in wash liquor.

The logical relationship between the structural modification and the resulting fastness properties is illustrated in the diagram below.

G cluster_0 This compound cluster_1 Derivative DB106_Structure C.I. This compound (Parent Dye) DB106_Props Moderate Light Fastness Moderate Wash Fastness Moderate Sublimation Fastness DB106_Structure->DB106_Props Exhibits Modification Chemical Modification (Reaction with Isocyanate) DB106_Structure->Modification Derivative_Structure Aminoformate Ester Derivative Derivative_Props Improved Light Fastness Significantly Improved Wash Fastness Significantly Improved Sublimation Fastness Derivative_Structure->Derivative_Props Exhibits Modification->Derivative_Structure

Caption: Structural modification of this compound to its derivative.

Experimental Protocols

The evaluation of fastness properties is conducted using standardized test methods to ensure reproducibility and comparability of results. The most commonly used standards are those developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Light Fastness Testing

Principle: This test measures the resistance of the dye to fading when exposed to an artificial light source that simulates natural daylight.

Apparatus:

  • Xenon arc lamp fading apparatus

  • Blue wool standards (ISO 105-B08 or AATCC Test Method 16.3)

  • Grey Scale for assessing change in color (ISO 105-A02)

Procedure (based on ISO 105-B02 / AATCC TM16.3):

  • A specimen of the dyed textile is mounted on a sample holder.

  • A series of blue wool standards are mounted alongside the specimen.

  • The specimen and standards are exposed simultaneously to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • The exposure is continued until a specified change in color is observed on the specimen or the blue wool standards.

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards. The rating is given on a scale of 1 to 8.

Wash Fastness Testing

Principle: This test evaluates the resistance of the dye to desorption and abrasion during a simulated laundering process.

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel balls for abrasive action.

  • Multifiber test fabric (containing strips of different common fibers).

  • Grey Scale for assessing change in color (ISO 105-A02) and Grey Scale for assessing staining (ISO 105-A03).

  • Standard detergent solution.

Procedure (based on ISO 105-C06 / AATCC TM61):

  • A specimen of the dyed textile is stitched together with a multifiber test fabric.

  • The composite specimen is placed in a stainless steel container with the standard detergent solution and stainless steel balls.

  • The container is placed in the Launder-Ometer and agitated for a specified time at a specified temperature (e.g., 40°C, 50°C, or 60°C).

  • After the washing cycle, the composite specimen is removed, rinsed, and dried.

  • The change in color of the dyed specimen is assessed using the Grey Scale for color change.

  • The degree of staining on each fiber of the multifiber test fabric is assessed using the Grey Scale for staining. Ratings are on a scale of 1 to 5.

Sublimation Fastness Testing

Principle: This test determines the resistance of the dye to sublimation (transition from solid to gas) and staining of adjacent fabrics when subjected to dry heat.

Apparatus:

  • Heat press or a heating plate with controllable temperature.

  • Undyed white fabric (typically polyester).

  • Grey Scale for assessing change in color (ISO 105-A02) and Grey Scale for assessing staining (ISO 105-A03).

Procedure (based on ISO 105-P01 / AATCC TM117):

  • A specimen of the dyed textile is placed between two pieces of undyed white fabric.

  • The composite specimen is placed in the heating device and subjected to a specified temperature (e.g., 150°C, 180°C, or 210°C) for a specific duration (e.g., 30 seconds).

  • After heating, the specimen is removed and allowed to cool.

  • The change in color of the original dyed specimen is assessed using the Grey Scale for color change.

  • The degree of staining on the adjacent white fabrics is assessed using the Grey Scale for staining. Ratings are on a scale of 1 to 5.

The experimental workflow for determining these fastness properties is outlined in the diagram below.

G cluster_light Light Fastness Test cluster_wash Wash Fastness Test cluster_sublimation Sublimation Fastness Test Start Dyed Fabric Specimen Light_Exposure Expose to Xenon Arc Lamp with Blue Wool Standards Start->Light_Exposure Wash_Cycle Launder with Multifiber Fabric & Steel Balls Start->Wash_Cycle Sublimation_Heat Heat Press with Undyed Fabric Start->Sublimation_Heat Light_Assessment Assess Color Change vs. Blue Wool Standards (1-8) Light_Exposure->Light_Assessment Wash_Assessment Assess Color Change (1-5) & Staining (1-5) Wash_Cycle->Wash_Assessment Sublimation_Assessment Assess Color Change (1-5) & Staining (1-5) Sublimation_Heat->Sublimation_Assessment

Caption: Experimental workflow for fastness property evaluation.

References

Safety Operating Guide

Proper Disposal of Disperse Blue 106: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Disperse Blue 106, a synthetic dye used in laboratory and industrial applications. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, all personnel must be thoroughly familiar with the Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE): All personnel handling this compound, in solid or solution form, must wear the following:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.

  • Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a lab coat or other protective clothing.[1][2]

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder form where dust may be generated, wear appropriate respiratory protection.[2]

Ventilation: Handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a fume hood is recommended.

Hazard Summary

This compound is classified with several hazards that necessitate careful handling and disposal.[1]

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]P261, P280, P312, P321, P362+P364, P501[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[1]P280
Skin SensitizationH317: May cause an allergic skin reaction.[1]P261, P280

Disposal Procedures

Disposal of this compound must comply with all local, state, and federal regulations.[3][4] The primary method of disposal is through a licensed hazardous waste management facility.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • This includes unused or expired dye powder, contaminated PPE (gloves, weigh boats), and any materials used for spill cleanup.

    • Carefully collect all solid waste, avoiding dust generation. For loose powder, gently mist with water to prevent it from becoming airborne before sweeping.

    • Place all solid waste into a clearly labeled, sealable, and chemically compatible container. The container must be marked as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound").

  • Liquid Waste:

    • This includes solutions containing this compound and contaminated rinsing water.

    • Do not empty into drains or release into the environment. [1]

    • Collect all liquid waste in a dedicated, sealed, and clearly labeled container.

    • The container must be labeled as "Hazardous Waste" and include the full chemical name ("Liquid Waste: this compound solution") along with an estimation of the concentration and volume.

Step 2: Storage

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 3: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • The recommended disposal method for this compound is industrial combustion or incineration.[1]

  • Contaminated packaging should be treated in the same manner as the substance itself and disposed of accordingly.[1]

Emergency Procedures: Spill and Leak Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Control Dust/Spread: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-Up: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and Environmental Health & Safety (EHS) department, as per your institution's policy.

Disposal Workflow

G start Start: This compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste: (Powder, Contaminated PPE, Spill Cleanup Materials) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions, Rinsates) waste_type->liquid_waste Liquid collect_solid Step 3a: Collect Solid Waste (Avoid Dust Generation) solid_waste->collect_solid collect_liquid Step 3b: Collect Liquid Waste (Do Not Drain Dispose) liquid_waste->collect_liquid containerize Step 4: Place in Labeled, Sealed Hazardous Waste Container collect_solid->containerize collect_liquid->containerize storage Step 5: Store in Designated Satellite Accumulation Area containerize->storage disposal Step 6: Arrange for Professional Disposal (e.g., Incineration) storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Disperse Blue 106

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS No. 12223-01-7), a substance recognized for its potential health hazards. Adherence to these protocols is essential for ensuring a safe laboratory environment.

This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause serious eye irritation and may provoke an allergic skin reaction.[1] This dye is a frequent cause of textile dermatitis.[2][3]

Hazard Identification and Classification

A summary of the hazards associated with this compound is provided in the table below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

Data sourced from Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH).[1]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical impermeable gloves and fire/flame resistant and impervious clothing.[4]To avoid skin contact which can be harmful and cause allergic reactions.[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4]To prevent inhalation which is harmful.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolving Dissolving Weighing->Dissolving Experimentation Experimentation Dissolving->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Dispose Dispose Waste Segregation->Dispose

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling and Disposal Protocol

1. Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound.[1][4]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Emergency Equipment: Confirm the location and functionality of emergency eyewash stations and safety showers.

2. Handling Procedures:

  • Avoid Dust Formation: Handle the solid material carefully to minimize dust generation.[4] Use measures such as grounding/bonding container and receiving equipment to prevent dust explosion.[1]

  • Weighing: If weighing is required, do so in a designated area with local exhaust ventilation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill Management:

  • Evacuate: In case of a spill, evacuate personnel to a safe area.[4]

  • Containment: Prevent the spill from spreading and entering drains.[1]

  • Cleanup: Mechanically take up the spilled material and place it in appropriate containers for disposal.[1] Ventilate the affected area.[1]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of clean, fresh water for at least 10 minutes, holding the eyelids apart.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration and seek immediate medical assistance.[1]

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1]

5. Disposal Plan:

  • Waste Collection: All waste materials, including contaminated PPE, weighing paper, and disposable labware, must be collected in designated, labeled, and sealed containers.

  • Disposal Route: Dispose of the contents and container at an industrial combustion plant or in accordance with local, state, and federal regulations.[1] Do not allow the substance to enter drains or surface water.[1]

Logical Relationship for Safe Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal Decision Pathway for this compound Waste Waste Generation Waste Generation Contaminated? Contaminated? Waste Generation->Contaminated? Segregate as Hazardous Segregate as Hazardous Contaminated?->Segregate as Hazardous Yes Non-Hazardous Waste Non-Hazardous Waste Contaminated?->Non-Hazardous Waste No Dispose via Certified Vendor Dispose via Certified Vendor Segregate as Hazardous->Dispose via Certified Vendor

Caption: Disposal pathway for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disperse Blue 106
Reactant of Route 2
Reactant of Route 2
Disperse Blue 106

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.